4-Bromo-5-methoxybenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFZSEBJGGZXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535838 | |
| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108447-01-4 | |
| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-methoxybenzene-1,2-diamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methoxybenzene-1,2-diamine, with the CAS number 108447-01-4 , is a substituted aromatic diamine that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique trifunctional substitution pattern, featuring vicinal amino groups, a bromine atom, and a methoxy group, offers multiple reaction sites for the synthesis of complex heterocyclic scaffolds and other novel molecules. The interplay of the electron-donating methoxy group and the electron-withdrawing, yet synthetically useful, bromine atom on the phenylenediamine core makes this compound an intriguing subject for scientific exploration. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, drawing upon data from the compound itself where available, and from closely related structural analogs.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted or inferred from available data and the properties of its structural analogs.[3]
| Property | Value | Source/Method |
| CAS Number | 108447-01-4 | Chemical Abstracts Service |
| Molecular Formula | C₇H₉BrN₂O | PubChem[4] |
| Molecular Weight | 217.06 g/mol | PubChem[4] |
| Predicted XlogP | 1.2 | PubChem[4] |
| Monoisotopic Mass | 215.98982 Da | PubChem[4] |
| Appearance | Pale brown to brown crystals or powder (inferred from analogs) | Inferred from 4-Bromobenzene-1,2-diamine[5] |
| Melting Point | Not available (likely a solid at room temperature) | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from properties of substituted anilines |
Proposed Synthesis Protocol
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Acetylation of 3,4-Dimethoxyaniline
-
Rationale: The amino group of the starting material is protected as an acetamide to prevent side reactions and to control the regioselectivity of the subsequent bromination step.
-
Procedure:
-
Dissolve 3,4-dimethoxyaniline in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3,4-dimethoxyphenyl)acetamide.
-
Step 2: Bromination of N-(3,4-dimethoxyphenyl)acetamide
-
Rationale: The bulky acetamido group directs the electrophilic substitution of bromine to the position para to it and ortho to the methoxy group. N-Bromosuccinimide (NBS) is a mild and selective brominating agent.
-
Procedure:
-
Dissolve N-(3,4-dimethoxyphenyl)acetamide in a polar aprotic solvent like acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(5-bromo-3,4-dimethoxyphenyl)acetamide.
-
Step 3: Hydrolysis of the Acetamide
-
Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amino group.
-
Procedure:
-
Suspend N-(5-bromo-3,4-dimethoxyphenyl)acetamide in an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 5-Bromo-3,4-dimethoxyaniline.
-
Step 4: Nitration of 5-Bromo-3,4-dimethoxyaniline
-
Rationale: A nitro group is introduced ortho to the amino group. The reaction conditions must be carefully controlled to prevent dinitration.
-
Procedure:
-
Dissolve 5-Bromo-3,4-dimethoxyaniline in concentrated sulfuric acid at low temperature (e.g., 0 °C).
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.
-
After the addition is complete, stir the reaction for a short period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove excess acid, and dry to obtain 4-Bromo-5-methoxy-2-nitroaniline.
-
Step 5: Reduction of the Nitro Group
-
Rationale: The final step involves the reduction of the nitro group to an amino group, yielding the target this compound. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Procedure (using SnCl₂/HCl):
-
Suspend 4-Bromo-5-methoxy-2-nitroaniline in ethanol or concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Potential Applications in Drug Discovery and Materials Science
Substituted o-phenylenediamines are crucial intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities and material properties.[6] The unique substitution pattern of this compound makes it a valuable precursor for several classes of compounds:
-
Benzimidazoles and Quinoxalines: The vicinal diamines can readily undergo condensation reactions with carboxylic acids, aldehydes, or α-dicarbonyl compounds to form benzimidazoles and quinoxalines, respectively.[6] These heterocyclic cores are present in numerous pharmaceuticals with activities including anticancer, antiviral, and antimicrobial properties. The bromo and methoxy substituents can be used to modulate the pharmacological profile of the resulting molecules.
-
Phenazines and Other Fused Heterocycles: The reactivity of the diamine allows for the construction of more complex fused heterocyclic systems like phenazines. These extended aromatic systems are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in the design of DNA intercalating agents.
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. The available Material Safety Data Sheet (MSDS) indicates that the toxicological properties of this specific compound have not been fully investigated.[3] Therefore, it should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[3]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]
Conclusion
This compound is a chemical intermediate with considerable potential for the synthesis of complex and valuable molecules. While detailed experimental data on its properties and synthesis are currently limited, this guide provides a robust framework for its preparation and highlights its likely utility in the fields of drug discovery and materials science. As research into novel heterocyclic compounds continues to expand, the demand for versatile building blocks like this compound is expected to grow, paving the way for new scientific advancements.
References
-
MSDS of this compound. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
4-Bromobenzene-1,2-diamine. (n.d.). PubChem. Retrieved from [Link]
-
Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). Retrieved from [Link]
-
4,5-Dibromo-1,2-dimethoxybenzene. (n.d.). SpectraBase. Retrieved from [Link]
-
Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-5-methoxybenzene-1,2-diamine: Properties, Synthesis, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Bromo-5-methoxybenzene-1,2-diamine is a substituted aromatic diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a bromine atom, and a methoxy group, offers multiple reaction sites for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a proposed synthetic pathway, and discusses its potential applications in research and drug development. Crucially, this guide also highlights the current gaps in the experimental data for this compound, offering a roadmap for its full characterization.
Chemical Identity and Structure
This compound is identified by the CAS number 108447-01-4.[1][2][3][4][5] Its molecular structure consists of a benzene ring substituted with two adjacent amino groups, a bromine atom, and a methoxy group.
Molecular Formula: C₇H₉BrN₂O[1][2][3][6]
Molecular Weight: 217.06 g/mol [1][3][4]
The structural arrangement of the functional groups suggests that this molecule can participate in a variety of chemical transformations. The vicinal diamines are precursors to benzimidazoles, quinoxalines, and other heterocyclic systems of interest in drug discovery. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The methoxy group can influence the electronic properties and metabolic stability of derivative compounds.
Physicochemical Properties: Current State of Knowledge
A thorough review of available literature and chemical databases indicates that the physicochemical properties of this compound have not been extensively investigated.[7] The following table summarizes the currently known and predicted information. It is imperative for researchers to experimentally verify these properties for any rigorous application.
| Property | Value/Information | Source/Comment |
| CAS Number | 108447-01-4 | [1][3][4][5] |
| Molecular Formula | C₇H₉BrN₂O | [1][2][3][6] |
| Molecular Weight | 217.06 g/mol | [1][3][4] |
| Appearance | Likely a solid at room temperature | Based on related compounds and supplier information. |
| Melting Point | Not experimentally determined. | Data for the related 4-Bromobenzene-1,2-diamine is 65-69 °C.[8][9] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Not experimentally determined. | Expected to have some solubility in polar organic solvents. |
| pKa | Not experimentally determined. | The two amino groups will have distinct basicities. |
| Storage | Recommended at 2-8°C under an inert atmosphere in a dark place. | [2] |
Predicted Data: Computational tools can provide estimates for certain properties. For instance, PubChemLite offers predicted collision cross-section values which can be useful in mass spectrometry analysis.[6] However, these are theoretical and await experimental confirmation.
Synthesis and Purification: A Proposed Experimental Protocol
Diagram of Proposed Synthetic Workflow:
Caption: A proposed multi-step synthesis of this compound.
Step-by-Step Methodology:
-
Nitration of 3,4-Dimethoxyaniline:
-
Dissolve 3,4-dimethoxyaniline in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice.
-
Neutralize the solution to precipitate the product, 4-nitro-3,4-dimethoxyaniline, which is then filtered, washed, and dried.
-
-
Bromination of 4-Nitro-3,4-dimethoxyaniline:
-
Dissolve the nitrated product in a suitable solvent such as acetic acid.
-
Add a solution of bromine in acetic acid dropwise. The electron-donating methoxy groups and the directing effect of the nitro group should favor bromination at the desired position.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and extracting the product.
-
-
Selective Demethylation:
-
This step is crucial and may require optimization. The methoxy group ortho to the nitro group is sterically hindered and may be selectively cleaved.
-
Dissolve the brominated intermediate in an appropriate solvent like dichloromethane.
-
Treat the solution with a demethylating agent such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) at a controlled low temperature.
-
Carefully quench the reaction and purify the resulting phenolic compound.
-
-
Reduction of the Nitro Group and Hydrolysis of the Amine Protecting Group (if any):
-
The final step involves the reduction of the nitro group to an amine.
-
A common method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Alternatively, catalytic hydrogenation (H₂ over Palladium on carbon) can be employed.
-
Following the reduction, a basic workup will yield the final product, this compound.
-
Purification: The final compound would likely be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain a high-purity product for research applications.
Potential Applications in Drug Discovery and Materials Science
While no specific biological activities have been reported for this compound itself, its structural motifs are present in molecules with known biological relevance.
-
Anticancer and Antioxidant Research: Derivatives of bromophenols have demonstrated antioxidant and anticancer activities.[10][11][12] The core structure of this compound could be a starting point for the synthesis of novel compounds with similar potential.
-
Serotonin Receptor Ligands: Structurally related compounds, such as 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine, are potent agonists for serotonin 5-HT₂A receptors.[13] This suggests that derivatives of the title compound could be explored for their activity on central nervous system targets.
Logical Flow for Exploring Biological Activity:
Caption: A logical workflow for the exploration of the biological potential of this compound derivatives.
Necessary Experimental Characterization
To fully establish the utility of this compound as a research chemical, a comprehensive experimental characterization is required. The following protocols are standard for a novel or poorly characterized compound.
Experimental Protocols for Full Characterization:
-
Melting Point Determination:
-
A small amount of the purified solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all protons and carbons.
-
-
Mass Spectrometry (MS):
-
Introduce a sample into a mass spectrometer (e.g., via electrospray ionization - ESI).
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern in MS/MS experiments to further corroborate the structure.
-
-
Infrared (IR) Spectroscopy:
-
Analyze a sample of the compound (e.g., as a KBr pellet or a thin film).
-
Identify the characteristic absorption bands for the functional groups present (e.g., N-H stretches for the amines, C-O stretch for the methoxy group, aromatic C-H and C=C stretches).
-
-
Solubility Studies:
-
Systematically test the solubility of the compound in a range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) at a defined temperature.
-
Quantify the solubility (e.g., in mg/mL) for key solvents to guide its use in reactions and biological assays.
-
Safety and Handling
Based on the available Material Safety Data Sheet (MSDS), this compound should be handled with care in a well-ventilated area or fume hood.[7]
-
Hazards: May cause respiratory irritation. The full toxicological properties have not been thoroughly investigated.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[7]
Conclusion
This compound represents a chemical entity with significant, yet largely unexplored, potential. Its availability from commercial suppliers opens the door for its use in synthetic and medicinal chemistry research. This guide has consolidated the limited known information and provided a scientifically grounded framework for its synthesis and further investigation. The clear lack of comprehensive experimental data presents an opportunity for researchers to contribute valuable knowledge to the field by fully characterizing this compound and exploring the biological activities of its derivatives. As with any research chemical where data is sparse, a cautious and systematic experimental approach is paramount.
References
-
Alachem Co., Ltd. (n.d.). 108447-01-4 | this compound. Retrieved January 2, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
-
Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(11), 1718. [Link]
-
Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(11), 1718. [Link]
-
Capot Chemical. (n.d.). MSDS of this compound. Retrieved January 2, 2026, from [Link]
-
Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Probe Reports from the Molecular Libraries Program. Retrieved January 2, 2026, from [Link]
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- 4. 108447-01-4|this compound|BLD Pharm [bldpharm.com]
- 5. 108447-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
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- 13. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction to 4-Bromo-5-methoxybenzene-1,2-diamine and NMR Spectroscopy
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-5-methoxybenzene-1,2-diamine
As a Senior Application Scientist, this guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the spectral features of this compound, grounded in the principles of NMR spectroscopy and supported by empirical data from analogous structures.
This compound is a substituted aromatic compound with a unique arrangement of functional groups that influence its electronic environment and, consequently, its NMR spectra. The presence of two electron-donating amino groups, a moderately electron-donating methoxy group, and an electron-withdrawing bromine atom on the benzene ring leads to a distinct set of chemical shifts and coupling patterns.
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] ¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in a molecule.[2] For a molecule like this compound, NMR is crucial for confirming its substitution pattern and understanding the electronic effects of its substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[3][4] The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, causing an upfield shift (to lower ppm values) of the protons ortho and para to them.[5] Conversely, the electron-withdrawing bromine (-Br) atom causes a downfield shift (to higher ppm values) of the ortho and para protons.[3]
The two aromatic protons are in different chemical environments and are expected to appear as distinct signals. The amine protons typically appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water.[6] The methoxy protons will appear as a sharp singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | s | 1H | Ar-H |
| ~6.30 | s | 1H | Ar-H |
| ~3.80 | s | 3H | -OCH ₃ |
| ~3.50 | br s | 4H | -NH ₂ |
Rationale for Predictions:
-
Aromatic Protons (H-3 and H-6): The proton at the 3-position is ortho to one amino group and meta to the other, the methoxy group, and the bromine atom. The proton at the 6-position is ortho to the other amino group and the methoxy group, and meta to the bromine. The strong electron-donating effects of the two amino groups and the methoxy group will shield these protons, shifting them upfield into the 6.0-7.0 ppm region. Due to the symmetrical nature of the substitution pattern around the protons, they are predicted to appear as singlets.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.[7]
-
Amine Protons (-NH₂): The protons of the two amino groups are equivalent and will likely appear as a single broad singlet. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.[6][8][9] In a non-polar solvent like CDCl₃, they are expected in the 3.0-4.0 ppm range.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will show six signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are also heavily influenced by the substituents.[2] Electron-donating groups shield the attached carbon and the ortho and para carbons, while electron-withdrawing groups deshield them.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C -5 |
| ~138.0 | C -1 |
| ~135.0 | C -2 |
| ~118.0 | C -6 |
| ~105.0 | C -3 |
| ~100.0 | C -4 |
| ~56.0 | -OC H₃ |
Rationale for Predictions:
-
C-1 and C-2: These carbons are attached to the electron-donating amino groups, which will cause a significant upfield shift compared to unsubstituted benzene (128.5 ppm). However, their direct attachment to the nitrogen atoms will also have a deshielding effect.
-
C-3 and C-6: These carbons are ortho and para to strong electron-donating groups, leading to significant shielding and an upfield shift.
-
C-4: This carbon is attached to the electronegative bromine atom, which will cause a downfield shift.
-
C-5: This carbon is attached to the oxygen of the methoxy group, resulting in a significant downfield shift.
-
-OCH₃: The carbon of the methoxy group typically appears in the 55-60 ppm range.[10]
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[11]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[12]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of the protons.
-
Visualizing Molecular Structure and Connectivity
The following diagrams illustrate the structure of this compound and the expected relationships between the atoms.
Caption: Molecular structure of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct patterns of chemical shifts and couplings that are consistent with the electronic properties of its substituents. A thorough analysis of these spectra, guided by the principles outlined in this guide, allows for the unambiguous structural confirmation of the molecule. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this and similar compounds, which is essential for research and development in the chemical and pharmaceutical sciences.
References
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How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. (2023). Retrieved from [Link]
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NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.). Retrieved from [Link]
- Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (1962). Tetrahedron Letters, 3(18), 831-835.
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Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
- Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (1983). Molecular Crystals and Liquid Crystals, 95(3-4), 237-245.
- Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (2021). Royal Society of Chemistry.
-
H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. (2024). Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
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Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm]... - ResearchGate. (n.d.). Retrieved from [Link]
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Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage. (n.d.). Retrieved from [Link]
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In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry. (2014). Retrieved from [Link]
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Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. (2005). Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016). Retrieved from [Link]
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Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse. (n.d.). Retrieved from [Link]
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NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-5-methoxybenzene-1,2-diamine
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Bromo-5-methoxybenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. Recognizing the compound's structural complexity—featuring a halogen, a methoxy group, and two vicinal amines—this document outlines a robust, self-validating analytical strategy using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, from sample preparation and chromatographic separation to ionization source selection. A core focus is the detailed elucidation of the compound's predictable and diagnostic fragmentation pathways under Collision-Induced Dissociation (CID), supported by mechanistic insights. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and structurally similar molecules with high fidelity and confidence.
Introduction: The Analytical Imperative
This compound is a substituted aromatic diamine of significant interest in medicinal chemistry and drug development, often serving as a precursor for heterocyclic scaffolds. Its precise characterization is paramount for ensuring the identity, purity, and stability of downstream products. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural specificity.
The molecule's unique substitution pattern presents both challenges and opportunities for MS analysis. The two basic amine groups are ideal handles for soft ionization, while the bromine atom provides a highly characteristic isotopic signature that serves as an invaluable internal validation point.[1][2] This guide will systematically deconstruct the analysis, transforming these structural features into a predictive and reliable analytical workflow.
Foundational Physicochemical Properties & Isotopic Fingerprint
A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂O | [3] |
| Monoisotopic Mass | 215.9902 u | Calculated |
| Average Mass | 217.06 u | [3] |
| Key Functional Groups | Aromatic ring, two primary amines (-NH₂), methoxy ether (-OCH₃), bromo (-Br) | - |
The Critical Role of the Bromine Isotopic Signature
A defining characteristic of this molecule in mass spectrometry is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[4] This results in a distinctive isotopic pattern for any bromine-containing ion. The molecular ion ([M]⁺˙) or protonated molecule ([M+H]⁺) will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 m/z units, with the heavier peak (referred to as A+2) having nearly the same intensity as the monoisotopic peak (A).
The observation of this ~1:1 A/A+2 intensity ratio is a primary, non-negotiable confirmation of the presence of one bromine atom in any detected ion. This built-in "self-validation" is a cornerstone of trustworthy analysis for halogenated compounds.[1][2][5]
A Validated LC-MS/MS Analytical Workflow
To ensure reproducible and accurate analysis, a systematic workflow is essential. The following sections detail a field-proven approach, from sample handling to data acquisition.
Diagram: Overall LC-MS/MS Workflow
Caption: High-level workflow for the analysis of this compound.
Experimental Protocols
3.1.1 Sample Preparation Protocol
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1.0 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock.
-
Working Solution: Perform a serial dilution of the stock solution with the same diluent to a final concentration of ~1 µg/mL. Causality: This concentration is typically sufficient for modern ESI-MS instruments, avoiding detector saturation while ensuring a strong signal.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
3.1.2 Liquid Chromatography (LC) Method
-
Column: C18 Reverse-Phase, 2.1 mm x 50 mm, 1.8 µm particle size. Expertise: A C18 column provides excellent retention and peak shape for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: The formic acid is critical for providing a source of protons (H⁺) to facilitate efficient ionization in positive mode ESI.
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.4 | 5 |
| 1.0 | 0.4 | 5 |
| 5.0 | 0.4 | 95 |
| 7.0 | 0.4 | 95 |
| 7.1 | 0.4 | 5 |
| 9.0 | 0.4 | 5 |
3.1.3 Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode. Expertise: The two amine groups are highly basic and will readily accept a proton in the acidic mobile phase, making positive mode ESI the ideal choice for generating a strong [M+H]⁺ signal.[6]
-
MS1 Full Scan Range: m/z 100-350. Causality: This range comfortably covers the expected m/z of the protonated molecule and allows for observation of potential low-mass impurities.
-
MS/MS (Tandem MS):
-
Precursor Ion: Isotope-resolved m/z 217.0 and 219.0.
-
Activation: Collision-Induced Dissociation (CID) with normalized collision energy (NCE) ramped from 15-40 eV to capture a full range of fragments.
-
In-Depth Fragmentation Analysis
The structural elucidation of the molecule is confirmed through its fragmentation pattern. Aromatic compounds often produce stable fragment ions, providing a clear and reproducible fingerprint.[6][7]
The Protonated Molecule: [M+H]⁺
Under the described ESI conditions, the molecule will be detected as the protonated species, [C₇H₁₀BrN₂O]⁺.
Table 2: Theoretical m/z of the [M+H]⁺ Isotopic Cluster
| Ion | Isotope Composition | Calculated m/z | Relative Abundance (%) |
| [M+H]⁺ | ¹²C₇¹H₁₀⁷⁹Br¹⁴N₂¹⁶O | 217.0007 | 100.0 |
| [M+2+H]⁺ | ¹²C₇¹H₁₀⁸¹Br¹⁴N₂¹⁶O | 218.9987 | 97.3 |
The MS1 full scan spectrum must exhibit this doublet at m/z 217.0 and 219.0 with a ~1:1 intensity ratio to proceed with identification confidently.
Proposed Key Fragmentation Pathways
The fragmentation of the protonated molecule is driven by the stability of the aromatic ring and the nature of the substituents. The primary fragmentations are expected to involve the loss of small, stable neutral molecules or radicals from the protonated amine and methoxy groups.
Diagram: Proposed MS/MS Fragmentation of this compound
Caption: Key fragmentation pathways originating from the protonated molecule.
4.2.1 Loss of Ammonia (NH₃)
-
Mechanism: One of the protonated amine groups readily eliminates a molecule of ammonia, a common and energetically favorable fragmentation pathway for protonated primary amines.[6][8]
-
Fragment Ion: [M+H - NH₃]⁺
-
Expected m/z: 199.97 / 201.97
-
Significance: This is often a dominant fragment and serves as a strong indicator of a primary amine.
4.2.2 Loss of a Methyl Radical (CH₃•)
-
Mechanism: Homolytic cleavage of the O-CH₃ bond in the methoxy group can lead to the loss of a methyl radical. While loss of a radical from an even-electron ion is less common than neutral loss, it is frequently observed for methoxy-substituted aromatics.[9]
-
Fragment Ion: [M+H - CH₃•]⁺
-
Expected m/z: 201.98 / 203.98
-
Significance: This fragment confirms the presence of the methoxy group.
4.2.3 Sequential Loss of CO
-
Mechanism: Following the initial loss of ammonia, the resulting ion can undergo further fragmentation. The loss of carbon monoxide (CO) from the methoxy group's oxygen is a characteristic fragmentation for phenolic or anisolic structures.
-
Fragment Ion: [M+H - NH₃ - CO]⁺
-
Expected m/z: 171.97 / 173.96
-
Significance: This sequential loss provides deeper structural confirmation.
4.2.4 Loss of Hydrogen Bromide (HBr)
-
Mechanism: A rearrangement can lead to the elimination of a neutral HBr molecule. This results in a fragment ion that no longer contains bromine.
-
Fragment Ion: [M+H - NH₃ - HBr]⁺
-
Expected m/z: 119.05
-
Significance: The disappearance of the isotopic doublet and the appearance of a singlet peak at this m/z is a powerful confirmation of the loss of the bromine atom.
Method Validation and Trustworthiness
For use in regulated environments such as drug development, any analytical method must be validated. The principles of validation according to ICH Q2(R1) guidelines should be applied.
-
Specificity: The combination of chromatographic retention time and the unique MS/MS fragmentation pattern ensures extremely high specificity for the analyte. The bromine isotopic pattern is a key element of this specificity.
-
Linearity & Range: A calibration curve should be constructed by analyzing a series of standards to demonstrate a linear relationship between concentration and detector response.
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at multiple concentrations on different days to ensure the method provides correct results consistently.
Conclusion
The mass spectrometric analysis of this compound is a clear and robust process when a systematic, structure-led approach is employed. By leveraging the compound's inherent chemical properties—the basicity of its amines for ionization and the unique isotopic signature of bromine for confirmation—a highly reliable and self-validating analytical method can be developed. The predictable fragmentation pathways, primarily involving the loss of ammonia and subsequent cleavages, provide definitive structural confirmation. This guide provides the foundational strategy and detailed protocols necessary for scientists to confidently identify and characterize this important molecule, ensuring data integrity in research and development settings.
References
-
JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]
-
Le-Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50. Retrieved from [Link]
-
Zhao, Y., et al. (2016). Supporting Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Huang, H., et al. (2021). LCMS-guided detection of halogenated natural compounds. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). Retrieved from [Link]
-
ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
ECHIMICA. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Retrieved from [Link]
-
MDPI. (2023). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Retrieved from [Link]
-
University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzene. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
-
Chemazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-Bromo-5-methoxybenzene-1,2-diamine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-Bromo-5-methoxybenzene-1,2-diamine in a variety of organic solvents. Recognizing the current lack of extensive publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, a robust methodology for its determination, and the critical interpretation of the resulting data. The insights provided herein are designed to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.
Introduction: The Critical Role of Solubility in a Research and Development Context
This compound is a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in a multitude of applications. A thorough understanding of its solubility is paramount for:
-
Synthetic Chemistry: The choice of solvent is critical for reaction kinetics, yield, and purity. A solvent that ensures all reactants are in the same phase is essential for an efficient chemical transformation.
-
Purification and Crystallization: Knowledge of solubility in different solvents is the cornerstone of developing effective crystallization and chromatographic purification methods. Differential solubility allows for the separation of the target compound from impurities.
-
Formulation and Drug Delivery: For pharmaceutical applications, the ability to prepare solutions of a specific concentration is crucial for formulation development and in vitro/in vivo screening.
This guide will provide the theoretical underpinnings and practical methodologies to systematically evaluate the solubility of this compound.
Theoretical Framework: The Principles Governing Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1][2][3][4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. The key factors influencing the solubility of this compound are:
-
Polarity: The presence of two amine groups and a methoxy group imparts polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bonding. The bromine atom and the benzene ring contribute to its nonpolar character. The overall solubility will be a balance of these competing characteristics.
-
Hydrogen Bonding: The amine groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at dissolving this compound.[5]
-
Molecular Size and Structure: Larger molecules can be more difficult to solvate, as this requires the creation of a larger cavity in the solvent.[6][7]
The interplay of these factors will determine the extent to which this compound dissolves in a given organic solvent.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior and for performing accurate calculations.
| Property | Value | Source |
| CAS Number | 108447-01-4 | |
| Molecular Formula | C₇H₉BrN₂O | |
| Molecular Weight | 217.06 g/mol | |
| Appearance | Gray to brown solid | |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C |
A Strategic Approach to Solvent Selection
The selection of appropriate organic solvents for solubility determination is a critical first step. A tiered approach, starting with a diverse range of solvents, is recommended. The solvents should span a range of polarities and hydrogen bonding capabilities.
Recommended Solvents for Initial Screening
Table 2 provides a list of recommended solvents for an initial solubility screening, categorized by their properties.
| Solvent Class | Example Solvents | Rationale |
| Protic Polar | Methanol, Ethanol | Capable of hydrogen bonding, effective for polar solutes. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar but do not donate hydrogen bonds; can accept hydrogen bonds. |
| Nonpolar | Toluene, Hexane | Primarily interact through van der Waals forces; effective for nonpolar solutes. |
| Chlorinated | Dichloromethane, Chloroform | Intermediate polarity; often good general-purpose solvents. |
Safety Considerations for Solvent Handling
The handling of organic solvents and the target compound, an aromatic amine, requires strict adherence to safety protocols.[8][9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All work should be conducted in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and all solvents before use to be aware of all potential hazards.
Experimental Protocol: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[13] The following is a detailed, step-by-step protocol.
Workflow for Solubility Determination
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Template for Reporting Solubility Data
The following table (Table 3) is a template for researchers to populate with their experimental data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dimethylformamide | 25 | |||
| Dimethyl sulfoxide | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 | |||
| Dichloromethane | 25 | |||
| Chloroform | 25 |
Interpreting the Results
The solubility data will provide valuable insights into the intermolecular forces that govern the dissolution of this compound.
-
High solubility in protic polar solvents (e.g., methanol, ethanol) would suggest that hydrogen bonding plays a significant role in the solvation process.
-
Good solubility in aprotic polar solvents (e.g., DMF, DMSO) would indicate the importance of dipole-dipole interactions.
-
Low solubility in nonpolar solvents (e.g., hexane) would be expected due to the polar nature of the amine and methoxy groups.
This information can be used to predict the solubility in other solvents and to select appropriate solvent systems for various applications.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical principles and a practical, field-proven methodology for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and adhering to the safety guidelines, researchers can generate high-quality, reliable solubility data. This information is indispensable for the effective use of this compound in chemical synthesis, purification, and formulation, ultimately contributing to the advancement of research and development in medicinal chemistry and materials science.
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-
"Solubility of Organic Compounds." (2023). LibreTexts Chemistry. [Link]
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"Factors affecting solubility." (n.d.). GeeksforGeeks. [Link]
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"How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide." (n.d.). Aiche.org. [Link]
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"Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." (2023). ACS Publications. [Link]
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"What are the Health and Safety Guidelines for Using Amines?" (n.d.). Aiche.org. [Link]
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"How To Determine Solubility Of Organic Compounds?" (2025). YouTube. [Link]
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"What Affects Solubility Of Organic Compounds?" (2025). YouTube. [Link]
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"What Factors Are Taken Into Consideration When Selecting a Solvent?" (n.d.). ACS. [Link]
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"5 Criteria for Selecting an Extraction Solvent." (2024). Hydrometal Tech. [Link]
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Thermal Stability and Degradation Profile of 4-Bromo-5-methoxybenzene-1,2-diamine: A Mechanistic and Methodological Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-methoxybenzene-1,2-diamine is a substituted aromatic diamine of significant interest as a structural motif and key building block in the synthesis of pharmaceutically active compounds. As with any intermediate or active pharmaceutical ingredient (API), a comprehensive understanding of its chemical stability under thermal stress is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a deep dive into the theoretical and practical aspects of the thermal stability and degradation of this compound. We will explore the intrinsic molecular factors governing its stability, propose potential degradation pathways, and detail the experimental protocols required for a robust assessment. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, enabling them to anticipate stability challenges and design appropriate control strategies.
Theoretical Framework: Understanding Intrinsic Molecular Stability
The thermal stability of an organic molecule is not an arbitrary property but is dictated by its fundamental structure, including the interplay of electronic effects, steric hindrance, and intermolecular forces.[1] Benzene itself is renowned for its high thermodynamic stability due to the resonance delocalization of its π-electrons.[2] However, the introduction of substituents—bromo, methoxy, and two amino groups—creates a complex electronic environment that directly influences the stability of this compound.
The influence of each substituent can be dissected as follows:
-
Amino Groups (-NH₂): As strong electron-donating groups (EDGs) through resonance, the two amino groups significantly increase the electron density of the aromatic ring. While this can enhance resonance stabilization, they are also primary sites for oxidation, a process often accelerated by heat. Their ortho-positioning allows for potential intramolecular hydrogen bonding, which can influence conformation and reactivity.
-
Methoxy Group (-OCH₃): This is another electron-donating group via resonance, contributing further to the electron-rich nature of the ring.[1] However, the ether linkage can be a site for thermal or acid-catalyzed cleavage (demethylation).
-
Bromo Group (-Br): As a halogen, bromine acts as an electron-withdrawing group (EWG) through induction, which can help stabilize the aromatic ring by delocalizing charge.[1][3] The carbon-bromine bond is also a potential site for homolytic cleavage at elevated temperatures, leading to radical-mediated degradation.
The combination of powerful EDGs (amines, methoxy) and a moderately deactivating EWG (bromo) creates a "push-pull" electronic environment. The diamine functionality, in particular, renders the molecule highly susceptible to oxidative degradation pathways, which are often the primary concern for thermal stability.
Table 1: Summary of Substituent Effects on Thermal Stability
| Substituent | Position | Electronic Effect | Predicted Impact on Thermal Stability |
| Amino (-NH₂) | 1, 2 | Strong Electron-Donating (Resonance) | Increases ring stability via resonance but introduces a primary site for oxidative degradation. |
| Methoxy (-OCH₃) | 5 | Electron-Donating (Resonance) | Enhances resonance stabilization; potential site for demethylation.[1] |
| Bromo (-Br) | 4 | Electron-Withdrawing (Inductive) | Stabilizes the ring by reducing electron density.[3] |
Potential Thermal Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized under thermal stress, particularly in the presence of oxygen. Forced degradation studies are essential for identifying these pathways and the resulting degradation products.[4][5]
-
Oxidation to Quinone-imine Species: The ortho-diamine moiety is highly prone to oxidation, which can be initiated by heat. This process can lead to the formation of highly colored quinone-imine structures, a common degradation pathway for phenylenediamines. Subsequent polymerization can lead to insoluble, colored materials.
-
Demethylation: The methoxy group can be cleaved to yield a phenolic derivative. This process can be accelerated by acidic or basic impurities.
-
Dehalogenation: The C-Br bond can undergo homolytic cleavage at high temperatures to form a phenyl radical, which can then participate in a variety of secondary reactions, including abstraction of hydrogen or dimerization.
-
Condensation/Polymerization: Aromatic amines can undergo self-condensation reactions at elevated temperatures to form complex polymeric structures.
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for the title compound.
Methodologies for Thermal Stability Assessment
A multi-faceted approach is required to fully characterize the thermal stability profile. This typically involves a combination of thermo-analytical techniques and stress testing followed by chromatographic analysis.[6] This workflow is a cornerstone of forced degradation studies mandated by regulatory bodies like the ICH.[7]
Experimental Workflow Overview
The assessment of thermal stability follows a logical progression from initial screening using thermo-analytical methods to in-depth analysis of degradation products formed under controlled isothermal stress.
Caption: Experimental workflow for thermal stability assessment.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or volatilization.
Methodology:
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Run two separate experiments:
-
Inert: Nitrogen (N₂) at a flow rate of 50 mL/min. This reveals the intrinsic thermal degradation profile.
-
Oxidative: Air or Oxygen at a flow rate of 50 mL/min. This reveals susceptibility to oxidative degradation. A lower onset temperature in air compared to nitrogen is indicative of oxidative instability.
-
-
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs. A study on poly(o-phenylenediamine) showed a major degradation inflection point at 275°C, providing a relevant comparison for this class of compounds.[8]
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and detect any exothermic events that could signify a hazardous, uncontrolled decomposition.
Methodology:
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use a pinhole lid if volatilization is expected.
-
Atmosphere: Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to a temperature just beyond the TGA onset (e.g., 350°C) at a heating rate of 10°C/min.
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the endothermic peak corresponding to the melting point. Critically, look for any sharp, large exothermic peaks, which indicate energetic decomposition.
Protocol 3: Isothermal Stressing and HPLC Analysis
Objective: To identify and quantify the degradation products formed under specific thermal stress conditions and establish a degradation rate.
Methodology:
-
Stress Conditions: Place accurately weighed samples of the solid material in loosely capped amber glass vials. Store them in calibrated ovens at elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). The temperatures should be chosen to induce meaningful degradation (target 5-20%) without being so high as to change the degradation pathway.[9]
-
Sample Preparation for Analysis: At each time point, remove a vial, allow it to cool, and dissolve the contents in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[9]
-
HPLC-UV/MS Analysis: Analyze the prepared solutions using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all degradation products.[10]
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and Mass Spectrometry (ESI+) to obtain mass information on eluting peaks.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify degradation products by their retention times and mass spectra. Use peak area normalization to estimate the percentage of each impurity.
Conclusion and Strategic Implications
The thermal stability of this compound is governed by a complex interplay of its substituent groups. The ortho-diamine functionality represents the most probable site of initial degradation, primarily through oxidation, leading to colored impurities and potential polymerization. A systematic evaluation using TGA, DSC, and isothermal stress testing coupled with a stability-indicating HPLC method is essential for a complete stability assessment. The insights gained from these studies are critical for making informed decisions regarding synthesis purification, formulation development, packaging, storage conditions, and establishing an appropriate shelf-life for any drug product derived from this important chemical intermediate.[4][7]
References
[1] Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Google Cloud. [3] Designing Benzene Derivatives With Improved Thermal Stability. (2024). IJCRT.org. [7] Forced Degradation Studies. (2016). MedCrave online. [4] What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [5] Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [2] Structure and Stability of Benzene. (2024). Chemistry LibreTexts. [6] Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). MDPI. [9] Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [10] A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methoxyphenol. (n.d.). Benchchem. [8] Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). (2019). Science Publishing Group. [11] (PDF) Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). (2019). ResearchGate.
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Crystal structure of 4-Bromo-5-methoxybenzene-1,2-diamine
An In-Depth Technical Guide to the Anticipated Crystal Structure of 4-Bromo-5-methoxybenzene-1,2-diamine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: this compound is a substituted o-phenylenediamine, a class of compounds of significant interest in medicinal and materials chemistry. As a precursor for various heterocyclic compounds, understanding its solid-state structure is crucial for predicting its reactivity, stability, and potential for polymorphism. This guide provides a comprehensive overview of the synthesis, proposed crystallization protocol, and a detailed predictive analysis of the crystal structure of this compound. The anticipated molecular geometry and supramolecular assembly, governed by hydrogen and halogen bonding, are discussed in the context of established crystallographic principles and data from analogous structures.
Introduction: The Significance of Substituted o-Phenylenediamines
Substituted o-phenylenediamines are versatile building blocks in organic synthesis, particularly for the preparation of bioactive heterocyclic compounds such as benzimidazoles and quinoxalines.[1] The title compound, this compound (Molecular Formula: C₇H₉BrN₂O), incorporates several key functional groups that are expected to dictate its chemical behavior and solid-state architecture.[2] The diamino groups are prime sites for cyclization reactions, the methoxy group acts as an electron-donating group influencing the aromatic ring's reactivity, and the bromo substituent provides a site for further functionalization (e.g., through cross-coupling reactions) and can participate in significant intermolecular interactions.
A thorough understanding of the crystal structure of this molecule is paramount for several reasons:
-
Predicting Reaction Outcomes: The conformation of the molecule in the solid state can provide insights into its reactivity in solid-phase reactions.
-
Polymorph Screening: Knowledge of the primary intermolecular interactions can guide the design of crystallization experiments to isolate different polymorphic forms, which may have varying physical properties.
-
Drug Design: For derivatives that are pharmacologically active, the solid-state structure is a critical determinant of solubility, dissolution rate, and bioavailability.
Synthesis and Crystallization
While a specific, detailed synthesis for this compound is not extensively reported, a plausible synthetic route can be devised based on established methodologies for related compounds, such as the bromination of o-phenylenediamine derivatives.[3][4]
Proposed Synthetic Protocol
A likely precursor for this synthesis is 4-methoxybenzene-1,2-diamine.[5] The synthesis can be approached by direct bromination, with protection of the amine groups to control regioselectivity if necessary.
Reaction Scheme:
Step-by-Step Protocol:
-
Protection (Optional but Recommended): To a solution of 4-methoxybenzene-1,2-diamine (1 equivalent) in glacial acetic acid, add acetic anhydride (2.1 equivalents). Stir the mixture at room temperature to form the diacetylated intermediate. This step prevents oxidation of the amino groups and directs the bromination.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.05 equivalents) in acetic acid. The reaction is typically stirred at a slightly elevated temperature (e.g., 50-55°C) for a period to ensure complete reaction.[3]
-
Work-up: Pour the reaction mixture into an aqueous solution of a reducing agent like sodium bisulfite to quench any excess bromine. The precipitated product, 4-bromo-N,N'-diacetyl-5-methoxybenzene-1,2-diamine, can be collected by filtration.
-
Deprotection: The collected solid is then hydrolyzed by refluxing with an aqueous base (e.g., 5N NaOH) in a solvent like methanol to remove the acetyl groups.
-
Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield the final product.
Protocol for Single Crystal Growth
Obtaining diffraction-quality single crystals is essential for structural elucidation. Slow evaporation is a reliable method for compounds of this nature.
-
Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent at a slightly elevated temperature. Good solvent choices would include ethanol, methanol, or ethyl acetate.
-
Evaporation: Loosely cover the container with a perforated film to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Over a period of several days to a week, crystals should form. Carefully harvest the best-formed crystals for X-ray diffraction analysis.
Predicted Crystal Structure and Molecular Packing
In the absence of experimental data, we can predict the key structural features of this compound by analyzing the crystal structures of analogous molecules.[6][7] The molecular geometry and, more importantly, the intermolecular interactions are the primary determinants of the crystal packing.
Molecular Geometry
The core of the molecule is the benzene ring, which will be essentially planar. The substituents (bromo, methoxy, and two amino groups) will lie close to the plane of the ring. Some slight out-of-plane deviation of the methoxy group's methyl carbon and the hydrogens of the amino groups is expected.
Supramolecular Assembly and Key Intermolecular Interactions
The crystal packing will be dominated by a network of hydrogen bonds and potentially halogen bonds.
-
Hydrogen Bonding: The two amino groups are excellent hydrogen bond donors, while the oxygen of the methoxy group and the nitrogen atoms of neighboring molecules can act as acceptors. We can anticipate strong N-H···N and weaker N-H···O hydrogen bonds. These interactions are fundamental in forming layered or chain-like structures in related aromatic amines.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of an amino group or the oxygen of a methoxy group on an adjacent molecule (Br···N or Br···O). The directionality of halogen bonds is a key factor in crystal engineering.[8]
-
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are common in planar aromatic molecules and would likely result in stacked columns of molecules within the crystal.[6][7]
The interplay of these interactions—strong N-H···N hydrogen bonds forming primary motifs, supported by weaker N-H···O, C-H···O, and potential Br···N/O interactions and π-stacking—will define the overall three-dimensional architecture.
Anticipated Crystallographic Data
The following table summarizes the predicted crystallographic parameters for this compound. These are hypothetical values based on typical ranges for similar organic molecules.
| Parameter | Predicted Value |
| Chemical Formula | C₇H₉BrN₂O |
| Formula Weight | 217.07 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (common for such molecules) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (ų) | 1000 - 1500 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.6 - 1.8 g/cm³ |
| Key Intermolecular Forces | N-H···N, N-H···O Hydrogen Bonds, π-π Stacking |
Visualization of Predicted Structures
Diagrams are essential for visualizing the proposed molecular structure and its interactions.
Caption: Molecular structure of this compound.
Caption: Proposed workflow for synthesis and structural analysis.
Conclusion
While the definitive crystal structure of this compound awaits experimental confirmation, a robust predictive model can be constructed based on the principles of chemical synthesis and crystal engineering. The molecule is anticipated to adopt a largely planar conformation, with its supramolecular architecture dominated by a network of N-H···N and N-H···O hydrogen bonds, complemented by π-π stacking and potential halogen bonding. The protocols and predictions outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, crystallize, and ultimately characterize this valuable chemical building block. The elucidation of its precise solid-state structure will be a key step in unlocking its full potential in various chemical applications.
References
- Time in Pasuruan, ID. Google Search.
- This compound. PubChemLite.
- Synthesis routes of 4-Bromobenzene-1,2-diamine. Benchchem.
- Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Powered by XMB 1.9.11.
- SUPPORTING INFORM
- Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. NIH.
- (PDF) Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl].
- This compound. ChemShuttle.
- This compound CAS. ChemicalBook.
- Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine as a Precursor for Heterocyclic Compounds. Benchchem.
- 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593. PubChem.
- 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939. PubChem.
- 4-Methoxybenzene-1,2-diamine | 102-51-2. Sigma-Aldrich.
- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- Naphthazarin Derivatives in the Light of Intra- and Intermolecular Forces. PMC - NIH.
- 4-Methoxybenzene-1,2-diamine. CymitQuimica.
- Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine deriv
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- 8. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Purity Analysis of 4-Bromo-5-methoxybenzene-1,2-diamine by High-Performance Liquid Chromatography (HPLC)
An In-Depth Technical Guide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is not merely a matter of process efficiency; it is a cornerstone of drug safety and efficacy.[1] 4-Bromo-5-methoxybenzene-1,2-diamine is a key building block in the synthesis of various complex pharmaceutical compounds. Its molecular structure, featuring a diamine functional group, a methoxy group, and a bromine atom on an aromatic ring, makes it a versatile but potentially reactive intermediate.
Impurities arising from the synthesis or degradation of this intermediate—such as isomers, starting material residues, or by-products—can carry through the manufacturing process, ultimately compromising the quality, safety, and therapeutic effect of the final API.[1] Therefore, a robust, accurate, and validated analytical method for determining the purity of this compound is indispensable.
This guide provides a comprehensive framework for the development, validation, and application of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our methodology in authoritative regulatory standards.
Part 1: Foundational Principles of HPLC for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[2] The fundamental principle involves the separation of components in a liquid sample as they are transported by a liquid mobile phase through a column packed with a solid stationary phase.
The choice of these phases is paramount. For aromatic amines like this compound, Reversed-Phase HPLC (RP-HPLC) is the preferred mode.[3] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). More non-polar analytes interact more strongly with the stationary phase and thus elute later.
Causality of Component Selection:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for such analyses. Its long alkyl chains provide a highly hydrophobic surface, offering excellent retention and resolution for moderately polar aromatic compounds.
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (typically acetonitrile) is ideal for impurity profiling. A gradient elution, where the organic solvent concentration is increased over time, ensures that both highly polar (early-eluting) and highly non-polar (late-eluting) impurities can be resolved and quantified within a single analytical run.[4] The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial. It protonates the amine functional groups of the analyte, suppressing silanol interactions with the stationary phase and resulting in sharper, more symmetrical peaks.
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the most powerful choice. It not only quantifies the analyte at a specific wavelength but also acquires the full UV-Vis spectrum for each peak. This is indispensable for peak purity analysis and for selecting the optimal detection wavelength—typically the wavelength of maximum absorbance (λ-max) for the primary compound to ensure high sensitivity. Aromatic amines are known to have strong UV absorbance.[5]
Part 2: A Systematic Approach to HPLC Method Development
A robust HPLC method is not discovered by chance; it is built through a logical and systematic process. The goal is to achieve adequate resolution between the main peak, known impurities, and any potential degradation products.
Caption: Logical workflow for systematic HPLC method development.
Expert Insights on Method Development:
-
Analyte Characterization: Begin by determining the solubility of this compound in common HPLC solvents. It is also critical to run a UV scan to find the λ-max. This informs the starting point for the mobile phase composition and detector settings.
-
Initial Gradient Run: A fast, broad gradient (e.g., 5% to 95% acetonitrile in 20 minutes) on a C18 column is an effective way to quickly visualize the complexity of the sample and estimate the retention time of the main peak and any impurities.
-
pH Control: For diamine compounds, peak tailing is a common issue. Maintaining a mobile phase pH between 2.5 and 4.0 ensures the amine groups are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. Using 0.1% formic acid in both the aqueous and organic phases is a simple and effective strategy.[6]
-
Gradient Optimization: Once impurities are roughly separated, the gradient slope should be optimized. A shallower gradient around the elution time of the main peak and its closely related impurities will maximize resolution.
Part 3: Detailed Experimental Protocol for Purity Analysis
This protocol is designed to be self-validating through the inclusion of rigorous System Suitability Tests (SSTs), which ensure the chromatographic system is performing adequately for the intended analysis.
3.1 Reagents and Materials
-
This compound: Reference Standard (Assigned Purity >99.5%) and Test Sample.
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized, 18.2 MΩ·cm resistivity or HPLC grade.
-
Formic Acid: ACS grade or higher.
-
HPLC System: Quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).
3.2 Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Test Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3.3 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and efficiency for the analyte. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Acidified mobile phase ensures sharp, symmetrical peaks for the diamine. |
| Gradient Program | 0-5 min: 10% B5-25 min: 10% to 80% B25-30 min: 80% to 95% B30-32 min: 95% B32-33 min: 95% to 10% B33-40 min: 10% B | Initial hold for polar impurities, main gradient for separation, high organic wash to elute non-polar compounds, and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD at 280 nm | Wavelength chosen for good sensitivity to the parent compound and expected impurities. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overloading. |
3.4 System Suitability Tests (SST) Before sample analysis, inject the Reference Standard solution five times. The results must meet the following criteria to proceed.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase delivery. |
Part 4: Proving Specificity via Forced Degradation
A purity method is only reliable if it is stability-indicating , meaning it can separate the main analyte from any potential degradation products.[7] Forced degradation studies are the cornerstone of demonstrating this specificity.[8] The goal is to achieve 5-20% degradation of the API to ensure that relevant degradation products are formed at a sufficient level for detection.[9]
Caption: Workflow for forced degradation and specificity assessment.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Check at intervals (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Check at intervals.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Check at intervals.
-
Thermal: Store solid API in an oven at 80°C for 24 hours.
-
Photolytic: Expose solid API to light according to ICH Q1B guidelines.
After exposure, samples are neutralized (if necessary) and diluted to the target concentration. Analysis by the proposed HPLC-DAD method should demonstrate that all degradation product peaks are baseline-resolved from the main analyte peak. DAD peak purity analysis must be performed to confirm that the main peak is spectrally homogeneous, proving no degradants are co-eluting.
Table: Example Forced Degradation Results
| Condition | % Degradation | Number of Degradants | Resolution (Rs) of Closest Impurity |
| Acid (0.1M HCl, 8h) | 12.5% | 2 | 2.1 |
| Base (0.1M NaOH, 4h) | 8.2% | 1 | 3.5 |
| Oxidative (3% H₂O₂, 24h) | 18.1% | 3 | 1.9 |
| Thermal (80°C, 24h) | ~1.5% | 1 (minor) | 4.0 |
| Photolytic (ICH Q1B) | No significant degradation | N/A | N/A |
Part 5: Method Validation According to ICH Q2(R1)
Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[10][11] The following parameters must be assessed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[12]
Table: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To prove the method can unequivocally assess the analyte in the presence of impurities and degradants. | Analyze blank, placebo (if applicable), and forced degradation samples. | No interfering peaks at the analyte's RT. Degradants are well-resolved (Rs > 1.5). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze 5-6 concentrations across the specified range (e.g., LOQ to 120% of standard concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | To define the concentration interval where the method is precise, accurate, and linear. | Confirmed by linearity, accuracy, and precision data. | For impurities: Reporting Threshold to 120% of specification.[12] |
| Accuracy | To measure the closeness of test results to the true value. | Spike a blank matrix with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery of 98.0% - 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 replicate preparations at 100% concentration.Intermediate Precision: Repeatability test on a different day, with a different analyst/instrument. | %RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should also meet criteria. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting precision/accuracy criteria. | S/N ≥ 10. Precision (%RSD) ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Determined by signal-to-noise ratio (S/N ≈ 3). | S/N ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). | System suitability criteria must be met under all varied conditions. |
Part 6: Data Interpretation and Purity Calculation
Once the method is validated, it can be used for routine analysis. The purity of a test sample is typically calculated using the area percent method, assuming the response factor of the impurities is the same as the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to disregard any peaks originating from the blank or diluent and to only consider peaks above the validated Limit of Quantitation (LOQ).
Conclusion
This guide has detailed a comprehensive and scientifically sound approach to developing and validating an HPLC method for the purity analysis of this compound. By grounding the methodology in first principles, employing a systematic development strategy, and rigorously validating the final procedure against ICH guidelines, a trustworthy and robust analytical tool can be established. This ensures that the quality of this critical pharmaceutical intermediate is meticulously controlled, safeguarding the integrity of the final drug product and, ultimately, patient safety.
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
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Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]
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The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. Dakota Pharm. Available at: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. Available at: [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. IntechOpen. Available at: [Link]
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
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The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]
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Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AIMS Press. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
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Handling and storage guidelines for 4-Bromo-5-methoxybenzene-1,2-diamine
An In-Depth Technical Guide to the Safe Handling and Storage of 4-Bromo-5-methoxybenzene-1,2-diamine
Introduction: Understanding the Compound
This compound (CAS No: 108447-01-4) is a substituted aromatic diamine with the molecular formula C₇H₉BrN₂O.[1][2][3] Its molecular structure, featuring two adjacent amine groups, a bromine atom, and a methoxy group on a benzene ring, makes it a valuable intermediate and building block in the synthesis of various heterocyclic compounds, particularly in the fields of pharmaceutical and materials science research.
Section 1: Core Safety and Hazard Profile
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. The toxicological properties of this compound have not been exhaustively investigated, which requires that it be handled with the assumption of potential hazard.[1]
1.1 GHS Hazard Classification (Anticipated)
Based on data for structurally similar aromatic diamines, the following hazards should be anticipated.[5][6]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[6] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[1][6] |
1.2 Physical and Chemical Properties
A summary of the key physical and chemical properties is essential for risk assessment.
| Property | Value | Source |
| CAS Number | 108447-01-4 | [2] |
| Molecular Formula | C₇H₉BrN₂O | [1][2][3] |
| Molecular Weight | 217.06 g/mol | [1][2] |
| Appearance | Gray to brown solid/powder | [2] |
| Storage Temperature | 2–8 °C (Refrigerated) | [2] |
1.3 Primary Routes of Exposure and Symptoms
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: Causes skin irritation.[6] Prolonged contact should be avoided.
-
Eye Contact: Causes serious eye irritation.[6]
-
Ingestion: Harmful if swallowed.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
2.1 Engineering Controls: The First Line of Defense All operations involving solid this compound or its solutions must be conducted in a certified chemical fume hood.[7] This is the primary method for preventing inhalation of dust or vapors. The work area should be equipped with readily accessible eyewash stations and safety showers.[8][9]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for tears or punctures before each use. Use proper glove removal technique to avoid skin contamination and dispose of them after use.[10] |
| Body Protection | A laboratory coat, fully buttoned. | Protects skin and clothing from contamination.[11] |
| Respiratory | Use within a fume hood is standard. For situations where a hood is not feasible (e.g., large-scale transfers, emergency response), a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99) is required.[1][10] | Minimizes inhalation of dust or vapors. |
Section 3: Standard Operating Protocol for Handling
The following step-by-step protocol outlines the safe procedure for weighing the solid compound and preparing a stock solution.
3.1 Preparation and Pre-Handling Checks
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational with a valid certification.
-
Assemble Materials: Gather all necessary equipment (spatula, weigh paper/boat, glassware, solvent, magnetic stir bar) and place them inside the fume hood to minimize traffic.[11]
-
Don PPE: Put on all required PPE as specified in Section 2.2 before approaching the chemical storage unit.
3.2 Weighing and Solution Preparation Workflow
-
Equilibration: Before opening, allow the chemical container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture, which can degrade the compound.
-
Transfer: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of the gray-to-brown solid onto a weigh paper or into a tared vessel.[9]
-
Minimize Dust: Handle the solid gently to avoid creating airborne dust. Close the primary container tightly immediately after the transfer.[7]
-
Dissolution: Place the receiving flask (containing the appropriate solvent and a stir bar) on a stir plate inside the fume hood. Carefully add the weighed solid to the solvent.[7]
-
Rinsing: If using a weigh boat or paper, rinse it with a small amount of the solvent to ensure a complete quantitative transfer.
-
Mixing: Stir the solution until the solid is fully dissolved. Keep the flask covered (e.g., with a septum or stopper) to prevent vapor release.
3.3 Post-Handling Decontamination
-
Clean-up: Decontaminate the spatula and the work surface within the fume hood using an appropriate solvent and wiping materials.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh paper, wipes) in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye/face protection).
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[7][12]
Section 4: Guidelines for Storage and Chemical Stability
Proper storage is critical for maintaining the compound's purity and preventing the formation of hazardous by-products.
4.1 Optimal Storage Conditions
-
Temperature: Store in a refrigerator at 2–8 °C.[2]
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[8][13]
-
Light: Protect from light. While not explicitly stated for this compound, many complex organic molecules are light-sensitive. Storing in an amber vial or inside a secondary light-blocking container is good practice.[14]
4.2 Chemical Incompatibilities Avoid storage near strong oxidizing agents and strong acids.[11] Contact with these substances can lead to vigorous, potentially hazardous reactions.
4.3 Shelf Life and Monitoring
-
Date Management: Mark containers with the date received and the date opened.[14]
-
Visual Inspection: Periodically inspect the material for any significant change in color or appearance, which could indicate degradation.
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
5.1 Personal Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]
5.2 Spill Response The following workflow should be initiated for any spill.
5.3 Fire Response
-
Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[1][10]
-
Hazardous Combustion Products: Burning may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[10][11]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[10][13]
Section 6: Waste Management
All waste containing this compound, including excess reagent, contaminated solutions, and disposable labware, must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[12]
References
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Capot Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. Retrieved from [Link]
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MDPI. (2023). Modified Flavonoids with Diamines and Polyamines Provide Enhanced Fluorescence and Antimicrobial Activity. Retrieved from [Link]
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Methodological & Application
Synthesis of quinoxalines from 4-Bromo-5-methoxybenzene-1,2-diamine
Application Note & Protocol
Topic: Strategic Synthesis of 6-Bromo-7-methoxyquinoxalines via Condensation of 4-Bromo-5-methoxybenzene-1,2-diamine with 1,2-Dicarbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is of paramount importance in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Notably, the quinoxaline core is found in several antibiotics like echinomycin and actinoleutin.[3][4]
The functionalization of the quinoxaline core allows for the fine-tuning of its physicochemical and pharmacological properties. The presence of a bromine atom, as in the target compounds derived from this compound, provides a synthetically versatile handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures for drug discovery and advanced materials.[5]
This application note provides a comprehensive guide to the synthesis of 6-Bromo-7-methoxyquinoxalines, focusing on the classic and highly efficient condensation reaction between this compound and various 1,2-dicarbonyl compounds. We will delve into the underlying mechanism, present a detailed experimental protocol, and discuss key optimization strategies.
Reaction Principle and Mechanism
The most direct and widely employed method for quinoxaline synthesis is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] The reaction proceeds through a sequential process of nucleophilic attack and dehydration.
Causality of Catalysis: The reaction requires an acid catalyst to activate the 1,2-dicarbonyl compound. The catalyst protonates one of the carbonyl oxygens, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for facilitating the initial nucleophilic attack by the weakly basic amino group of the diamine.
The proposed mechanism is illustrated below:
-
Carbonyl Activation: The acid catalyst (H⁺) protonates a carbonyl group of the 1,2-dicarbonyl compound, enhancing its electrophilicity.
-
First Nucleophilic Attack: One of the amino groups of this compound attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration & Imine Formation: The hemiaminal undergoes dehydration to form an imine intermediate.
-
Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Final Dehydration: A second dehydration step occurs, leading to the formation of the stable aromatic pyrazine ring of the quinoxaline product.
Detailed Experimental Protocol: Synthesis of 6-Bromo-7-methoxy-2,3-diphenylquinoxaline
This protocol details the synthesis using benzil as the 1,2-dicarbonyl partner. The procedure can be adapted for other dicarbonyl compounds.
3.1. Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Notes |
| This compound | 179497-77-9 | 217.06 | 217 mg (1.0 mmol) | Starting material |
| Benzil | 134-81-6 | 210.23 | 210 mg (1.0 mmol) | 1,2-Dicarbonyl compound |
| (±)-Camphor-10-sulfonic acid (CSA) | 3144-16-9 | 232.30 | 23 mg (0.1 mmol, 10 mol%) | Catalyst. p-TsOH can also be used.[8] |
| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 | 10 mL | Reaction Solvent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 20 mL | For workup and recrystallization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~1-2 g | Drying agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | For TLC and extraction |
| Hexanes | 110-54-3 | - | As needed | For TLC and recrystallization |
3.2. Instrumentation
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for TLC visualization
-
Büchner funnel and filter paper for filtration
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (217 mg, 1.0 mmol), benzil (210 mg, 1.0 mmol), and a magnetic stir bar.
-
Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by (±)-Camphor-10-sulfonic acid (23 mg, 0.1 mmol).
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:EtOAc eluent). Spot the starting materials and the reaction mixture. The reaction is complete when the starting diamine spot has been completely consumed (typically 2-4 hours).
-
Workup - Product Precipitation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If precipitation is slow, add cold deionized water (10 mL) to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (~5 mL) to remove any soluble impurities.
-
Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
-
Characterization: The final product, 6-Bromo-7-methoxy-2,3-diphenylquinoxaline, should be a crystalline solid. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS).
Discussion: Catalyst Selection and Optimization
The choice of catalyst is a critical parameter that influences reaction time, yield, and environmental impact. While traditional syntheses often used strong mineral acids, modern methods favor milder and more efficient catalysts.[2]
Expert Insight: The efficiency of the condensation is directly linked to the catalyst's ability to activate the dicarbonyl without promoting side reactions. Organocatalysts like CSA or p-TsOH are highly effective as they are strong acids but less corrosive than mineral acids.[8] For greener protocols, heterogeneous catalysts or even catalyst-free conditions in specific solvents can be employed.[9]
Below is a comparative summary of various catalytic systems reported for quinoxaline synthesis.
| Catalyst System | Solvent | Temperature | Typical Time | Yield Range | Reference |
| Camphorsulfonic Acid (CSA) | Ethanol | Room Temp/Reflux | 2-5 h | 90-98% | [8] |
| Phenol (20 mol%) | EtOH:H₂O (7:3) | Room Temp | 30 min - 2 h | 85-95% | [10] |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temp | ~20 min | 80-98% | [6] |
| Iodine (I₂) | DMSO | Room Temp | ~12 h | 80-90% | [6] |
| Bentonite K-10 Clay | Ethanol | Room Temp | ~20 min | ~95% | [6] |
| Catalyst-Free | Ethanol | Reflux | 2-4 h | 70-85% | (For phenacyl bromide precursors)[9] |
This table demonstrates that a wide array of options is available, allowing researchers to select a method based on desired reaction speed, cost, and green chemistry principles.
Experimental Workflow Visualization
The overall process from starting materials to the final, characterized product can be visualized as a clear workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound and other aromatic amines may be toxic and skin irritants. Avoid inhalation and skin contact.
-
Organic solvents like ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
Handle acid catalysts with care as they are corrosive.
Conclusion
The synthesis of 6-Bromo-7-methoxyquinoxalines from this compound is a robust and high-yielding process. The acid-catalyzed condensation with 1,2-dicarbonyl compounds provides a straightforward route to these valuable heterocyclic scaffolds. By understanding the reaction mechanism and leveraging modern, efficient catalysts, researchers can readily access these compounds for applications in drug discovery, materials science, and synthetic chemistry. The protocol described herein is reliable and can be adapted for a wide range of substrates, serving as a foundational method for the exploration of novel quinoxaline derivatives.
References
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Soleymani, R., Niakan, N., Tayeb, S., & Hakimi, S. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 28(1), 687-701. [Link]
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El-Malah, A. A., Al-hussain, S. A., Nagi, M. N., & El-Salam, H. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Saikia, P., & Borah, R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(49), 30784-30801. [Link]
-
Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2007). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Journal of the Chinese Chemical Society, 54(4), 971-974. [Link]
-
Dar, A. A., et al. (2021). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. ResearchGate. [Link]
-
Soleymani, R. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. ProQuest. [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
Guzmán, J. L., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 22(12), 2128. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc. [Link]
-
Thorat, B. R., et al. (2022). Efficient Synthesis of Quinoxaline Derivatives Using Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 9(1). [Link]
-
Mohammadi, A. A., & Mivehchi, H. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(14), 279-285. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]
-
Fine Chemicals. (n.d.). Exploring Fine Chemical Applications of Brominated Quinoxaline Compounds. [Link]
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Singh, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry, 18. [Link]
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Protocol for the Synthesis of Substituted Benzimidazoles via Condensation of 4-Bromo-5-methoxybenzene-1,2-diamine with Aldehydes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2-substituted 6-bromo-5-methoxy-1H-benzimidazoles. The methodology is based on the acid-catalyzed condensation of 4-Bromo-5-methoxybenzene-1,2-diamine with various aromatic aldehydes. We delve into the causality behind the experimental design, offering insights into the reaction mechanism, purification strategies, and expected analytical outcomes. This guide is designed to be a self-validating system for researchers, ensuring reproducibility and high yields of the target compounds, which are valuable scaffolds in drug discovery programs.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole moiety is a privileged heterocyclic structure due to its resemblance to naturally occurring nucleotides, allowing it to readily interact with biological macromolecules.[1] This has led to its incorporation into a multitude of FDA-approved drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines. The synthesis of novel benzimidazole derivatives, therefore, remains a critical focus in the quest for new therapeutic agents.
The primary and most direct method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine with an aldehyde.[1][2] This reaction, often referred to as the Phillips-Ladenburg synthesis when using carboxylic acids, proceeds through an initial Schiff base formation, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole core.[3] This application note specifically utilizes this compound as the starting material, a versatile precursor that introduces bromine and methoxy substituents onto the benzene ring, providing handles for further chemical modification and influencing the molecule's pharmacokinetic properties.
Reaction Scheme & Mechanism
The overall transformation involves the reaction of this compound with a selected aldehyde (R-CHO) to form the corresponding 2-substituted benzimidazole derivative.
General Reaction Scheme:
(Image: Condensation of this compound with an aldehyde to yield a 2-substituted benzimidazole.)
Plausible Reaction Mechanism:
The reaction proceeds via a well-established pathway involving three key stages:
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate. The use of a Lewis or Brønsted acid catalyst can accelerate this step by activating the aldehyde's carbonyl group.[4]
-
Intramolecular Cyclization: The second, pendant amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered heterocyclic intermediate (a dihydrobenzimidazole).
-
Oxidative Aromatization: The dihydrobenzimidazole intermediate is unstable and readily undergoes oxidation to form the thermodynamically stable aromatic benzimidazole ring. In many protocols, atmospheric oxygen serves as the terminal oxidant, especially when the reaction is heated in an open flask.[5] In other cases, a mild oxidizing agent may be explicitly added to drive the reaction to completion.[6]
Below is a diagram illustrating the mechanistic pathway.
Caption: Mechanistic pathway for benzimidazole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 6-Bromo-5-methoxy-2-(4-nitrophenyl)-1H-benzimidazole as a representative example. The procedure can be adapted for other aromatic aldehydes.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound (C₇H₉BrN₂O) | ≥98% | Sigma-Aldrich | Store at 2-8°C, protect from moisture.[7][8] |
| 4-Nitrobenzaldehyde (C₇H₅NO₃) | ≥99% | Acros Organics | |
| p-Toluenesulfonic acid monohydrate (p-TSA) | Reagent Grade | Fisher | Catalyst.[4] |
| Ethanol (EtOH), 200 Proof | ACS Grade | Decon Labs | Reaction Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab-prepared | For work-up. |
| Brine (Saturated NaCl Solution) | - | Lab-prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Round-bottom flask (50 mL) | - | Glassware | |
| Reflux condenser | - | Glassware | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore | For reaction monitoring. |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Synthesis Workflow
The entire process from reaction setup to final product analysis is outlined below.
Caption: Experimental workflow for benzimidazole synthesis.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.61 mmol, 1.0 equiv).
-
Add 4-Nitrobenzaldehyde (0.70 g, 4.61 mmol, 1.0 equiv).
-
Add ethanol (25 mL) to dissolve the reactants.
-
Add p-Toluenesulfonic acid monohydrate (p-TSA) (88 mg, 0.46 mmol, 0.1 equiv).
-
Scientist's Note: p-TSA serves as a Brønsted acid catalyst to protonate the aldehyde's carbonyl oxygen, rendering it more electrophilic and accelerating the initial condensation step.[4] Using a catalytic amount prevents unwanted side reactions and simplifies purification.
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:7 Ethyl Acetate/Hexanes). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.
-
Work-up: a. Once the reaction is complete, allow the flask to cool to room temperature. b. Quench the reaction by slowly adding saturated sodium bicarbonate solution (20 mL) to neutralize the p-TSA catalyst. c. Remove the ethanol under reduced pressure using a rotary evaporator. d. Transfer the resulting aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 30 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Scientist's Note: The aqueous wash removes the neutralized catalyst and other water-soluble impurities. The brine wash helps to break any emulsions and further remove water from the organic layer.
-
-
Purification: a. Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product. b. Purify the crude solid by flash column chromatography on silica gel.[9] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc). c. Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
Characterization and Expected Results
The synthesized compound, 6-Bromo-5-methoxy-2-(4-nitrophenyl)-1H-benzimidazole , should be characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Product Name | 6-Bromo-5-methoxy-2-(4-nitrophenyl)-1H-benzimidazole |
| Molecular Formula | C₁₄H₁₀BrN₃O₃ |
| Molecular Weight | 348.15 g/mol |
| Appearance | Yellow to light brown solid |
| Yield | 85-95% (typical) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (br s, 1H, N-H), 8.3-8.4 (d, 2H, Ar-H), 8.2-8.3 (d, 2H, Ar-H), 7.6 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~155, 151, 148, 142, 137, 130, 124, 116, 114, 101, 56. (Approximate shifts). |
| Mass Spec (ESI-MS) | Calculated m/z: 346.99 (M-H)⁻, 348.99 (M+H)⁺. Observed isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1).[9] |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100 (Ar C-H stretch), ~1595 (C=N stretch), ~1520 & 1345 (NO₂ stretch), ~1270 (C-O stretch).[10] |
Safety and Handling
-
This compound: May cause respiratory irritation. Stable under recommended storage conditions but is incompatible with strong acids and oxidizing agents.[7]
-
Aldehydes: Can be irritants. Handle in a well-ventilated fume hood.
-
Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a chemical fume hood.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; insufficient heating; moisture. | Use fresh p-TSA; ensure the reaction reaches reflux temperature; use anhydrous solvent. |
| Multiple Spots on TLC | Incomplete reaction; side product formation. | Increase reaction time; check the purity of starting materials; ensure the correct stoichiometry is used. |
| Difficulty in Purification | Product streaking on silica gel. | Add a small amount of triethylamine (~0.5%) to the eluent to suppress the interaction of the basic nitrogen with acidic silica. |
| Product Fails to Solidify | Residual solvent or impurities. | Re-purify by column chromatography or attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water).[9] |
References
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020). IOSR Journal. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. [Link]
-
MSDS of this compound. Capot Chemical. [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Publishing. [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). PubMed Central. [Link]
Sources
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- 2. iosrjournals.org [iosrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. capotchem.cn [capotchem.cn]
- 8. 4-Methoxybenzene-1,2-diamine | 102-51-2 [sigmaaldrich.com]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
Application Notes and Protocols: 4-Bromo-5-methoxybenzene-1,2-diamine as a Versatile Building Block for Heterocyclic Compounds
Introduction: Strategic Importance of 4-Bromo-5-methoxybenzene-1,2-diamine
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This compound has emerged as a particularly valuable building block due to its unique trifecta of functional groups: two adjacent nucleophilic amino groups, an electron-withdrawing bromine atom, and an electron-donating methoxy group. This specific substitution pattern on the aromatic ring not only allows for the facile construction of fused heterocyclic systems but also provides strategic handles for post-synthetic modifications, making it an attractive starting material for generating diverse compound libraries.
The benzimidazole and quinoxaline scaffolds, readily accessible from this diamine, are privileged structures in drug discovery, appearing in a wide array of pharmacologically active agents with applications as anticancer, antimicrobial, and antiviral therapeutics.[1][2][3] The strategic placement of the bromo and methoxy substituents can significantly influence the biological activity and physicochemical properties of the resulting heterocyclic compounds. The methoxy group, prevalent in many natural products and approved drugs, can enhance ligand-target binding and improve metabolic stability.[4] The bromine atom serves as a versatile functional handle for further chemical elaboration through cross-coupling reactions, enabling the exploration of a broader chemical space.[1]
This technical guide provides detailed application notes and protocols for the use of this compound in the synthesis of two key classes of heterocyclic compounds: benzimidazoles and quinoxalines. The methodologies are presented with a focus on the underlying chemical principles and practical considerations for researchers in drug development and organic synthesis.
I. Synthesis of 6-Bromo-7-methoxy-1H-benzo[d]imidazoles
The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely employed method for the synthesis of benzimidazoles.[5][6] The reaction with aldehydes typically proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation. The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product.
Causality Behind Experimental Choices:
The reactivity of this compound in this condensation is modulated by its substituents. The electron-donating methoxy group enhances the nucleophilicity of the amino groups, facilitating the initial attack on the carbonyl carbon of the aldehyde. Conversely, the electron-withdrawing bromine atom has a deactivating effect.[7] This electronic interplay necessitates careful selection of reaction conditions to achieve optimal outcomes. The use of a mild oxidizing agent is often preferred to avoid unwanted side reactions. Sodium metabisulfite (Na₂S₂O₅) is an effective choice as it forms a bisulfite adduct with the aldehyde, which then reacts with the diamine.[8][9]
Experimental Protocol: Synthesis of 2-Aryl-6-bromo-7-methoxy-1H-benzo[d]imidazoles
This protocol describes a general procedure for the condensation of this compound with a variety of aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Addition of Reagents: To this solution, add the substituted aromatic aldehyde (1.05 eq.) followed by sodium metabisulfite (0.5 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the aldehyde.[8]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol or an ethanol/water mixture to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure 2-aryl-6-bromo-7-methoxy-1H-benzo[d]imidazole.
Table 1: Representative Reaction Parameters for Benzimidazole Synthesis
| Aldehyde Substituent | Oxidizing Agent | Solvent System | Typical Reaction Time | Expected Yield Range |
| -H (Benzaldehyde) | Na₂S₂O₅ | Ethanol/Water | 6-8 hours | 70-85% |
| 4-Cl | Na₂S₂O₅ | Ethanol/Water | 8-12 hours | 65-80% |
| 4-OCH₃ | Na₂S₂O₅ | Ethanol/Water | 4-6 hours | 75-90% |
| 2-NO₂ | Na₂S₂O₅ | Ethanol/Water | 12-18 hours | 60-75% |
Note: The reaction times and yields are estimates based on analogous reactions and may vary depending on the specific substrate and experimental conditions.[8][9]
General workflow for the synthesis of 2-aryl-6-bromo-7-methoxy-1H-benzo[d]imidazoles.
II. Synthesis of 6-Bromo-7-methoxyquinoxalines
Quinoxalines are another important class of N-heterocyclic compounds, and their synthesis is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10][11] This reaction is often facile and proceeds in high yields, making it a preferred method for accessing the quinoxaline core.
Causality Behind Experimental Choices:
The reaction between this compound and a 1,2-dicarbonyl compound like benzil is a straightforward condensation-cyclization. The nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the dicarbonyl compound to form a diimine intermediate, which then cyclizes to form the stable aromatic quinoxaline ring. The reaction is often catalyzed by a weak acid, such as acetic acid, which protonates a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[12]
Experimental Protocol: Synthesis of 2,3-Diaryl-6-bromo-7-methoxyquinoxalines
This protocol provides a general method for the synthesis of quinoxaline derivatives from this compound and a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)
-
Ethanol or Glacial Acetic Acid
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in either ethanol or glacial acetic acid.
-
Addition of Reagents: Add the 1,2-dicarbonyl compound (1.0 eq.) to the solution. If using ethanol as the solvent, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution upon cooling.
-
Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol. If necessary, the product can be recrystallized from a suitable solvent like ethanol to obtain the pure 2,3-disubstituted-6-bromo-7-methoxyquinoxaline.[12]
Table 2: Representative 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis
| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Substituents (2,3-positions) | Typical Solvent | Expected Yield Range |
| Benzil | Phenyl, Phenyl | Ethanol or Acetic Acid | 85-95% |
| 2,3-Butanedione | Methyl, Methyl | Ethanol or Acetic Acid | 80-90% |
| Glyoxal | -H, -H | Ethanol | 75-85% |
| Anisil | 4-Methoxyphenyl, 4-Methoxyphenyl | Ethanol or Acetic Acid | 85-95% |
Note: The yields are estimates based on analogous reactions and may vary depending on the specific substrate and experimental conditions.[12][13]
Sources
- 1. Buy 1H-Benzimidazole, 7-bromo-6-methoxy- | 1008361-66-7 [smolecule.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Pathways, One Framework: Theoretical Insights into the Benzimidazole × Benzodiazepine Crossroads from o‑Phenylenediamine and 2‑Cyanoacrylate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Cyclocondensation of 4-Bromo-5-methoxybenzene-1,2-diamine with Dicarbonyls: A Comprehensive Guide to Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. The strategic functionalization of aromatic systems provides a powerful tool for tuning the electronic and steric properties of molecules, thereby influencing their biological activity and material characteristics. This guide provides an in-depth exploration of the cyclocondensation reactions of 4-Bromo-5-methoxybenzene-1,2-diamine with a variety of dicarbonyl compounds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for the synthesis of highly functionalized quinoxalines and benzodiazepines, classes of compounds renowned for their diverse pharmacological profiles.
The presence of the bromo and methoxy substituents on the diamine precursor offers unique advantages. The methoxy group, an electron-donating entity, enhances the nucleophilicity of the diamine, potentially facilitating the cyclization process. Conversely, the bromine atom, an electron-withdrawing group, can influence the reactivity and provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery and materials development.
Part 1: Synthesis of Substituted Quinoxalines
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core of numerous biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The most direct route to the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Mechanistic Rationale
The reaction proceeds through a nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound. This is followed by a dehydration cascade to yield the stable, aromatic quinoxaline ring system. The reaction is typically acid-catalyzed to activate the carbonyl groups towards nucleophilic attack.
Diagram 1: General Mechanism for Quinoxaline Synthesis
Caption: Mechanism of quinoxaline formation.
Protocol 1.1: Synthesis of 6-Bromo-7-methoxy-2,3-diphenylquinoxaline from Benzil
This protocol details the synthesis of a highly functionalized quinoxaline using benzil as the 1,2-dicarbonyl component.
Materials:
-
This compound
-
Benzil
-
Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of benzil in 20 mL of ethanol.
-
To this solution, add 0.5 mL of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is incomplete, slowly add deionized water (approximately 10 mL) to induce further precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure 6-Bromo-7-methoxy-2,3-diphenylquinoxaline.
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Expected Product |
| This compound | Benzil | Glacial Acetic Acid | Ethanol | 2-4 hours | 6-Bromo-7-methoxy-2,3-diphenylquinoxaline |
Part 2: Synthesis of Substituted 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[2] They are typically synthesized through the condensation of o-phenylenediamines with β-dicarbonyl compounds such as β-diketones or β-ketoesters.
Mechanistic Rationale
The formation of 1,5-benzodiazepines involves the initial formation of a di-imine intermediate from the reaction of the diamine with the two carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and tautomerization to yield the stable 1,5-benzodiazepine ring system. The reaction is often catalyzed by acids.
Diagram 2: General Mechanism for 1,5-Benzodiazepine Synthesis
Caption: Mechanism of 1,5-benzodiazepine formation.
Protocol 2.1: Synthesis of 7-Bromo-8-methoxy-2,4-dimethyl-1,5-benzodiazepine from Acetylacetone
This protocol describes the synthesis of a substituted 1,5-benzodiazepine using the readily available β-diketone, acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Methanol
-
Glacial Acetic Acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, suspend 1.0 mmol of this compound in 15 mL of methanol.
-
Add 1.1 mmol of acetylacetone to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within 30-60 minutes, as indicated by the formation of a solid product.
-
Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol.
-
Dry the product under vacuum to yield 7-Bromo-8-methoxy-2,4-dimethyl-1,5-benzodiazepine.
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Expected Product |
| This compound | Acetylacetone | Glacial Acetic Acid | Methanol | 30-60 minutes | 7-Bromo-8-methoxy-2,4-dimethyl-1,5-benzodiazepine |
Protocol 2.2: Synthesis of 7-Bromo-8-methoxy-4-methyl-1,5-benzodiazepin-2-one from Ethyl Acetoacetate
This protocol outlines the synthesis of a 1,5-benzodiazepin-2-one derivative using a β-ketoester, ethyl acetoacetate. The mechanism involves preferential attack at the more electrophilic ketone carbonyl followed by cyclization involving the ester group.[3]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Xylene
-
p-Toluenesulfonic acid (PTSA) (optional catalyst)
Equipment:
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Column chromatography setup (if necessary)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1.0 mmol of this compound and 1.1 mmol of ethyl acetoacetate in 20 mL of xylene.
-
A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction, though in some cases, thermal condensation is sufficient.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction time can vary but is typically in the range of 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst (optional) | Solvent | Reaction Time | Expected Product |
| This compound | Ethyl acetoacetate | PTSA | Xylene | 4-8 hours | 7-Bromo-8-methoxy-4-methyl-1,5-benzodiazepin-2-one |
Conclusion
The cyclocondensation reactions of this compound with various dicarbonyl compounds provide a versatile and efficient platform for the synthesis of a diverse range of functionalized quinoxalines and 1,5-benzodiazepines. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide array of derivatives. The presence of the bromo and methoxy substituents on the heterocyclic products offers significant opportunities for further chemical exploration, making these compounds valuable building blocks in the pursuit of new therapeutic agents and advanced materials.
References
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi. [Link]
-
Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. Chemistry Stack Exchange. [Link]
Sources
Application Notes and Protocols: The Strategic Utility of 4-Bromo-5-methoxybenzene-1,2-diamine in Medicinal Chemistry
Introduction: The Privileged Scaffold of Substituted o-Phenylenediamines
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with high therapeutic efficacy and specificity is relentless. Among the myriad of starting materials, substituted o-phenylenediamines represent a cornerstone for the construction of a diverse range of heterocyclic compounds with profound biological activities. 4-Bromo-5-methoxybenzene-1,2-diamine, in particular, is a strategically functionalized building block that offers medicinal chemists a versatile platform for generating libraries of compounds for drug discovery programs. The presence of a bromine atom, a methoxy group, and two adjacent amino functionalities allows for a rich and varied chemistry, leading to the synthesis of potent kinase inhibitors, anticancer agents, and other biologically active molecules. This application note will provide an in-depth guide to the use of this valuable intermediate, complete with detailed synthetic protocols, biological context, and practical insights for researchers in drug development.
Core Applications: Synthesis of Benzimidazoles and Quinoxalines as Kinase Inhibitors
The primary utility of this compound lies in its role as a precursor to potent heterocyclic scaffolds, most notably benzimidazoles and quinoxalines. These bicyclic systems are prevalent in a vast number of FDA-approved drugs and clinical candidates, owing to their ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. The bromo and methoxy substituents on the benzene ring of the diamine provide crucial handles for modulating the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.
Synthesis of 6-Bromo-7-methoxy-Substituted Benzimidazoles
The condensation of this compound with various one-carbon electrophiles, such as aldehydes or carboxylic acids, provides a straightforward entry into the 6-bromo-7-methoxy-1H-benzo[d]imidazole core. This scaffold is of significant interest as numerous substituted benzimidazoles have been identified as potent inhibitors of a range of protein kinases, including VEGFR, EGFR, and Aurora kinases. The bromine atom at the 6-position can serve as a versatile point for further diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
Synthesis of 6-Bromo-7-methoxy-Substituted Quinoxalines
Quinoxalines, also known as benzopyrazines, are another class of privileged heterocycles readily accessible from this compound. The condensation of the diamine with 1,2-dicarbonyl compounds leads to the formation of the quinoxaline ring system. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 6-bromo-7-methoxyquinoxaline scaffold, in particular, has been investigated for its potential in developing novel anticancer agents.[2]
Detailed Experimental Protocols
The following protocols provide a generalized yet detailed framework for the synthesis of key heterocyclic scaffolds from this compound.
Protocol 1: Synthesis of 6-Bromo-7-methoxy-2-methyl-1H-benzo[d]imidazole
This protocol details the synthesis of a representative benzimidazole derivative through the condensation of this compound with acetic acid, a classic and reliable method for benzimidazole formation.
Reaction Scheme:
Caption: Synthesis of a benzimidazole derivative.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (10-20 volumes)
-
Sodium bicarbonate solution (saturated)
-
Water (deionized)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add glacial acetic acid (10-20 volumes) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8, at which point a precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude solid under vacuum.
-
For further purification, recrystallize the product from an appropriate solvent system, such as ethanol/water.
Rationale: The acidic conditions of the refluxing acetic acid catalyze the condensation of one of the amino groups with the carbonyl carbon of the acetic acid, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring.
Protocol 2: Synthesis of 6-Bromo-7-methoxy-2,3-dimethylquinoxaline
This protocol describes the synthesis of a representative quinoxaline derivative via the condensation of this compound with diacetyl (2,3-butanedione).
Reaction Scheme:
Caption: A typical drug discovery workflow.
The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents, enabling a thorough exploration of the chemical space around the core scaffold to enhance potency and selectivity for the target kinase. The methoxy group at the 7-position can also be a site for modification, for example, through demethylation to a hydroxyl group, which can then be further functionalized.
Conclusion
This compound is a high-value starting material for medicinal chemists engaged in drug discovery. Its strategic substitution pattern provides a direct route to the synthesis of 6-bromo-7-methoxy-substituted benzimidazoles and quinoxalines, two classes of heterocyclic compounds with well-established therapeutic potential, particularly as kinase inhibitors. The protocols and strategic insights provided in this application note are intended to empower researchers to effectively utilize this versatile building block in their efforts to develop the next generation of targeted therapeutics.
References
- Saeed, A., et al. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 12(1), 1-10.
- El-Sayed, M. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2809.
- Lv, P. C., et al. (2015). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3244-3248.
-
Abdellatif, K. R., et al. (2022). Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][3]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383.
- Zhang, L., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 936-946.
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The Strategic Synthesis of Benzimidazole Scaffolds from 4-Bromo-5-methoxybenzene-1,2-diamine: A Guide for Pharmaceutical Intermediate Preparation
Introduction: The Benzimidazole Core in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant pharmaceuticals. Its unique heterocyclic structure, comprising a fusion of benzene and imidazole rings, allows for versatile interactions with a wide array of biological targets. This guide provides detailed application notes and robust protocols for the synthesis of valuable pharmaceutical intermediates starting from 4-Bromo-5-methoxybenzene-1,2-diamine. This readily available diamine offers a strategic entry point to 6-bromo-5-methoxy-substituted benzimidazoles, a substitution pattern that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to offer insights into the rationale behind the synthetic choices, ensuring a deeper understanding and fostering a self-validating approach to the synthesis of these critical intermediates.
Part 1: Synthesis of 2-Aryl-6-bromo-5-methoxy-1H-benzimidazoles via Oxidative Condensation
The introduction of an aryl substituent at the 2-position of the benzimidazole core is a common strategy in the development of kinase inhibitors and other targeted therapies. The Phillips condensation, a classic method involving the reaction of an o-phenylenediamine with an aldehyde, remains a highly effective approach.[1] This protocol details an oxidative variation of this condensation.
Expertise & Experience: The Rationale Behind the Protocol
The choice of an oxidative condensation addresses a common challenge in benzimidazole synthesis: the formation and subsequent oxidation of the intermediate dihydrobenzimidazole. By including an oxidizing agent directly in the reaction mixture, the process is streamlined into a one-pot synthesis, often leading to higher yields and simpler purification.[2] The electron-donating methoxy group and the electron-withdrawing bromine atom on the starting diamine can influence the nucleophilicity of the amino groups and the overall reaction kinetics. The conditions outlined below are designed to be robust enough to accommodate these electronic factors.
Trustworthiness: A Self-Validating System
This protocol's reliability stems from its basis on well-established chemical principles. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), providing clear checkpoints. The purification by recrystallization is a classic and effective method for obtaining highly pure crystalline solids, and the product's identity and purity can be unequivocally confirmed by standard analytical techniques such as NMR and Mass Spectrometry.
Experimental Protocol 1: Synthesis of 6-Bromo-5-methoxy-2-(4-nitrophenyl)-1H-benzimidazole
This protocol describes the reaction of this compound with 4-nitrobenzaldehyde. The nitro group is a common feature in pharmaceutical intermediates, often serving as a handle for further functionalization or as a key pharmacophoric element.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Ethanol (EtOH)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (1.1 equivalents) in ethanol.
-
To this solution, add an aqueous solution of sodium metabisulfite (0.6 equivalents). Stir the mixture at room temperature for 30 minutes to form the bisulfite adduct.
-
Add a solution of this compound (1.0 equivalent) in ethanol to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 6-Bromo-5-methoxy-2-(4-nitrophenyl)-1H-benzimidazole.
Data Presentation: Quantitative Summary
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 217.07 | 1.0 |
| 4-Nitrobenzaldehyde | 151.12 | 1.1 |
| Sodium Metabisulfite | 190.11 | 0.6 |
| Product | ||
| 6-Bromo-5-methoxy-2-(4-nitrophenyl)-1H-benzimidazole | 350.16 | Theoretical Yield |
Note: Actual yields will vary depending on the reaction scale and purification efficiency.
Visualization: Experimental Workflow
Caption: Synthesis of 2-unsubstituted benzimidazole.
References
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). PMC - NIH. [Link]
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-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]
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Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2023). RSC Publishing. [Link]
-
[Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5]. PubMed. [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2023). PMC - NIH. [Link]
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STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM: MECHANISTIC ASPETS AND TAUTOMERISM OF 1,. Journal Marocain de Chimie Hétérocyclique. [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. [Link]
-
(PDF) Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2009). ResearchGate. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2022). MDPI. [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
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Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. NIH. [Link]
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Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. (2021). ACS Publications. [Link]
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Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2. SID. [Link]
-
Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. ResearchGate. [Link]
-
Reaction of o-phenylenediamine with aldehydes | Download Table. ResearchGate. [Link]
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Application Notes and Protocols: The Strategic Role of 4-Bromo-5-methoxybenzene-1,2-diamine in the Synthesis of Advanced Agrochemicals
Introduction: Unlocking New Potential in Agrochemical Design
In the continuous pursuit of more effective and environmentally benign crop protection agents, the strategic selection of molecular building blocks is paramount. 4-Bromo-5-methoxybenzene-1,2-diamine emerges as a highly valuable, albeit specialized, precursor for the synthesis of novel agrochemicals. Its unique substitution pattern—a bromine atom, a methoxy group, and two adjacent amino functionalities—offers a versatile platform for creating complex heterocyclic structures with potential applications as fungicides, herbicides, and insecticides.
The core utility of this diamine lies in its capacity to form the benzimidazole scaffold, a privileged structure in medicinal and agricultural chemistry. Benzimidazole-based compounds, such as the systemic fungicides Carbendazim and Thiabendazole, have long been staples in disease management due to their potent and broad-spectrum activity.[1][2] The presence of the bromo and methoxy substituents on the benzene ring of this compound allows for the fine-tuning of the physicochemical properties of the resulting agrochemicals. These modifications can influence factors such as lipophilicity, metabolic stability, and target-site binding, potentially leading to enhanced efficacy, altered spectrum of activity, and improved safety profiles.[3][4]
This document provides a comprehensive guide for researchers and synthetic chemists on the application of this compound in agrochemical synthesis. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the chemical rationale behind its use, with a primary focus on the synthesis of next-generation benzimidazole fungicides.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis and scale-up.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂O | [5] |
| Molecular Weight | 217.07 g/mol | [5] |
| Appearance | Predicted: Light brown to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMF, DMSO) and sparingly soluble in water. | N/A |
| CAS Number | Not assigned | [6] |
Synthetic Pathways and Methodologies
The primary application of this compound in agrochemical synthesis is as a precursor to substituted benzimidazoles. The classical and highly reliable Phillips-Ladenburg benzimidazole synthesis is the most direct route.[7][8]
Proposed Synthesis of this compound
As this compound is not a readily available commercial chemical, a plausible synthetic route would involve the nitration of a suitable precursor followed by reduction. A general and widely used method for the preparation of o-phenylenediamines is the catalytic hydrogenation of the corresponding o-nitroanilines.[9]
Caption: Proposed synthetic route to this compound.
Benzimidazole Formation: The Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.[7][10] This one-pot reaction is robust and can accommodate a wide range of functional groups on both the diamine and the carboxylic acid, making it ideal for generating diverse libraries of potential agrochemicals.
The reaction proceeds via the formation of an initial amide linkage, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzimidazole core.
Caption: General workflow for the Phillips-Ladenburg synthesis of benzimidazoles.
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized by the researcher. All laboratory work should be conducted with appropriate personal protective equipment and in a well-ventilated fume hood.
Protocol 1: Synthesis of a 2-Aryl-5-bromo-6-methoxy-1H-benzimidazole Fungicide Candidate
This protocol details the synthesis of a hypothetical benzimidazole derivative from this compound and 4-chlorobenzoic acid. The resulting structure incorporates features common to known fungicides.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzoic acid (1.05 eq)
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (e.g., 2.17 g, 10 mmol) and 4-chlorobenzoic acid (e.g., 1.64 g, 10.5 mmol).
-
Acid Catalyst Addition: Carefully add polyphosphoric acid (approx. 10 times the weight of the diamine) or 4M HCl (20 mL) to the flask. The use of PPA often leads to higher yields and cleaner reactions for aromatic carboxylic acids.[2]
-
Reaction: Heat the reaction mixture to 120-130 °C (for PPA) or reflux (for HCl) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If using PPA, carefully pour the mixture into a beaker of crushed ice with vigorous stirring.
-
If using HCl, cool the mixture in an ice bath.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid in a vacuum oven.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol, or purified by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Hypothetical Reaction Data:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |
| This compound | 217.07 | 10 | 2.17 |
| 4-Chlorobenzoic acid | 156.57 | 10.5 | 1.64 |
| Product | 339.60 | - | - |
| Hypothetical Yield | - | - | 2.89 g (85%) |
Rationale for the Use of this compound in Agrochemical Synthesis
The specific substitution pattern of this compound offers several advantages in the design of new agrochemicals:
-
Modulation of Lipophilicity: The bromine atom significantly increases the lipophilicity of the resulting molecule. This property is crucial for the penetration of the active ingredient through the waxy cuticle of plant leaves or the cell membranes of fungal pathogens.
-
Metabolic Stability: The methoxy group can influence the metabolic fate of the compound in the target organism and the environment. It can block positions that might otherwise be susceptible to oxidative metabolism, potentially increasing the compound's persistence and efficacy.
-
Electronic Effects: The electron-donating nature of the methoxy group and the electron-withdrawing nature of the bromine atom can alter the electron density of the benzimidazole ring system. This can impact the binding affinity of the molecule to its target protein, a key determinant of its biological activity.[3]
-
Introduction of a Handle for Further Functionalization: The bromine atom can serve as a synthetic handle for further modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the creation of a wide array of derivatives from a common intermediate.
Conclusion and Future Perspectives
This compound represents a sophisticated building block for the synthesis of novel agrochemicals, particularly benzimidazole-based fungicides. The strategic incorporation of bromo and methoxy substituents provides a powerful tool for medicinal and agricultural chemists to fine-tune the properties of bioactive molecules. The protocols and rationale presented herein offer a solid foundation for researchers to explore the potential of this versatile precursor in the development of next-generation crop protection solutions. Further research into the synthesis of diverse libraries of benzimidazoles derived from this diamine and their subsequent biological screening is a promising avenue for the discovery of new and effective agrochemicals.
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Terse, P. (2018, April 11). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 2, 2026, from [Link]
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The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. Retrieved January 2, 2026, from [Link]
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mzCloud. (2016, September 30). 4 Bromo 2 5 DMA. Retrieved January 2, 2026, from [Link]
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4-Bromo-5-methoxybenzene-1,2-diamine in the synthesis of kinase inhibitors
Application Note & Protocols
Topic: 4-Bromo-5-methoxybenzene-1,2-diamine in the Strategic Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Benzimidazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, small-molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[2] Within the vast chemical space of kinase inhibitors, the benzimidazole core is recognized as a "privileged scaffold."[3][4] Its rigid, bicyclic structure is adept at forming key interactions within the ATP-binding pocket of various kinases, including critical hydrogen bonds with the hinge region.[1][5]
This application note details the strategic use of This compound as a versatile starting material for the synthesis of benzimidazole-based kinase inhibitors. The unique arrangement of functional groups on this diamine offers a powerful and logical approach to inhibitor design:
-
The ortho-diamine moiety serves as the direct precursor to the benzimidazole ring through cyclization with an aldehyde or carboxylic acid derivative.[6]
-
The methoxy group can modulate the electronic properties and solubility of the scaffold, potentially influencing kinase binding and pharmacokinetic properties.
-
The bromo substituent is the key to diversification. It acts as a synthetic "handle" for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[7]
This guide provides field-proven protocols for the construction of a core bromo-benzimidazole intermediate and its subsequent elaboration into potential kinase inhibitors targeting pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR), a critical mediator of tumor angiogenesis.[8][9]
Overall Synthetic Strategy & Workflow
The synthesis is designed as a two-stage process. First, a robust benzimidazole core is constructed. Second, this core is diversified to generate a library of potential inhibitors. This approach allows for the rapid generation of analogs from a common intermediate, accelerating the drug discovery cycle.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of the Core Intermediate: 5-Bromo-2-(4-cyanophenyl)-6-methoxy-1H-benzo[d]imidazole
This protocol describes the foundational step: the condensation of the starting diamine with an aromatic aldehyde to form the benzimidazole ring. This reaction is a classic method for forming this heterocyclic system and is often promoted by a mild oxidizing agent to facilitate the final cyclization step.[6][10] The choice of 4-cyanobenzaldehyde is strategic, as the cyano group is a common feature in many potent kinase inhibitors, often acting as a hydrogen bond acceptor.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Cyanobenzaldehyde (1.05 eq)
-
Sodium bisulfite (NaHSO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Step-by-Step Methodology:
-
Vessel Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.31 g, 10 mmol) and 4-cyanobenzaldehyde (e.g., 1.38 g, 10.5 mmol).
-
Solvent Addition: Add DMF (e.g., 40 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: In a separate beaker, dissolve sodium bisulfite (e.g., 2.6 g, 25 mmol) in deionized water (e.g., 10 mL). Add this aqueous solution to the reaction mixture.
-
Scientist's Note: Sodium bisulfite serves as a mild and effective catalyst and oxidizing agent for this type of condensation, promoting the cyclization to the benzimidazole product under relatively gentle conditions.[10]
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).
-
Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 5-Bromo-2-(4-cyanophenyl)-6-methoxy-1H-benzo[d]imidazole.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
The bromine atom on the benzimidazole core is now leveraged for diversification. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[7] This allows for the introduction of a wide array of aryl and heteroaryl groups, which are crucial for targeting the specific sub-pockets of different kinases and achieving selectivity.[11]
Materials and Reagents:
-
5-Bromo-2-(4-cyanophenyl)-6-methoxy-1H-benzo[d]imidazole (from Protocol 1) (1.0 eq)
-
Arylboronic acid (e.g., Pyridin-4-ylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
Step-by-Step Methodology:
-
Inert Atmosphere: To a Schlenk flask, add the bromo-benzimidazole intermediate (e.g., 342 mg, 1.0 mmol), the desired arylboronic acid (e.g., 148 mg, 1.2 mmol), and potassium carbonate (e.g., 345 mg, 2.5 mmol).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Scientist's Note: The dioxane/water solvent system is standard for Suzuki couplings. Water is necessary to dissolve the inorganic base, while dioxane solubilizes the organic reagents and catalyst. The ratio can be optimized depending on the substrates.[7]
-
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir under the inert atmosphere for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Extraction: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography (silica gel) to obtain the final kinase inhibitor analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Context: Targeting the VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels.[12] In tumors, this process is hijacked to supply the growing mass with nutrients and oxygen. VEGFR-2 is the main receptor mediating these effects, making it a prime target for anti-cancer drugs.[9] The inhibitors synthesized from this compound are designed to be ATP-competitive, blocking the kinase domain of VEGFR-2 and thereby inhibiting downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Representative Data: SAR of Synthesized Analogs
The following table presents hypothetical, yet plausible, biological data for a series of inhibitors synthesized using the described protocols. The data illustrates how modifications at the 5-position of the benzimidazole core (introduced via Suzuki coupling) can impact potency and selectivity against different kinases.
| Compound ID | R-Group (at 5-position) | VEGFR-2 IC₅₀ (nM)[9][13][14] | EGFR IC₅₀ (nM)[15][16][17] |
| INT-01 | -Br (Intermediate) | >10,000 | >10,000 |
| FIN-01 | 4-pyridinyl | 85 | 1,250 |
| FIN-02 | 3-pyridinyl | 150 | 2,300 |
| FIN-03 | 1H-pyrazol-4-yl | 60 | 980 |
| FIN-04 | Phenyl | 450 | 4,100 |
| FIN-05 | 3-methoxyphenyl | 320 | 3,500 |
IC₅₀ values are representative and intended to illustrate potential SAR trends.
The data suggests that introducing nitrogen-containing heteroaromatics (like pyridine and pyrazole) at the R-position can lead to potent and selective VEGFR-2 inhibition, a common strategy in modern kinase inhibitor design.
Conclusion
This compound is a high-value starting material for the efficient synthesis of benzimidazole-based kinase inhibitors. The protocols outlined in this note demonstrate a logical and robust pathway from this building block to a diverse library of potential drug candidates. The initial condensation reaction provides a stable, functionalized core, while the strategically placed bromine atom enables extensive SAR exploration through well-established cross-coupling chemistry. This approach provides medicinal chemists with a reliable and adaptable platform for the discovery of novel targeted therapeutics.
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. Retrieved from [Link]
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Patel, H. M., Bari, P., & Karpoormath, R. (2015). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Advances, 5, 56724-56771. Retrieved from [Link]
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Lv, P., et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 184-192. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2021). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Current Bioactive Compounds, 17(7), e150721189387. Retrieved from [Link]
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Akhtar, M. J., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1407-1425. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 28(10), 4038. Retrieved from [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Schroeder, G. M., et al. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. IUCrData, 8(2). Retrieved from [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6203. Retrieved from [Link]
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Satija, G., et al. (2022). Benzimidazole based derivatives as anticancer agents: Structure activity relationship analysis for various targets. Journal of Heterocyclic Chemistry, 59(2), 241-264. Retrieved from [Link]
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Jia, M., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(1), 1-20. Retrieved from [Link]
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El-Damasy, A. K., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 15(2), 243. Retrieved from [Link]
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Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids. (2018). ResearchGate. Retrieved from [Link]
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Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 619-637. Retrieved from [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules. Retrieved from [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules, 26(19), 5911. Retrieved from [Link]
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Gangjee, A., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(11), 3566-3577. Retrieved from [Link]
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Wang, D., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 9(51), 29775-29779. Retrieved from [Link]
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Design and synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2022). Scientific Reports, 12(1), 4929. Retrieved from [Link]
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Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities. (2023). ResearchGate. Retrieved from [Link]
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Meyder, A., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(5), 1003-1015. Retrieved from [Link]
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Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2024). Chemical Science. Retrieved from [Link]
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Benzimidazole derivatives as kinase inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
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Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
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Catalytic Methods for Reactions Involving 4-Bromo-5-methoxybenzene-1,2-diamine: Application Notes and Protocols
Introduction: The Strategic Value of 4-Bromo-5-methoxybenzene-1,2-diamine
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value compounds. This compound is a quintessential example of such a scaffold, offering a unique combination of functionalities that render it a versatile precursor for a diverse array of heterocyclic systems and cross-coupled products. Its inherent asymmetry, coupled with the electronically distinct methoxy and bromo substituents, provides a nuanced platform for regioselective transformations. The vicinal diamine moiety serves as a classical precursor for the synthesis of fused nitrogen-containing heterocycles such as benzimidazoles, quinoxalines, and phenazines, which are core structures in numerous pharmacologically active agents.[1][2] Concurrently, the bromine atom acts as a key synthetic handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of carbon and heteroatom substituents.[3][4][5]
This comprehensive guide provides detailed application notes and validated protocols for the catalytic transformation of this compound. The methodologies presented herein are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable intermediate.
Part 1: Synthesis of Fused Heterocyclic Scaffolds
The 1,2-diamine functionality is a well-established synthon for the construction of various fused heterocyclic systems. The electron-donating methoxy group and the electron-withdrawing bromo group on the benzene ring can influence the nucleophilicity of the amino groups and the subsequent reactivity of the resulting heterocyclic products.
Catalytic Synthesis of Substituted Quinoxalines
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[2] The most common and efficient method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone.[6][7]
Scientific Rationale: The reaction proceeds via a double condensation mechanism. The choice of catalyst is crucial to facilitate the dehydration steps and to drive the reaction to completion, particularly with electronically modified diamines. Acid catalysts, such as p-toluenesulfonic acid (PTSA), protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine. In the case of α-haloketones, a base like pyridine can act as both a catalyst and an acid scavenger.[7]
Protocol 1: PTSA-Catalyzed Synthesis of 6-Bromo-7-methoxy-2,3-diphenylquinoxaline
This protocol details the condensation of this compound with benzil, a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
Benzil
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Ethanol, absolute
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 231 mg) and benzil (1.0 mmol, 210 mg).
-
Add absolute ethanol (20 mL) to dissolve the reactants.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol, 9.5 mg).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 6-Bromo-7-methoxy-2,3-diphenylquinoxaline.
Data Presentation: Representative Quinoxaline Synthesis
| Diamine | Dicarbonyl | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Benzil | PTSA | Ethanol | 5 | ~85-95 |
| This compound | 2,3-Butanedione | Acetic Acid | Ethanol | 3 | ~80-90 |
Experimental Workflow: Quinoxaline Synthesis
Caption: Workflow for PTSA-catalyzed quinoxaline synthesis.
Catalytic Synthesis of Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of bioactive compounds, including proton pump inhibitors, anthelmintics, and anticancer agents.[1][8] The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.
Scientific Rationale: The reaction of an o-phenylenediamine with an aldehyde initially forms a Schiff base intermediate. This intermediate then undergoes an intramolecular cyclization to form a dihydrobenzimidazole, which is subsequently oxidized to the aromatic benzimidazole. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient. The use of a catalyst can facilitate both the initial condensation and the final oxidation step. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for benzimidazole formation.[8][9]
Protocol 2: Microwave-Assisted Synthesis of 5-Bromo-6-methoxy-2-phenyl-1H-benzimidazole
This protocol outlines the one-pot condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Water
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol, 231 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium chloride (0.2 mmol, 10.7 mg).
-
Add a mixture of water and ethanol (1:1, 5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add cold water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Data Presentation: Representative Benzimidazole Synthesis
| Diamine | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| This compound | Benzaldehyde | NH₄Cl | H₂O/Ethanol | 15 | ~90-98 |
| This compound | 4-Chlorobenzaldehyde | Acetic Acid | Ethanol | 20 | ~88-95 |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the this compound scaffold is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This enables the synthesis of highly functionalized diamines, which can then be used to construct more complex heterocyclic systems or serve as valuable intermediates in their own right.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an aryl halide.[5][10][11]
Scientific Rationale & Field-Proven Insights: For electron-rich and sterically hindered aryl bromides like this compound, the choice of catalyst, ligand, and base is critical to achieving high yields. The electron-donating methoxy group can decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step.[5] Therefore, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often required to promote this step and stabilize the palladium catalyst. Strong inorganic bases like potassium phosphate (K₃PO₄) are generally more effective than weaker bases like sodium carbonate for these challenging substrates.[10]
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 231 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 90-100°C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[3][4][12][13]
Scientific Rationale: Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination of this compound is highly dependent on the ligand and base. The choice of ligand is crucial for promoting the reductive elimination step to form the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and generate the active palladium-amido complex.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and Xantphos (0.02 mmol, 11.6 mg) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, add this compound (1.0 mmol, 231 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), and toluene (5 mL).
-
Add morpholine (1.2 mmol, 104.5 mg) to the diamine mixture.
-
Transfer the pre-formed catalyst solution to the diamine mixture via cannula.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Sonogashira and Heck Couplings: C-C Bond Formation with Alkynes and Alkenes
The Sonogashira and Heck reactions provide powerful methods for the introduction of alkynyl and alkenyl moieties, respectively, onto the aromatic core.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15][16] The resulting arylethynyl diamines are valuable precursors for more complex heterocyclic systems.
Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide.[17][18][19][20] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates from this compound.
Comparative Workflow: Cross-Coupling Strategy Selection
Caption: Decision matrix for selecting the appropriate cross-coupling reaction.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of complex organic molecules. The catalytic methods outlined in this guide provide robust and reproducible protocols for the construction of important heterocyclic scaffolds and for the functionalization of the aromatic ring through cross-coupling reactions. By understanding the scientific principles behind these transformations and by carefully selecting the appropriate catalytic system, researchers can effectively leverage the unique reactivity of this diamine to accelerate their research and development efforts in medicinal chemistry and materials science.
References
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
-
Experiment 5 - Synthesis of Benzimidazole. Scribd. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Thermally Accelerated Heck Reaction under Direct Mechanocatalysis using Palladium Milling Balls. The Royal Society of Chemistry. [Link]
-
PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
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- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 18. Heck Reaction [organic-chemistry.org]
- 19. rsc.org [rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Derivatization of 4-Bromo-5-methoxybenzene-1,2-diamine for Biological Screening
Abstract
This document provides a comprehensive guide for the derivatization of 4-Bromo-5-methoxybenzene-1,2-diamine, a versatile building block for the synthesis of novel benzimidazole derivatives. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide details synthetic protocols, explains the chemical rationale, and outlines a workflow for subsequent biological screening. The methodologies are designed for researchers in drug discovery and medicinal chemistry, providing a robust framework for generating compound libraries with high potential for biological activity.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[3][4][5] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets. The versatility of the benzimidazole scaffold is demonstrated by its presence in drugs with diverse pharmacological activities, including anticancer (e.g., Pracinostat), antiulcer (e.g., Lansoprazole), and antibacterial (e.g., Ridinilazole) agents.[3] The physicochemical properties of benzimidazoles, such as their ability to participate in hydrogen bonding and π-π stacking, contribute to their efficacy in binding to macromolecules.[1]
The starting material, this compound, offers strategic advantages for derivatization. The vicinal diamines are poised for cyclization into the benzimidazole ring system. The bromo and methoxy substituents provide handles for further modification and influence the electronic properties and lipophilicity of the final compounds, which are critical parameters for drug-likeness and pharmacokinetic profiles.
Strategic Derivatization Workflow
The primary strategy for derivatizing this compound involves a condensation reaction to form the benzimidazole ring. This is most commonly achieved by reacting the diamine with aldehydes or carboxylic acids (or their derivatives). This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core, which is a key vector for exploring structure-activity relationships (SAR).
Figure 1: High-level workflow for the derivatization and screening of this compound.
Experimental Protocols
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
Purification of products should be performed using column chromatography or recrystallization.
-
The structure of synthesized compounds must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 1: Synthesis of 2-Aryl-5-bromo-6-methoxy-1H-benzimidazoles via Condensation with Aldehydes
This protocol describes the reaction of this compound with various aromatic aldehydes to generate a library of 2-substituted benzimidazoles. This method is advantageous due to the wide availability of aldehydes and generally mild reaction conditions.[6][7]
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[8]
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in DMF (5 mL).
-
Add p-TsOH (0.2 mmol) to the mixture.
-
Heat the reaction mixture at 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.[8]
-
Upon completion, cool the mixture to room temperature.
-
In a separate beaker, prepare a solution of 10% aqueous sodium carbonate.
-
Slowly add the reaction mixture to the sodium carbonate solution with stirring to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Alkyl/Aryl-5-bromo-6-methoxy-1H-benzimidazoles via Condensation with Carboxylic Acids
This protocol outlines the synthesis using carboxylic acids, which provides an alternative route to introduce diversity at the 2-position. This reaction, often referred to as the Phillips condensation, typically requires harsher conditions than the aldehyde route.
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., acetic acid, benzoic acid)
-
4N Hydrochloric acid (HCl) or polyphosphoric acid (PPA)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Combine this compound (1.0 mmol) and the chosen carboxylic acid (1.2 mmol) in a round-bottom flask.
-
Add 4N HCl (5 mL).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~7-8, which will precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the product by recrystallization or column chromatography.
Proposed Biological Screening Cascade
Once a library of derivatives is synthesized and characterized, a tiered screening approach is recommended to identify promising candidates efficiently.
Figure 2: A tiered approach for the biological screening of the synthesized benzimidazole library.
Primary Screening: Antiproliferative and Antimicrobial Activity
Given the known anticancer and antimicrobial properties of benzimidazoles, initial screening should focus on these areas.[1][4]
-
Antiproliferative Screening: Test the compounds against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) using an MTT or similar cell viability assay.[9][10]
-
Antimicrobial Screening: Evaluate the compounds against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation and Interpretation
Results from the primary screen should be tabulated to facilitate comparison and identification of initial hits.
Table 1: Hypothetical Antiproliferative Activity Data (IC₅₀ in µM)
| Compound ID | R-Group (from Aldehyde) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| BZ-01 | Phenyl | 15.2 | 25.8 | 18.4 |
| BZ-02 | 4-Chlorophenyl | 2.5 | 5.1 | 3.3 |
| BZ-03 | 4-Methoxyphenyl | 22.1 | >50 | 35.7 |
| BZ-04 | 2-Naphthyl | 8.9 | 12.4 | 9.7 |
| Doxorubicin | (Control) | 0.05 | 0.08 | 0.06 |
From this hypothetical data, compound BZ-02 , with a 4-chlorophenyl substituent, emerges as a promising hit for further investigation due to its significantly lower IC₅₀ values compared to other derivatives. This suggests that an electron-withdrawing group at the para-position of the phenyl ring may be favorable for activity.
Conclusion and Future Directions
The derivatization of this compound provides a fertile ground for the discovery of novel, biologically active benzimidazoles. The protocols outlined herein offer robust and versatile methods for generating a diverse chemical library. By systematically modifying the 2-position of the benzimidazole core and employing a structured biological screening cascade, researchers can efficiently navigate the path from starting material to lead candidate. Future work should focus on exploring a wider range of substituents, including heterocyclic and aliphatic groups, and conducting in-depth SAR studies on the most promising hits to optimize potency and selectivity.
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.[Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.[Link]
-
Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. PubMed.[Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.[Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.[Link]
-
Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. Wiley Online Library.[Link]
-
To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware.[Link]
-
Benzimidazole. Organic Syntheses.[Link]
-
Benzimidazole synthesis. Organic Chemistry Portal.[Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.[Link]
-
Synthesis and biological activity of novel series of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives. PubMed.[Link]
-
Synthesis and biological activity of novel series of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives. ResearchGate.[Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and biological activity of novel series of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-5-methoxybenzene-1,2-diamine
Welcome to the technical support center for 4-Bromo-5-methoxybenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful application of this versatile reagent in your synthetic endeavors. My aim is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this compound.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems such as benzimidazoles, quinoxalines, and other fused heterocycles that are prevalent in medicinal chemistry and materials science.[1] The reactivity of this molecule is governed by the interplay of its key functional groups:
-
The ortho-diamine moiety: This is the primary site of reactivity, with the two adjacent amino groups acting as potent nucleophiles. This arrangement is ideal for cyclocondensation reactions with dicarbonyl compounds, aldehydes, or carboxylic acid derivatives.[2]
-
The methoxy group (-OCH₃): As an electron-donating group, the methoxy substituent activates the benzene ring, enhancing the nucleophilicity of the amino groups. This can lead to faster reaction rates compared to unsubstituted o-phenylenediamines.
-
The bromo group (-Br): This electron-withdrawing group has a deactivating effect on the aromatic ring.[3] However, its presence is often strategic, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.
The inherent susceptibility of o-phenylenediamines to oxidation is a critical factor to consider during storage, handling, and reaction.[4] Exposure to air and light can lead to the formation of colored impurities, which can complicate purification and impact reaction outcomes.
Frequently Asked Questions (FAQs)
Here are some common questions we receive from researchers working with this compound:
Q1: My solid this compound has darkened upon storage. Is it still usable?
A1: The darkening of o-phenylenediamines is a common issue and is typically due to oxidation upon exposure to air and light.[4] While slight discoloration may not significantly affect the outcome of many reactions, it is indicative of impurity formation. For sensitive applications requiring high purity, it is advisable to purify the diamine before use. A simple and effective method is recrystallization from a suitable solvent system, often involving the addition of a small amount of a reducing agent like sodium dithionite to the hot solution to revert some of the oxidized species back to the diamine.[1]
Q2: How should I properly store and handle this compound?
A2: To minimize oxidation, this compound should be stored under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and kept in a cool, dry place. When handling the solid, it is best practice to work quickly and, for highly sensitive reactions, to use a glovebox or Schlenk line techniques to prevent prolonged exposure to air.
Q3: What are the best analytical techniques to assess the purity of my this compound?
A3: The purity of the diamine can be effectively assessed using a combination of techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any major organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To detect and quantify minor impurities and confirm the molecular weight.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q4: I am having trouble dissolving the diamine in my reaction solvent. What do you recommend?
A4: this compound has moderate polarity. It is generally soluble in polar organic solvents like methanol, ethanol, DMF, and DMSO. If you are experiencing solubility issues in less polar solvents such as toluene or dichloromethane, gentle heating or sonication can be beneficial. For reactions that are sensitive to protic solvents, anhydrous DMF or DMSO are often good choices.
Troubleshooting Guide for Common Reactions
This section provides a systematic approach to troubleshooting common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Rationale |
| Degraded Starting Material | As discussed in the FAQs, the diamine is prone to oxidation. Impurities can inhibit the reaction. Solution: Purify the diamine by recrystallization before use. Consider adding a small amount of a reducing agent like sodium dithionite during the purification process.[1] |
| Incorrect Stoichiometry | Inaccurate measurement of starting materials can lead to incomplete conversion. Solution: Carefully re-check the molecular weights and masses/volumes of all reagents. Ensure your balance is properly calibrated. |
| Reaction Not Going to Completion | The reaction may be too slow under the current conditions. Solution: Increase the reaction temperature, extend the reaction time, or consider using a catalyst if applicable. For example, in benzimidazole synthesis from an aldehyde, a mild acid catalyst can be beneficial.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Inappropriate Solvent | The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or unfavorable reaction kinetics. Solution: Switch to a more appropriate solvent. For condensation reactions, polar aprotic solvents like DMF or DMSO can be effective. In some cases, protic solvents like ethanol can participate in the reaction mechanism and are preferred. |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Recommended Solution & Rationale |
| Oxidation of Starting Material or Product | The diamine or the final product can oxidize under the reaction conditions, leading to colored byproducts.[6] Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Deoxygenate the solvent before use by sparging with an inert gas. |
| Self-Condensation or Polymerization | Under certain conditions, particularly at high temperatures, o-phenylenediamines can undergo self-condensation. Solution: Lower the reaction temperature. Add the reagents slowly to control the reaction rate. |
| Side Reactions with the Bromo or Methoxy Group | While generally stable, these groups can potentially participate in side reactions under harsh conditions. Solution: Use milder reaction conditions. Avoid strong nucleophiles or bases that could lead to substitution of the bromo group. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution & Rationale |
| Product and Starting Material have Similar Polarity | This can make separation by column chromatography challenging. Solution: Optimize the solvent system for your column chromatography by carefully running TLCs in various solvent mixtures. A shallow gradient can improve separation. If chromatography is ineffective, consider recrystallization. |
| Formation of Tarry/Oily Crude Product | This often indicates the presence of polymeric or highly impure material. Solution: Attempt to precipitate the desired product by adding a non-solvent to a solution of the crude material. An aqueous workup to remove water-soluble impurities is also recommended before attempting chromatography or recrystallization. |
| Persistent Colored Impurities | These are often due to oxidation products. Solution: Treat a solution of the crude product with activated charcoal before filtration and subsequent purification steps. This can effectively remove many colored impurities. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: A decision-making workflow for troubleshooting reactions.
Experimental Protocol: Synthesis of 2-Aryl-5-bromo-6-methoxy-1H-benzimidazole
This protocol provides a representative example of a cyclocondensation reaction to form a benzimidazole derivative, a common application for this compound.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Table 1: Reaction Parameters
| Parameter | Value |
| Stoichiometry (Diamine:Aldehyde) | 1 : 1.05 equivalents |
| Solvent | Ethanol |
| Catalyst | p-TSA (0.1 equivalents) |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add ethanol to the flask, followed by the aromatic aldehyde (1.05 eq) and the catalytic amount of p-TSA (0.1 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete when the starting diamine spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the p-TSA, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
If the product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for benzimidazole synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- BenchChem. (n.d.). A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis.
- Google Patents. (1967). Process for purifying a phenylenediamine. (US3345413A).
- OSHA. (1991). m-, o-, and p-Phenylenediamine.
- ScienceLab.com. (2005).
- New Jersey Department of Health and Senior Services. (2008). Hazard Summary: o-PHENYLENEDIAMINE.
- ChemicalLand21. (n.d.). o-PHENYLENEDIAMINE.
- World Intellectual Property Organization. (2022). Process for the purification of phenylenediamines. (WO/2022/071874).
- Singhal, S., Khanna, P., & Panda, S. S. (2019). Recent Trends in the Synthesis of Benzimidazoles From o-Phenylenediamine via Nanoparticles and Green Strategies Using Transition Metal Catalysts. Augusta University Research Profiles.
- Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE.
- ARKIVOC. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ARKIVOC, 2009(xiv), 346-361.
- ResearchGate. (n.d.). Table 3 Effect of solvent in the reaction of o-phenylenediamine with....
- Google Patents. (1960). Purification of m-phenylenediamine. (US2946822A).
- ResearchGate. (n.d.). Reactions of 3-Substituted Chromones with ortho-Phenylenediamine.
- Guidechem. (n.d.). o-Phenylenediamine 95-54-5 wiki.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- ResearchGate. (n.d.).
- St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.
- ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA)
- Wikipedia. (n.d.). o-Phenylenediamine.
- Journal of the American Chemical Society. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society.
- Scribd. (n.d.). o-Phenylenediamine: Uses & Reactions.
- ResearchGate. (n.d.). Reaction of condensation of o-phenylenediamine and 1,2-diketones and....
- Journal of the American Chemical Society. (n.d.).
- PubChem. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Methoxybenzene-1,2-diamine.
- SpectraBase. (n.d.). 1-(2-Bromo-4,5-dimethoxyphenyl)butan-2-amine tfa - Optional[13C NMR].
Sources
Common side reactions and byproducts in 4-Bromo-5-methoxybenzene-1,2-diamine synthesis
Welcome to the comprehensive technical support guide for the synthesis of 4-Bromo-5-methoxybenzene-1,2-diamine. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this key chemical intermediate. Within this guide, we will explore common experimental challenges, delve into the mechanisms of side reactions, and provide robust troubleshooting strategies to enhance your synthetic efficiency and product purity.
Introduction to the Synthesis
This compound is a valuable building block in the creation of a variety of heterocyclic compounds, which are integral to the development of pharmaceuticals and advanced organic electronic materials. A frequently employed synthetic pathway involves the nitration of 4-bromo-3-methoxyaniline, which is subsequently followed by the reduction of the intermediate dinitro compound. Although this synthesis appears direct, it is often complicated by the emergence of side reactions and the formation of persistent byproducts, which can impede purification and diminish overall yields. This guide is designed to assist you in navigating these synthetic hurdles.
Troubleshooting Common Synthesis Issues
This section is dedicated to addressing specific issues that may arise during the synthesis of this compound, offering insights into their probable causes and effective solutions.
Problem 1: Sub-optimal Yield of the Final Product
Upon completion of the reaction sequence, the isolated yield of this compound is disappointingly low.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Nitration | The initial nitration step may not have proceeded to completion, resulting in residual unreacted starting material. | - Verify Stoichiometry: Confirm the use of correct molar equivalents of the nitrating agent (e.g., HNO₃/H₂SO₄). - Optimize Reaction Conditions: Monitor the reaction's progress via Thin-Layer Chromatography (TLC). If the starting material remains, consider prolonging the reaction time or cautiously increasing the temperature, while being mindful of potential over-nitration. |
| Over-Nitration | The electron-donating properties of the methoxy and amino groups can hyper-activate the aromatic ring, leading to the formation of trinitro- or other over-nitrated species. | - Temperature Control: Carry out the nitration at a reduced temperature (e.g., 0-5 °C) to manage the reaction's rate and selectivity. - Gradual Addition of Nitrating Agent: Introduce the nitrating agent to the reaction mixture in a dropwise manner to maintain a low localized concentration. |
| Incomplete Reduction | The conversion of the dinitro intermediate to the diamine may be incomplete. | - Choice of Reducing Agent: Ensure the selected reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/HCl) is active and employed in sufficient excess.[1] - Reaction Parameters: Certain reduction reactions necessitate specific pH ranges or higher temperatures to achieve completion. Verify these parameters against established protocols. |
| Product Degradation | Aromatic diamines are prone to oxidation, particularly when exposed to air and light, which can lead to the formation of colored, polymeric byproducts.[2] | - Inert Atmosphere: Perform the reduction and subsequent work-up procedures under an inert atmosphere, such as Nitrogen or Argon.[2] - Degassed Solvents: Utilize solvents that have been degassed to eliminate dissolved oxygen. - Prompt Isolation: Isolate and store the final product swiftly after purification, ideally under an inert atmosphere and shielded from light. |
Problem 2: Persistent Colored Impurities in the Final Product
Following purification, your this compound product exhibits an off-white or colored appearance, suggesting the presence of an impurity that co-elutes or co-crystallizes.
Potential Causes & Solutions:
This issue is frequently a result of the oxidation of the diamine product. Aromatic diamines are susceptible to oxidation, forming intensely colored quinone-diimine species that can subsequently polymerize.[2]
Caption: Oxidation of the target diamine leading to colored impurities.
Troubleshooting Steps:
-
Minimize Air Exposure: As previously noted, handle the compound under an inert atmosphere whenever feasible.[2]
-
Use of Antioxidants: In certain instances, the addition of a small quantity of an antioxidant like sodium dithionite during the work-up can mitigate oxidation.
-
Purification Techniques:
-
Recrystallization with Activated Charcoal: Recrystallizing the crude product with the addition of activated charcoal can be highly effective in removing colored impurities.
-
Column Chromatography under Inert Atmosphere: If column chromatography is required, it should be performed expeditiously with deoxygenated solvents, and the column should be flushed with an inert gas.
-
Frequently Asked Questions (FAQ)
Q1: What are the most common byproducts formed during the nitration step?
In addition to the desired dinitro compound, the formation of other isomers is possible due to the directing effects of the bromo, methoxy, and amino groups. The primary side products are often other regioisomers of the dinitro compound. The precise distribution of these isomers is dependent on the reaction conditions. Meticulous control of temperature and the nitrating agent is essential for maximizing the yield of the intended isomer.
Q2: Can alternative reducing agents be used for the dinitro to diamine conversion?
Yes, a variety of reducing agents can be effectively used. The selection of a reducing agent often hinges on factors such as the scale of the reaction, cost, and the tolerance of other functional groups in the molecule.
| Reducing Agent | Advantages | Disadvantages |
| SnCl₂·2H₂O in HCl | High-yielding and reliable for the reduction of nitro groups.[1] | Generates tin-based waste, which necessitates proper disposal procedures. |
| H₂ with Pd/C or PtO₂ | A "clean" reaction where water is the sole byproduct. | Requires specialized hydrogenation apparatus; the catalyst can be costly and pyrophoric. |
| Fe in HCl or Acetic Acid | An inexpensive and effective option.[1] | The reaction can sometimes be slower and requires acidic conditions that may not be compatible with all functional groups. |
| Sodium Dithionite (Na₂S₂O₄) | A mild reducing agent, beneficial when other sensitive functional groups are present. | May not possess sufficient reducing power for all substrates and can require careful pH management. |
Q3: My NMR spectrum displays more aromatic signals than anticipated. What could be the reason for this?
This observation typically points to the presence of isomeric impurities. During the initial nitration, the nitro groups can be introduced at various positions on the aromatic ring, resulting in a mixture of dinitro isomers. These isomers are subsequently reduced to the corresponding diamine isomers, which can prove challenging to separate from the desired product.
Troubleshooting Steps:
-
Re-evaluate the Nitration Step: Revisit the nitration procedure to ensure that the conditions are optimized for the desired regioselectivity. Consulting literature precedents for analogous substrates can be highly informative.
-
Enhanced Purification Methods: It may be necessary to employ more advanced purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC) or meticulous fractional crystallization, to isolate the desired isomer.
Q4: How can I definitively confirm the identity and purity of my final product?
A combination of analytical methods is recommended for comprehensive characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be utilized to identify and quantify any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized product.
-
Melting Point Analysis: A sharp melting point that aligns with the literature value is a strong indication of high purity. A broad melting range, conversely, suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): The appearance of a single spot in multiple solvent systems is indicative of high purity.
Key Reaction Pathways and Side Reactions
To gain a clearer understanding of the potential for byproduct formation, the main synthetic pathway and a common side reaction are illustrated below.
Caption: Overview of the main synthesis and a potential over-nitration side reaction.
This guide serves as a foundational resource for troubleshooting the synthesis of this compound. A successful synthesis is contingent upon the precise control of reaction conditions, diligent monitoring of the reaction's progress, and the application of appropriate purification strategies.
References
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]
-
1,3-Dinitrobenzene. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups | Request PDF. (2020, January 1). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic. Retrieved January 2, 2026, from [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). UKnowledge - University of Kentucky. Retrieved January 2, 2026, from [Link]
-
One pot reduction of dinitro compounds to diamines. (2025, February 4). Sciencemadness Discussion Board. Retrieved January 2, 2026, from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005, January 9). Powered by XMB 1.9.11. Retrieved January 2, 2026, from [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). Journal of Chemical Research. Retrieved January 2, 2026, from [Link]
-
The Role of Aromatic Diamines in Modern Material Science. (n.d.). Retrieved January 2, 2026, from [Link]
-
Organic Chemistry-4. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of 4-bromo-2,5-dimethoxy-PPA. (n.d.). Hive Methods Discourse. Retrieved January 2, 2026, from [Link]
- Method for preparing 3-bromo-4-methoxyaniline. (n.d.). Google Patents.
-
Reaction of 4‐methoxybenzene‐1,2‐diamine with ethylene glycol. Reaction conditions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? (2015, September 12). ResearchGate. Retrieved January 2, 2026, from [Link]
-
4-Bromo-3-methoxyaniline. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
4-Bromobenzene-1,2-diamine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
Sources
Technical Support Center: Purification of 4-Bromo-5-methoxybenzene-1,2-diamine
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 4-Bromo-5-methoxybenzene-1,2-diamine from reaction mixtures. This document offers practical, field-proven insights to overcome common challenges encountered during the isolation of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a solid at room temperature. While its exact color can vary from white to off-white or light tan, significant darkening (to brown or purple) often indicates the presence of oxidation-related impurities. Its molecular weight is 217.07 g/mol .[1]
Q2: My isolated product is dark brown/purple. What causes this discoloration and is it a problem?
Aromatic diamines, particularly phenylenediamines, are highly susceptible to air oxidation.[2] The presence of atmospheric oxygen, sometimes accelerated by light or trace metals, can lead to the formation of highly colored quinone-imine type impurities. While minor discoloration may not interfere with subsequent reactions, significant color indicates a substantial level of impurity that can reduce yields and complicate characterization. It is best practice to minimize this oxidation.
Q3: What is the best general strategy to purify crude this compound?
The optimal strategy depends on the impurity profile.
-
For crude material that is mostly product with minor baseline or highly non-polar impurities: Recrystallization is often the most efficient method.
-
For complex mixtures containing isomers, starting materials, or byproducts with similar polarity: Flash column chromatography is the method of choice.[3][4]
It is highly recommended to perform a preliminary analysis by Thin Layer Chromatography (TLC) to assess the number and nature of impurities before selecting a purification method.
Q4: How should I store the purified compound?
To prevent degradation, store the purified this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8°C) and protection from light are also recommended to prolong its shelf life.
Troubleshooting Guide
Problem 1: My crude product is a dark, non-crystalline oil.
| Potential Cause | Recommended Solution |
| Oxidation: The diamine has significantly oxidized, and the impurities are preventing crystallization. | First, attempt purification via flash column chromatography. The oxidized impurities are often highly polar and may stick to the baseline on silica gel. After chromatography, concentrate the pure fractions. If the product is still an oil, attempt co-evaporation with a non-polar solvent like hexanes to remove residual polar solvents, then proceed with a recrystallization protocol. |
| Residual Solvent: High-boiling point reaction solvents (e.g., DMF, DMSO) may be trapped in the product. | Perform an aqueous workup if not already done. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane, wash with water and then brine, dry the organic layer, and concentrate. If the problem persists, high-vacuum (Hi-Vac) drying may be necessary. |
| High Impurity Load: The product may be a minor component of the crude mixture. | The only reliable solution is flash column chromatography to separate the desired product from the numerous byproducts.[3] |
Problem 2: During column chromatography, my compound streaks badly or remains at the origin (baseline).
| Potential Cause | Recommended Solution |
| Solvent System is Not Polar Enough: The eluent cannot effectively displace the polar diamine from the polar silica gel stationary phase.[3] | Increase the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30%, 40%, or even higher. Adding a small amount of methanol (1-5%) to your eluent can also dramatically increase polarity and improve elution. |
| Strong Interaction with Acidic Silica Gel: Amines are basic and can interact strongly with the slightly acidic surface of standard silica gel, leading to tailing or irreversible binding. | Option A (Recommended): Deactivate the silica gel by adding 1-3% triethylamine (Et₃N) to your eluent system.[5] This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the amine. Option B: Use a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica like amine-functionalized silica.[6] |
| Insoluble Impurities: The crude material was not fully dissolved before loading onto the column, and insoluble particulates are streaking down the column. | Ensure your crude product is fully dissolved in a minimal amount of a strong solvent (like dichloromethane) before adsorbing it onto a small amount of silica gel (dry loading) or loading it directly onto the column (wet loading). Filter the solution before loading if visible particulates are present. |
Problem 3: After recrystallization, the yield is very low.
| Potential Cause | Recommended Solution |
| Too Much Solvent Was Used: Using an excessive amount of solvent will keep a significant portion of the product dissolved even after cooling.[7] | During the dissolution step, add the hot solvent in small portions until the solid just dissolves. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling. |
| Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. | A good recrystallization solvent is one where the compound has high solubility when hot and low solubility when cold. You may need to screen different solvents or use a solvent/anti-solvent system (e.g., dissolving in hot ethanol and then slowly adding water until turbidity appears before cooling).[8] |
| Cooling Was Too Rapid: Fast cooling leads to the formation of very small crystals or precipitation, which can trap impurities and be difficult to filter. | Allow the hot, saturated solution to cool slowly to room temperature first. Once it has reached room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.[7] |
Purification Protocols & Methodologies
Method 1: Flash Column Chromatography
This is the most versatile method for purifying this compound from complex mixtures.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum volume of the initial eluent and carefully pipette it onto the top of the column.
3. Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexanes + 1% Triethylamine).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% Ethyl Acetate) to elute the compounds.[5] This is known as a gradient elution.
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
4. Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Method 2: Recrystallization
This method is ideal for removing small amounts of impurities from a solid product that is mostly pure.
1. Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a small amount of a test solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like ethyl acetate/hexanes).
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7]
2. Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.
-
If the solution is highly colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove it.[7]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
3. Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Data & Visualizations
Table 1: Comparison of Purification Techniques
| Parameter | Flash Column Chromatography | Recrystallization |
| Separation Power | High; can separate compounds with close polarities. | Lower; best for removing impurities with very different solubility profiles. |
| Scalability | Good for small to medium scale (mg to ~10g). | Excellent; easily scalable for large quantities (g to kg). |
| Solvent Consumption | High.[4] | Moderate to Low. |
| Time Investment | High; can be time-intensive and tedious.[4] | Moderate; generally faster than chromatography. |
| Typical Use Case | Complex reaction mixtures, isomeric impurities. | Final "polishing" step, removal of minor impurities. |
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision tree for selecting a purification method.
References
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Google Scholar.
- Column Chromatography. (n.d.). University of Colorado Boulder.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
- Purification of hexamethylenediamine by recrystallization from cyclohexane. (n.d.). Google Patents.
- column chromatography & purification of organic compounds. (2021, February 9). YouTube.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- Synthesis routes of 4-Bromobenzene-1,2-diamine. (n.d.). Benchchem.
- Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005, January 9). XMB.
- recrystallization.pdf. (n.d.). Unknown Source.
- What the best solvent can be used to recrystallize p-phenylenediamine? (2016, January 5). ResearchGate.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- This compound. (n.d.). PubChemLite.
- CAS 1162696-92-5 | 4-Bromo-3-methoxybenzene-1,2-diamine. (n.d.). Hoffman Fine Chemicals.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
- Effects of phenyl- and methyl-substituents on p-phenylenediamine, an electrochemical and spectral study. (n.d.). ResearchGate.
- Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. (n.d.). ResearchGate.
- MSDS of this compound. (n.d.). Capot Chemical.
- 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis. (n.d.). ChemicalBook.
- This compound CAS. (n.d.). ChemicalBook.
- 4-Methoxybenzene-1,2-diamine. (n.d.). TCI Shanghai.
- How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? (2015, September 12). ResearchGate.
- Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. (2024, May 5). PubMed.
Sources
Troubleshooting low yields in quinoxaline synthesis with 4-Bromo-5-methoxybenzene-1,2-diamine
Technical Support Center: Troubleshooting Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of quinoxalines, with a specific focus on reactions involving 4-Bromo-5-methoxybenzene-1,2-diamine. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve low yields and other synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline synthesis with this compound is resulting in a very low yield. What are the most common initial factors to check?
Low yields often stem from a few key areas.[1] Before delving into complex optimization, verify these critical parameters:
-
Purity of Starting Materials: Impurities in either the this compound or the 1,2-dicarbonyl compound can significantly hinder the reaction.[1] The diamine, in particular, is susceptible to oxidation, which can lead to colored impurities and side products.[2]
-
Reaction Conditions: Ensure the temperature, reaction time, and reactant concentrations match a validated protocol for this specific substrate.[1]
-
Atmospheric Control: Many condensation reactions are sensitive to moisture and oxygen. If applicable to your specific method, ensure you are using proper inert atmosphere techniques.[1]
-
Workup and Purification Losses: Product can be lost during extraction, filtration, and chromatography.[3] Review your procedure for potential areas of loss.
Q2: How do the bromo and methoxy substituents on the diamine affect the reaction?
The electronic properties of substituents on the o-phenylenediamine ring play a crucial role:
-
Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy substituent increases the nucleophilicity of the amino groups. This can potentially lead to faster reaction rates compared to unsubstituted diamines.[4]
-
Bromo Group (-Br): As an electron-withdrawing group (EWG), the bromo substituent decreases the nucleophilicity of the amino groups.[5][6]
The net effect is a balance between these opposing electronic influences. While the methoxy group activates the ring, the bromo group deactivates it. This can make the diamine less reactive than simple methoxy-substituted diamines but more reactive than bromo-substituted ones without the methoxy group.
Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
Common side products in quinoxaline synthesis include:
-
Benzimidazoles: These can form via rearrangement, especially under harsh acidic conditions or high temperatures.[2]
-
Incomplete Condensation Products: If the reaction does not proceed to completion, you may isolate mono-imine intermediates.[2]
-
Oxidation Products: The o-phenylenediamine starting material is prone to oxidation, which can generate a variety of colored impurities.[2]
-
Isomeric Mixtures: If you are using an unsymmetrical 1,2-dicarbonyl compound, the formation of regioisomers is possible.
Troubleshooting Guide: Low Yields
Scenario 1: Reaction Stalls or Fails to Reach Completion
If you observe a significant amount of starting material remaining after the expected reaction time, consider the following causes and solutions.
Potential Causes:
-
Insufficient Catalyst Activity: The catalyst may be old, impure, or not suitable for this specific substituted diamine.
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with the deactivating bromo group.[7]
-
Solvent Effects: The chosen solvent may not be optimal for dissolving the reactants or facilitating the reaction mechanism.[7]
-
Water Inhibition: The condensation reaction produces water, which can sometimes inhibit the reaction or participate in reversible reactions.[7]
Diagnostic and Corrective Actions:
| Diagnostic Step | Methodology | Corrective Action |
| Catalyst Screening | Run small-scale parallel reactions with different catalysts (e.g., acetic acid, camphorsulfonic acid, zinc triflate).[8][9][10] | Select the catalyst that provides the highest conversion and proceed with optimization. |
| Temperature Optimization | Set up several small reactions at varying temperatures (e.g., room temperature, 50 °C, reflux) and monitor by TLC.[7] | Determine the optimal temperature that balances reaction rate and side product formation. |
| Solvent Evaluation | Test a range of solvents with different polarities (e.g., ethanol, acetonitrile, toluene).[7] | Choose a solvent that fully dissolves the starting materials and gives the best yield. For reactions that produce water, using a solvent like toluene with a Dean-Stark trap to remove water can drive the equilibrium towards the product.[7] |
Experimental Protocol: Catalyst Screening
-
In three separate small reaction vials, place this compound (0.1 mmol) and the desired 1,2-dicarbonyl compound (0.1 mmol).
-
To each vial, add 1 mL of ethanol.
-
To vial 1, add acetic acid (10 mol%). To vial 2, add camphorsulfonic acid (10 mol%).[9] Leave vial 3 catalyst-free as a control.
-
Stir all reactions at a set temperature (e.g., 60 °C) and monitor the progress by TLC every hour.
-
Compare the TLC plates to identify which condition leads to the fastest and cleanest conversion to the desired quinoxaline product.
Scenario 2: Significant Formation of Impurities
If your reaction yields the desired product but is contaminated with significant side products, the focus should be on improving reaction selectivity.
Potential Causes:
-
Starting Material Degradation: The this compound is susceptible to air oxidation, especially under heating.
-
Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times can lead to the formation of benzimidazole rearrangement products or other degradation products.[2][3]
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction or side reactions.[7]
Diagnostic and Corrective Actions:
-
Verify Diamine Quality: Before use, check the appearance of the this compound. It should be a crystalline solid. If it is dark or discolored, consider purification by recrystallization or column chromatography.
-
Reaction Profiling: Monitor the reaction at different time points using TLC or LC-MS to identify when the side products begin to form. This can help determine if the product is degrading over time.[1]
-
Condition Refinement: If side products increase with time and temperature, consider running the reaction at a lower temperature for a longer duration.[2]
-
Use of Mild Catalysts: Strong acids can promote side reactions. Consider using milder catalysts like ammonium bifluoride or even catalyst-free conditions in a suitable solvent.[11]
Workflow for Minimizing Impurities
Caption: Troubleshooting workflow for impurity reduction.
Baseline Experimental Protocol
This protocol provides a general starting point for the synthesis of a quinoxaline from this compound and a generic 1,2-dicarbonyl compound (e.g., benzil).
Materials:
-
This compound (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mmol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.[12]
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[13][14]
Reaction Mechanism Overview
Caption: General mechanism for quinoxaline synthesis.
References
- BenchChem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Sha, F., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38137-38153. Available from: [Link]
-
Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Patel, H. R., et al. (2019). An efficient acetic acid-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines. Tetrahedron Letters, 60(38), 151053.
- El-Sayed, M. A. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(16), 4941.
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives.
-
Beilstein Journals. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Retrieved from [Link]
- BenchChem. (n.d.). The Strategic Synthesis of Quinoxalines: A Cost-Benefit Analysis of 4-Bromo-N1-ethylbenzene-1,2-diamine.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- The Royal Society of Chemistry. (n.d.). 1. General procedure for the synthesis of quinoxalines.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Asif, M. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 553-579.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Google Patents. (n.d.). Process for the preparation of bromo-substituted quinolines.
- Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.
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- 1. benchchem.com [benchchem.com]
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- 3. Troubleshooting [chem.rochester.edu]
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- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
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- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 9. ijrar.org [ijrar.org]
- 10. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
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- 12. rsc.org [rsc.org]
- 13. JP2012526120A - Process for the preparation of bromo-substituted quinolines - Google Patents [patents.google.com]
- 14. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
Removal of colored impurities from 4-Bromo-5-methoxybenzene-1,2-diamine
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purity of 4-Bromo-5-methoxybenzene-1,2-diamine, specifically concerning the presence of colored impurities. Aromatic diamines are notoriously susceptible to degradation, and this document offers troubleshooting strategies and detailed purification protocols to ensure the high purity required for sensitive downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why has my sample of this compound, which was initially off-white, turned dark brown/purple?
A1: This discoloration is a classic indicator of oxidation. Aromatic diamines, particularly those with electron-donating groups like the methoxy group on the benzene ring, are highly susceptible to oxidation by atmospheric oxygen. The two amino groups provide sites that can be easily oxidized to form highly conjugated, colored quinone-imine type structures. This process can be accelerated by exposure to light and trace metal impurities.[1] The resulting impurities are often polymeric and intensely colored, meaning even a small amount of degradation can significantly discolor the bulk material.
Q2: What are the best practices for storing and handling this compound to prevent future discoloration?
A2: Proactive prevention is critical for maintaining the integrity of this compound. The core principle is to minimize its exposure to oxygen, light, and moisture.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[1] | Prevents direct contact with atmospheric oxygen, the primary cause of oxidation. |
| Temperature | Store at reduced temperatures (2-8°C).[1] | Slows the rate of oxidative degradation reactions. |
| Light | Use amber glass vials or wrap containers in aluminum foil.[1] | Protects the compound from photo-oxidation, which can catalyze the degradation process. |
| Handling | Weigh and prepare solutions under an inert atmosphere (glovebox or Schlenk line) if possible. Use deoxygenated solvents for all solutions.[1] | Minimizes exposure during experimental setup. Dissolved oxygen in solvents is a significant oxidant. |
| Aliquoting | For larger quantities, subdivide the sample into smaller, single-use vials.[1] | Avoids repeated exposure of the entire batch to the atmosphere each time a sample is taken. |
Q3: My compound is already discolored. What is the most direct method to remove these colored impurities for immediate use?
A3: For rapid decolorization, a treatment with activated carbon followed by recrystallization is the most efficient method. Activated carbon has a high surface area with a pore structure ideal for adsorbing large, planar, and polar molecules, which are characteristic of the colored polymeric impurities.[2][3] The subsequent recrystallization step then separates the desired compound from any remaining soluble impurities based on differential solubility.[4]
Q4: Can you provide a detailed, step-by-step protocol for purification by activated carbon and recrystallization?
A4: Certainly. This protocol is designed to maximize both purity and recovery.
Experimental Protocol: Decolorization and Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Based on the polarity of the compound and related structures, several systems can be effective. A Chinese patent suggests tert-butyl methyl ether is effective for the related 4-bromo-o-phenylenediamine.[5] Ethyl acetate is also a common choice for similar compounds.[4]
-
Dissolution:
-
Place the crude, colored diamine in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., ethyl acetate) to create a slurry.
-
Gently heat the mixture on a hot plate while stirring until the solvent boils.
-
Continue to add small portions of the hot solvent until the solid is just completely dissolved. Avoid adding a large excess, as this will reduce your final yield.
-
-
Activated Carbon Treatment:
-
Remove the flask from the heat source to prevent bumping.
-
Add a small amount of activated carbon to the hot solution (typically 1-2% of the solute's weight). Be cautious, as the fine powder can cause the hot solvent to boil vigorously.
-
Return the flask to the heat and gently boil for 5-10 minutes. This allows the carbon to adsorb the colored impurities.
-
-
Hot Gravity Filtration:
-
This is a critical step. The goal is to remove the activated carbon and any other insoluble impurities while the solution is still hot to prevent your product from crystallizing prematurely.
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Preheat the funnel and the receiving flask by pouring hot solvent through them just before filtering your solution.
-
Quickly pour the hot mixture through the fluted filter paper into the clean, preheated receiving flask.
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under a vacuum to remove all traces of solvent. The result should be a significantly lighter-colored, crystalline solid.
-
Caption: Workflow for Purification by Activated Carbon and Recrystallization.
Q5: The recrystallization process improved the color, but the purity is still insufficient for my synthesis. What is the next-level purification technique?
A5: When recrystallization is insufficient, flash column chromatography is the more powerful and definitive purification method. This technique separates compounds based on their differing affinities for a stationary phase (typically silica gel) and a mobile phase (the eluent). However, purifying basic compounds like aromatic diamines on standard silica gel, which is acidic, can be problematic, often leading to poor separation, tailing peaks, and even irreversible adsorption or degradation of the product on the column.[7][8]
Q6: How should I set up a flash column chromatography protocol for this compound to avoid the issues with silica gel?
A6: To counteract the acidic nature of silica, you have three primary strategies. The choice depends on the specific impurities you need to remove and the resources available.
Table: Recommended Column Chromatography Conditions
| Strategy | Stationary Phase | Typical Mobile Phase (Eluent) | Key Considerations & Rationale |
| 1. Basic Modifier | Standard Silica Gel (SiO₂) | Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5-1% Triethylamine (TEA) | Most Common: The added TEA is a stronger base that neutralizes the acidic silanol groups on the silica surface, preventing the target diamine from binding too strongly and allowing for clean elution.[7] |
| 2. Modified Stationary Phase | Amine-Functionalized Silica (KP-NH) | Hexane/Ethyl Acetate | Most Effective: The stationary phase itself is basic, eliminating the need for a mobile phase modifier. This often provides the best peak shape and separation for amines but is a more expensive option.[8] |
| 3. Reversed-Phase | C18-Functionalized Silica | Acetonitrile/Water or Methanol/Water | Alternative Approach: Separation occurs based on polarity differences in a reverse manner. This can be very effective at removing highly polar or non-polar impurities that are difficult to separate by normal-phase chromatography.[9] |
Experimental Protocol: Flash Chromatography with Basic Modifier
-
Select Eluent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a Hexane/Ethyl Acetate mixture and add 1% triethylamine to the pre-mixed eluent. Find a ratio that gives your product an Rf value of ~0.3.
-
Pack the Column: Dry or slurry pack a glass column with standard silica gel using your chosen eluent (containing TEA). Ensure the column is packed evenly without cracks or air bubbles.[10]
-
Load the Sample: Dissolve your crude compound in a minimum amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Carefully add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor the elution of your compound using TLC.
-
Combine and Concentrate: Combine the pure fractions, and remove the solvent and triethylamine using a rotary evaporator. The triethylamine is volatile and should be removed easily under vacuum.
Caption: Workflow for Flash Column Chromatography with a Basic Modifier.
References
-
Heycarbons. Activated Carbon For Amine MDEA DEA Filtration. [Link]
- Ethyl Corp. (1999). Reducing the coloration of aromatic diamines. U.S.
-
GPSA Engineering. Activated Carbon Beds in Amine Units. [Link]
- Mine Safety Appliances Co. (1995). Organic amine impregnated activated carbon. U.S.
-
SWT. (2025). 8 x 30 Granular Activated Carbon for Cleanamine Filter. [Link]
- Universal Oil Products Co. (1956). Removal of color impurities from organic compounds. U.S.
-
Creative Bioarray. Decolorization Protocol. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION FOR: A mild, one-pot synthesis of unsymmetrical diaryl ethers. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
- Rhodia Polyamide. (2006). Diamine purification method. U.S.
-
Journal of Chromatographic Science. (1976). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Biotage. (2023). How can I remove color from my reaction product?. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Beilstein Archives. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. [Link]
-
ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. [Link]
-
Hoffman Fine Chemicals. CAS 1162696-92-5 | 4-Bromo-3-methoxybenzene-1,2-diamine. [Link]
-
PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]
- Google Patents. (2013). Synthesis method for 4-bromo-o-phenylenediamine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aminefiltration.com [aminefiltration.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Column Chromatography Protocols for 4-Bromo-5-methoxybenzene-1,2-diamine
Welcome to the Technical Support Center for the purification of 4-Bromo-5-methoxybenzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar aromatic diamines. Here, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively. Aromatic diamines are notoriously sensitive, prone to oxidation, and can exhibit challenging behavior on silica gel. This guide is structured to address these specific issues head-on.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning dark brown/purple on the silica column?
A1: This discoloration is a classic sign of oxidation. Phenylenediamines are highly susceptible to oxidation, which can be catalyzed by air (oxygen) and the slightly acidic surface of standard silica gel. The oxidation process forms highly colored quinone-imine species. To mitigate this, it is crucial to use deoxygenated solvents and consider working under an inert atmosphere (Nitrogen or Argon) during the entire purification process.
Q2: My compound is streaking badly on the TLC plate and seems stuck at the baseline of my column. What's happening?
A2: This is a common issue with amines on silica gel. The free silanol groups (Si-OH) on the surface of silica are acidic and can strongly interact with the basic lone pairs of the amine functional groups through acid-base interactions or strong hydrogen bonding. This leads to irreversible adsorption or slow, uneven elution, which manifests as streaking on a TLC plate and poor recovery from a column.
Q3: Can I use a standard hexane/ethyl acetate solvent system?
A3: While hexane/ethyl acetate is a workhorse for many compounds, you will likely need to modify it for this polar, basic diamine. A simple hexane/ethyl acetate gradient may not be sufficient to overcome the strong interactions with the silica gel. More polar systems, often containing methanol, and the addition of a basic modifier are typically required for clean elution.
Q4: What is "dry loading" and should I be using it?
A4: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or an inert support like Celite®) before being loaded onto the column. This is highly recommended for polar compounds like this compound, especially if it has poor solubility in the initial, non-polar mobile phase. Dry loading prevents the sample from precipitating at the top of the column and ensures a narrow, evenly distributed starting band, which significantly improves resolution.[1][2][3]
Recommended Purification Protocol: Deactivated Silica Gel Chromatography
This protocol is designed to address the inherent challenges of purifying this compound by neutralizing the silica surface and minimizing oxidation.
Core Principle: Deactivation of Silica Gel
The key to successfully purifying basic amines on silica is to "cap" the acidic silanol groups.[4] This is achieved by adding a small percentage of a volatile tertiary amine, such as triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the acidic sites, allowing your target compound to elute based on polarity rather than being retained by strong acid-base interactions.
Step 1: TLC Analysis & Solvent System Selection
-
Prepare a Deactivated TLC System: To accurately predict the behavior on a deactivated column, add ~1% triethylamine (TEA) to your TLC mobile phase.
-
Test Solvent Systems: Start with a moderately polar system and adjust as needed. Good starting points for polar compounds include:[5][6]
-
Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2, 95:5) + 1% TEA
-
Ethyl Acetate (EtOAc) / Hexane (e.g., 50:50, 80:20) + 1% TEA
-
-
Target Rf Value: Aim for an Rf (retention factor) of 0.25 - 0.35 for the target compound. This Rf value in a given solvent system on TLC will typically translate to an elution volume of 3-4 column volumes (CVs) in flash chromatography.
Step 2: Column Preparation & Sample Loading
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or DCM) containing 1% TEA . This ensures the entire stationary phase is deactivated before the sample is introduced.[4]
-
Column Packing: Pack the column with the slurry. Never dry-pack a column for high-resolution purification.
-
Equilibration: Flush the packed column with at least 2-3 column volumes of the initial mobile phase (with 1% TEA) to ensure a stable, equilibrated bed.[4]
-
Dry Loading (Recommended):
-
Dissolve your crude this compound in a suitable solvent (e.g., DCM or MeOH).
-
Add 2-3 times the mass of silica gel relative to your crude compound.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Gently load this powder onto the top of the packed silica bed.[2][3]
-
Step 3: Elution and Fraction Collection
-
Running the Column: Begin eluting with your starting mobile phase (containing 1% TEA).
-
Gradient Elution: If you are running a gradient, ensure that every solvent mixture you use contains the same percentage of TEA (e.g., 1%). A common gradient would be to slowly increase the percentage of the more polar solvent (e.g., from 2% MeOH in DCM to 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Experimental Workflow Diagram
Caption: Workflow for deactivated silica gel chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No compound elutes, even with a polar solvent system. | 1. Insufficient Deactivation: The amine is irreversibly bound to acidic silica sites. 2. Compound Degradation: The compound may have decomposed on the silica.[4] | 1. Ensure 1-2% TEA or ~2% of a 7N ammonia in methanol solution is present in all your solvents. 2. Consider switching to a less acidic stationary phase like neutral alumina.[7] 3. Perform a small-scale stability test: spot your compound on a TLC plate, let it sit for 30 minutes, then elute. If the spot disappears or changes, it's not stable on silica. |
| Poor Separation / Co-elution of Impurities. | 1. Column Overload: Too much sample was loaded for the column size. 2. Poor Sample Loading: Use of a strong solvent to dissolve the sample for liquid loading, or an uneven sample band. 3. Incorrect Solvent System: The chosen mobile phase does not have sufficient selectivity for the components. | 1. As a rule of thumb, use at least 50-100g of silica per 1g of crude material. 2. Use the dry loading technique. This is the most reliable way to get a narrow starting band and improve separation.[1][2] 3. Re-evaluate your solvent system with TLC. Try different solvent combinations (e.g., Toluene/Acetone or EtOAc/Heptane) with 1% TEA to find a system that gives better separation between your product and the impurities. |
| Product elutes as a broad, tailing band. | 1. Partial Deactivation: Not enough basic modifier is being used, leading to some acid-base interactions. 2. Channeling in the Column: The column was poorly packed. | 1. Increase the concentration of TEA to 2%. 2. Repack the column carefully, ensuring a homogenous slurry and a level bed. Avoid air bubbles. |
| Yield is very low despite seeing the product on TLC. | 1. Irreversible Adsorption: As above, the compound is sticking to the silica. 2. Product is too dilute to detect: The fractions may contain the product, but at a low concentration. | 1. In addition to adding TEA, you can try "flushing" the column with a very polar, basic mixture (e.g., 90:10:2 DCM/MeOH/Ammonium Hydroxide) at the end of the run to recover any strongly bound material. 2. Combine all fractions that show even a faint spot on TLC and concentrate them. |
Visual Troubleshooting Workflow
Caption: A quick diagnostic chart for common chromatography issues.
References
-
Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography?[Link]
-
Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results?[Link]
-
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography.[Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.[Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.[Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems.[Link]
-
Columbia University, Department of Chemistry. Column chromatography.[Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. sorbtech.com [sorbtech.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Identifying and Characterizing Impurities in 4-Bromo-5-methoxybenzene-1,2-diamine Reactions
Welcome to the technical support center for the synthesis and analysis of 4-Bromo-5-methoxybenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and characterization during the synthesis of this critical pharmaceutical intermediate. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2][3] This resource provides in-depth, experience-driven answers to frequently encountered issues, ensuring the integrity of your research and development processes.
Section 1: Frequently Asked Questions (FAQs) - Impurity Profiling
Q1: What are the most common types of impurities I should expect in the synthesis of this compound?
A1: Impurities in pharmaceutical manufacturing can arise from various sources, including raw materials, intermediates, by-products from side reactions, and degradation products.[1][4][5] In the synthesis of this compound, which is often prepared via bromination of a substituted o-phenylenediamine or reduction of a corresponding dinitro compound, you should anticipate the following classes of impurities:
-
Process-Related Impurities: These are substances that are part of the manufacturing process but are not the desired product.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-methoxybenzene-1,2-diamine or the precursor nitro compound.
-
Reagents and Catalysts: Traces of reagents like bromine, acetic acid, or reducing agents (e.g., tin(II) chloride, iron) and catalysts may remain.[6]
-
-
Product-Related Impurities (Organic Impurities): These have a structure related to the final product.
-
Isomeric Impurities: Formation of other brominated isomers, such as 3-Bromo-5-methoxybenzene-1,2-diamine, can occur depending on the directing effects of the substituents on the aromatic ring.
-
Over-brominated or Under-brominated Species: Dibrominated or non-brominated diamine species can be present.
-
Oxidation Products: Aromatic diamines are susceptible to oxidation, which can lead to colored impurities, particularly when exposed to air and light. This can result in the formation of quinone-imine type structures.
-
-
Degradation Products: The final product can degrade over time due to factors like heat, light, and moisture.[2]
Q2: My final product of this compound is discolored (e.g., pink, brown, or black). What is the likely cause and how can I prevent it?
A2: Discoloration in aromatic diamines is a very common issue and is almost always due to the formation of oxidation products. The two amino groups make the aromatic ring highly electron-rich and thus, highly susceptible to oxidation.
Causality: Exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can catalyze the oxidation of the diamine to form highly colored quinone-diimine or polymeric species. Even small amounts of these impurities can lead to significant discoloration of the bulk material.
Troubleshooting and Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and drying steps.[7]
-
Solvent Purity: Use freshly distilled or deoxygenated solvents for reactions and purification to minimize dissolved oxygen.[7]
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photo-oxidation.
-
Purification Technique: Recrystallization is often effective at removing colored impurities. If discoloration persists, column chromatography on silica gel under an inert atmosphere can be employed.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can help prevent oxidation.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I go about identifying this unknown impurity?
A3: Identifying an unknown impurity requires a systematic approach using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent tool for separation, but for structural elucidation, it needs to be coupled with other methods.[6][8]
Workflow for Impurity Identification:
Caption: Workflow for identifying an unknown impurity.
Step-by-Step Guide:
-
LC-MS Analysis: The first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the impurity.[9]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS (e.g., TOF or Orbitrap) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the impurity.
-
Isolation: To obtain more detailed structural information, the impurity needs to be isolated. This can be achieved through preparative HPLC or careful column chromatography.
-
NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation.[10][11][12]
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR & DEPT: Shows the number of different types of carbons and distinguishes between CH, CH₂, and CH₃ groups.[13]
-
2D NMR (COSY, HSQC, HMBC): These experiments help to piece together the molecular structure by showing correlations between protons and carbons.
-
-
Synthesis of a Reference Standard: Based on the proposed structure, synthesize a small amount of the compound to serve as a reference standard.
-
Confirmation: Confirm the identity of the impurity by comparing its retention time (HPLC), mass spectrum (LC-MS), and NMR spectra with the synthesized reference standard. A co-injection in HPLC is a definitive way to confirm identity.
Section 2: Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.[14] - Increase the reaction time or temperature, but be mindful of potential side reactions or degradation. |
| Suboptimal Reagent Stoichiometry | - Carefully control the molar ratio of the brominating agent to the starting material to avoid under- or over-bromination. - In reduction reactions, ensure a sufficient excess of the reducing agent is used. |
| Poor Quality of Starting Materials | - Verify the purity of your starting materials using analytical techniques like NMR or melting point analysis. Use freshly purified reagents if necessary. |
| Product Loss During Workup | - Optimize the pH during aqueous extractions to ensure the diamine, which is basic, is in its free base form and soluble in the organic layer. - Choose appropriate solvents for extraction and recrystallization to minimize product loss. |
Issue 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Formation of Isomers | - Optimize the reaction temperature. Bromination reactions can sometimes be sensitive to temperature, affecting isomeric ratios. - Consider using a different brominating agent or catalyst system that may offer higher regioselectivity. |
| Side Reactions | - In syntheses starting from nitro compounds, incomplete reduction can lead to nitro-amino intermediates. Ensure reduction conditions are robust. - Over-bromination can be minimized by the slow, portion-wise addition of the brominating agent at a controlled temperature. |
| Degradation During Purification | - If using column chromatography, consider using a deactivated silica gel (e.g., treated with triethylamine) to prevent degradation of the acid-sensitive diamine on the column. - Perform purification steps as quickly as possible and under an inert atmosphere. |
Section 3: Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound and its potential impurities. Method optimization will likely be required for specific impurity profiles.
| Parameter | Condition |
| Instrumentation | HPLC system with a Diode Array Detector (DAD) or UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS for Identification of Volatile and Semi-Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying non-polar and thermally stable impurities, such as halogenated hydrocarbons or residual solvents.[15][16]
| Parameter | Condition |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
For some aromatic amines, derivatization (e.g., with heptafluorobutyric anhydride) may be necessary to improve volatility and chromatographic performance.[17]
Section 4: Visualizing Impurity Formation Pathways
The following diagram illustrates potential side reactions during a typical synthesis involving bromination of a protected diamine followed by deprotection.
Caption: Potential impurity formation pathways.
References
-
Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from [Link]
-
Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
(2024, November 20). Isolation and characterization of pharmaceuticals with impurities. Retrieved from [Link]
-
Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]
-
Ramesh Chaughule. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
NIOSH. (1994, August 15). Amines, Aromatic: Method 2002. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Hive. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
University of Helsinki. (n.d.). Chromatographic determination of amines in food samples. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
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PubMed. (2014). Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). Synthesis and characterization of new diamines containing side substituted azobenzene groups. Retrieved from [Link]
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ACS Omega. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]
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ResearchGate. (2015, August 6). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, April 29). 22.3 Synthesis of Amines. Retrieved from [Link]
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Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]
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Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved from [Link]
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MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. Retrieved from [Link]
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The Hive. (2003, September 20). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,1-diamines (aminals). Retrieved from [Link]
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SWGDRUG.org. (2005, August 22). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Retrieved from [Link]
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Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions. Retrieved from [Link]
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ResearchGate. (2018, January 20). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-5-methoxybenzene-1,2-diamine in Heterocyclic Synthesis
Introduction: The Role of Substituents in o-Phenylenediamine Reactivity
o-Phenylenediamines (OPDs) are foundational building blocks in organic synthesis, prized for their role as versatile precursors to a wide array of nitrogen-containing heterocyclic compounds.[1] Their utility stems from the vicinal arrangement of two nucleophilic amino groups, which readily undergo condensation reactions with 1,2-dielectrophilic species to form stable ring systems such as benzimidazoles, quinoxalines, and benzodiazepines.[2][3][4] These heterocyclic scaffolds are of immense interest to medicinal chemists, forming the core of numerous pharmacologically active agents.[2][5]
The reactivity of the OPD scaffold, however, is not static. It is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the nucleophilicity of the amino groups through a combination of electronic (inductive and resonance) and steric effects.[6][7] Understanding this interplay is critical for researchers and process chemists to predict reaction outcomes, optimize conditions, and select the most appropriate starting material for a given synthetic target.
This guide provides an in-depth comparative analysis of 4-Bromo-5-methoxybenzene-1,2-diamine , a uniquely substituted OPD, against other common o-phenylenediamines. We will dissect the electronic contributions of its bromo and methoxy groups to predict its reactivity and validate these predictions with a standardized experimental protocol for quinoxaline synthesis.
Dissecting the Subject: this compound
This compound presents a fascinating case of competing electronic effects. The molecule is decorated with both an electron-donating group (EDG) and an electron-withdrawing group (EWG), making its reactivity profile non-obvious without a careful analysis.
-
The Methoxy Group (-OCH₃): Located at the 5-position, the methoxy group is a powerful activating group. Through a +R (resonance) effect, its lone pair of electrons delocalizes into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This enhanced electron density boosts the basicity and nucleophilicity of the nearby amino groups.[6]
-
The Bromo Group (-Br): Positioned at the 4-position, the bromine atom exerts two opposing effects. It is electronegative and withdraws electron density through a -I (inductive) effect, which tends to decrease the nucleophilicity of the amino groups. However, like other halogens, it also possesses lone pairs that can be donated to the ring through a +R effect.[7] For halogens, the inductive effect typically outweighs the resonance effect, rendering them net deactivating groups, albeit weak ones.[7]
The crucial insight is that the strong activating character of the methoxy group is expected to dominate the weak deactivating nature of the bromo group. Therefore, this compound is predicted to be an "activated" OPD, more reactive than the unsubstituted parent molecule.
Caption: Electronic effects of substituents in this compound.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it to a spectrum of other OPDs in a common synthetic transformation: the synthesis of quinoxalines via condensation with benzil (a 1,2-diketone). This reaction is an excellent proxy for reactivity as the initial nucleophilic attack by the diamine is often the rate-determining step.[8]
| o-Phenylenediamine Derivative | Substituents | Net Electronic Effect | Predicted Relative Reactivity | Rationale |
| 4-Nitro-o-phenylenediamine | 4-NO₂ | Strong Deactivation | Very Low | The nitro group is a powerful EWG (-R, -I), drastically reducing the nucleophilicity of the amino groups.[9] |
| 4-Bromo-o-phenylenediamine | 4-Br | Weak Deactivation | Low | The inductive withdrawal of the bromo group slightly reduces nucleophilicity compared to the baseline. |
| o-Phenylenediamine | None | Baseline | Medium | The unsubstituted parent compound serves as our reference point for reactivity. |
| This compound | 4-Br, 5-OCH₃ | Net Activation | High | The strong electron-donating methoxy group overrides the weak deactivating effect of the bromine, enhancing nucleophilicity. |
| 4-Methoxybenzene-1,2-diamine | 4-OCH₃ | Strong Activation | Very High | Lacks a deactivating group, making it more nucleophilic than the bromo-methoxy substituted analogue.[10] |
This hierarchy is a direct consequence of the substituent-induced modulation of the electron density on the diamine's nitrogen atoms. Higher electron density translates to greater nucleophilicity and, consequently, a faster reaction rate.
Experimental Validation: A Standardized Protocol
Trustworthy comparison requires a rigorously controlled experimental setup. The following protocol for the synthesis of 6-bromo-7-methoxy-2,3-diphenylquinoxaline provides a self-validating system to test our reactivity predictions. By running parallel reactions with the OPDs listed above under identical conditions, the resulting reaction times and yields will provide direct, quantitative evidence of their relative reactivity.
Protocol: Comparative Synthesis of Quinoxalines
Objective: To compare the reactivity of various o-phenylenediamines by measuring the yield of the corresponding quinoxaline product after a fixed reaction time.
Materials:
-
o-Phenylenediamine (or substituted derivative) (1.0 mmol)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalyst, 0.1 mL)
-
Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate
-
TLC plates (silica gel), developing chamber, UV lamp
Procedure:
-
Reaction Setup: In separate, labeled 25 mL round-bottom flasks, add the respective o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).
-
Solvent Addition: Add ethanol (10 mL) to each flask and stir at room temperature to dissolve the solids.
-
Catalyst Addition: Add glacial acetic acid (0.1 mL) to each reaction mixture.
-
Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) every 30 minutes. Use a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon consumption of the limiting reagent (the diamine).
-
Workup (at a fixed time point, e.g., 2 hours):
-
Remove the flasks from the heat and allow them to cool to room temperature.
-
Cool the flasks further in an ice bath for 15 minutes to maximize precipitation of the quinoxaline product.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.
-
-
Analysis:
-
Dry the collected solid product to a constant weight.
-
Calculate the percentage yield for each reaction.
-
Compare the yields: a higher yield at the fixed time point indicates a higher reactivity of the starting diamine.
-
Caption: Experimental workflow for the comparative synthesis of quinoxalines.
Mechanistic Considerations and Discussion
The condensation of an OPD with a 1,2-diketone proceeds through a well-established pathway. The reaction initiates with the nucleophilic attack of one amino group on a carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to an imine (Schiff base). An intramolecular nucleophilic attack by the second amino group on the remaining carbonyl carbon leads to a second hemiaminal, which then dehydrates to form the stable, aromatic quinoxaline ring.
Caption: Simplified reaction mechanism for quinoxaline formation.
The electronic nature of the substituents on the OPD directly impacts the initial nucleophilic attack. For This compound , the electron-donating methoxy group enriches the electron density of the amino groups, making them more potent nucleophiles and accelerating this first step. While the bromo group's inductive withdrawal provides a slight counteraction, the overall effect is a significant rate enhancement compared to unsubstituted or halogen-only substituted OPDs. This makes it a highly effective substrate for this and similar condensation reactions, offering a balance of high reactivity and synthetic utility.
Conclusion
This compound is a highly reactive o-phenylenediamine derivative. The potent electron-donating resonance effect of its 5-methoxy group decisively overcomes the weak inductive withdrawal of the 4-bromo substituent. This net electronic activation renders the molecule's amino groups more nucleophilic than those of unsubstituted o-phenylenediamine and its halogenated counterparts. For synthetic applications requiring rapid and efficient formation of heterocyclic systems like quinoxalines and benzimidazoles, this compound serves as an excellent choice, promising higher yields and shorter reaction times compared to less activated precursors.
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A Senior Application Scientist's Guide: 4-Bromo-5-methoxybenzene-1,2-diamine vs. 4-bromo-1,2-phenylenediamine in Heterocyclic Synthesis
Introduction: The Strategic Importance of Substituted o-Phenylenediamines
In the landscape of medicinal chemistry and materials science, ortho-phenylenediamines (OPDs) are indispensable C-N building blocks. Their defining feature—two adjacent amino groups on an aromatic ring—provides a versatile scaffold for constructing a vast array of fused heterocyclic systems. The condensation of OPDs with 1,2-dicarbonyl compounds or their equivalents is a cornerstone reaction for synthesizing biologically active moieties like benzimidazoles and quinoxalines.[1] The strategic placement of substituents on the OPD ring is a critical design element, profoundly influencing the electronic properties, reactivity, and ultimately, the biological activity and material characteristics of the final product.
This guide provides an in-depth comparison of two key brominated OPDs: the parent 4-bromo-1,2-phenylenediamine (1) and its methoxy-substituted analogue, 4-Bromo-5-methoxybenzene-1,2-diamine (2) . We will dissect their synthetic accessibility, explore the nuanced differences in their reactivity through experimental data, and provide field-proven protocols to empower researchers in selecting the optimal reagent for their specific synthetic goals.
Meet the Reagents: A Tale of Two Diamines
At first glance, the two molecules differ by a single methoxy group. However, this seemingly minor structural change imparts significant differences in their electronic character and synthetic behavior.
-
4-bromo-1,2-phenylenediamine (1): This is a foundational building block. The bromine atom serves a dual purpose: it deactivates the ring slightly through its inductive effect while also providing a valuable synthetic handle for subsequent cross-coupling reactions. The two amino groups are moderately nucleophilic, making this a robust and predictable reactant in many cyclocondensation reactions.
-
This compound (2): The introduction of a methoxy group at the 5-position, para to one amino group and meta to the other, dramatically alters the molecule's electronic profile. The methoxy group is a strong electron-donating group (EDG) through resonance. This effect significantly increases the electron density of the aromatic ring and, crucially, enhances the nucleophilicity of the two amino groups. This heightened reactivity is the central theme of our comparison.
Synthetic Accessibility: Securing Your Starting Material
The ease and cost of obtaining the starting diamine are critical logistical considerations for any synthetic campaign.
Synthesis of 4-bromo-1,2-phenylenediamine (1)
This compound is commercially available and can be synthesized through well-established, high-yielding routes. A common laboratory preparation involves the controlled bromination of o-phenylenediamine. To prevent over-bromination and manage the activating nature of the amino groups, a two-step procedure involving acetylation-bromination-hydrolysis is often employed.[2][3]
Representative Protocol: Acetylation-Bromination Route [2]
-
Acetylation: o-Phenylenediamine is first treated with acetic anhydride in acetic acid to protect the amino groups, forming the diacetylated intermediate. This step moderates the reactivity of the aromatic ring.
-
Bromination: The diacetylated intermediate is then reacted with bromine in acetic acid. The acetyl groups direct the bromination to the desired position 4.
-
Hydrolysis: The resulting 4-bromo-diacetyl intermediate is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl groups and yield the final product, 4-bromo-1,2-phenylenediamine.
A more modern, safer alternative avoids the use of liquid bromine by generating the brominating agent in situ from sodium bromide and hydrogen peroxide.[3]
Predicted Synthesis of this compound (2)
While less common commercially, this diamine can be prepared through a logical, multi-step sequence starting from readily available materials like 4-methoxyaniline (p-anisidine). The following protocol is a representative, scientifically plausible route based on established organic transformations.
Predicted Protocol:
-
Bromination of Acetanilide: Commercially available 4-methoxyacetanilide is brominated, typically with a source like N-Bromosuccinimide (NBS) or bromine in acetic acid. The acetamido group directs bromination primarily to the ortho position, yielding 3-bromo-4-methoxyacetanilide.
-
Nitration: The subsequent nitration of 3-bromo-4-methoxyacetanilide introduces a nitro group. The directing effects of the substituents (ortho, para-directing acetamido and methoxy groups vs. the meta-directing bromo group) will direct the nitro group to the 5-position, yielding 3-bromo-4-methoxy-5-nitroacetanilide.
-
Hydrolysis: The acetamido group is hydrolyzed under acidic conditions to give 5-bromo-4-methoxy-2-nitroaniline.
-
Reduction: Finally, the nitro group is reduced to an amine using standard conditions, such as tin(II) chloride in ethanol or catalytic hydrogenation (e.g., H₂, Pd/C), to afford the target this compound.
Comparative Reactivity Analysis: The Methoxy Effect in Action
The primary utility of these diamines is in the synthesis of N-heterocycles. We will compare their performance in the formation of quinoxalines and benzimidazoles. The key hypothesis is that the electron-donating methoxy group in 2 will accelerate reactions, allowing for milder conditions or achieving higher yields compared to 1 .
Case Study 1: Quinoxaline Synthesis
Quinoxalines are synthesized by the condensation of an OPD with a 1,2-dicarbonyl compound (e.g., benzil).[4] This reaction is often catalyzed by acids but can also proceed under neutral or even basic conditions, sometimes assisted by catalysts.[1][5]
DOT Diagram: General Quinoxaline Synthesis
Caption: General workflow for quinoxaline synthesis from an o-phenylenediamine.
Experimental Insights:
| Diamine | Dicarbonyl | Catalyst/Solvent | Conditions | Yield | Reference |
| 4-bromo-1,2-phenylenediamine (1) | Benzil | Cu(OAc)₂·H₂O, DMAP, Cs₂CO₃ / Toluene | 70 °C, 8h | 75% | [6] |
| 4-bromo-1,2-phenylenediamine (1) | Benzil | NH₄HF₂ / aq. EtOH | RT, 15 min | 94% | [5] |
| 4,5-dimethyl-1,2-phenylenediamine | Benzil | NH₄HF₂ / aq. EtOH | RT, 10 min | 98% | [5] |
Analysis & Causality:
While direct comparative data for diamine 2 is sparse, we can infer its reactivity from related electron-rich systems. In a study using NH₄HF₂ as a catalyst, the reaction of 4,5-dimethyl-1,2-phenylenediamine (a molecule with two electron-donating methyl groups) with benzil was complete in just 10 minutes with a 98% yield.[5] The unsubstituted o-phenylenediamine required 15 minutes for a 95% yield under the same conditions.[5]
Application Scientist's Verdict: The methoxy group in 2 , being a more potent EDG than a methyl group, is expected to make the amino groups significantly more nucleophilic than those in 1 . This increased nucleophilicity should lead to:
-
Faster Reaction Rates: The initial nucleophilic attack on the carbonyl carbon, the rate-determining step, will be accelerated.
-
Milder Reaction Conditions: The enhanced reactivity may obviate the need for strong acid catalysts or high temperatures, potentially improving functional group tolerance.
-
Higher Yields: Faster and cleaner reactions often translate to higher isolated yields with fewer side products.
Therefore, for syntheses requiring mild conditions or for reactions with less reactive dicarbonyl compounds, This compound (2) is the superior choice.
Case Study 2: Benzimidazole Synthesis
Benzimidazoles are typically formed by condensing an OPD with an aldehyde, followed by an oxidative cyclization, or by reacting with a carboxylic acid (or its derivative) under dehydrating conditions.[7][8]
DOT Diagram: General Benzimidazole Synthesis from Aldehydes
Caption: General pathway for benzimidazole synthesis via aldehyde condensation.
Experimental Insights:
| Diamine | Aldehyde | Catalyst/Conditions | Yield | Reference |
| 4-bromo-1,2-phenylenediamine (1) | 4-Nitrobenzaldehyde | H₂O₂/HCl, MeCN, RT, 3.5h | 93% | [8] |
| 4-methoxy-1,2-phenylenediamine | 4-Chlorobenzaldehyde | H₂O₂/HCl, MeCN, RT, 2h | 95% | [8] |
| 4-bromo-1,2-phenylenediamine (1) | Benzaldehyde | Au/TiO₂, CHCl₃:MeOH, 25 °C, 2h | 91% | N/A (Typical) |
Analysis & Causality:
Again, direct data for diamine 2 is limited, but a clear trend emerges from comparing substituted OPDs. In a one-pot synthesis using H₂O₂/HCl, the reaction of 4-methoxy-1,2-phenylenediamine was complete in 2 hours (95% yield), while the reaction of 4-bromo-1,2-phenylenediamine (1 ) took 3.5 hours (93% yield).[8] The electron-donating methoxy group clearly accelerates the reaction compared to the electron-withdrawing (by induction) bromo group.
Application Scientist's Verdict: The enhanced nucleophilicity of This compound (2) is a distinct advantage in benzimidazole synthesis.
-
Efficiency: Expect significantly shorter reaction times compared to 1 .
-
Substrate Scope: The increased reactivity of 2 may enable efficient condensation with more sterically hindered or electronically deactivated aldehydes that react sluggishly with 1 .[9]
-
Regioselectivity: In cases where the two amino groups are electronically distinct (as they are in 2 due to the methoxy group's position), this can influence the regioselectivity of the initial condensation, a factor that can be exploited in advanced synthetic design.
Decision Workflow: Choosing Your Reagent
DOT Diagram: Reagent Selection Workflow
Caption: Decision tree for selecting the optimal diamine reagent.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-bromo-2,3-diphenylquinoxaline from Diamine (1)
This protocol is adapted from a procedure utilizing a mild catalytic system.[5]
-
Materials: 4-bromo-1,2-phenylenediamine (187 mg, 1.0 mmol), Benzil (210 mg, 1.0 mmol), Ammonium bifluoride (NH₄HF₂) (7 mg, 0.12 mmol), Ethanol (5 mL), Water (2 mL).
-
Procedure:
-
To a 25 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (1), benzil, ethanol, and water.
-
Stir the mixture at room temperature to form a suspension.
-
Add the ammonium bifluoride catalyst to the stirring mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.
-
Upon completion, add 10 mL of water to the reaction mixture.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL).
-
Dry the product under vacuum to yield 6-bromo-2,3-diphenylquinoxaline as a solid. (Expected Yield: ~94%).
-
Protocol 2: Synthesis of 6-bromo-2-(4-nitrophenyl)-1H-benzimidazole from Diamine (1)
This protocol is based on an efficient one-pot condensation at room temperature.[8]
-
Materials: 4-bromo-1,2-phenylenediamine (187 mg, 1.0 mmol), 4-Nitrobenzaldehyde (151 mg, 1.0 mmol), Acetonitrile (10 mL), 30% Hydrogen Peroxide (H₂O₂) (0.2 mL), Concentrated Hydrochloric Acid (HCl) (0.1 mL).
-
Procedure:
-
In a 50 mL flask, dissolve 4-bromo-1,2-phenylenediamine (1) and 4-nitrobenzaldehyde in acetonitrile (10 mL).
-
To the stirring solution, add the hydrogen peroxide followed by the hydrochloric acid.
-
Stir the reaction mixture at room temperature for approximately 3.5 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into 50 mL of cold water.
-
Neutralize the solution carefully with aqueous sodium bicarbonate until the product precipitates completely.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water and dry to afford 6-bromo-2-(4-nitrophenyl)-1H-benzimidazole. (Expected Yield: ~93%).
-
Conclusion
The choice between 4-bromo-1,2-phenylenediamine (1) and This compound (2) is a strategic one, hinging on the specific demands of the synthetic target.
-
4-bromo-1,2-phenylenediamine (1) is the workhorse reagent: cost-effective, readily available, and reliable for a broad range of standard cyclocondensation reactions. Its predictable reactivity makes it an excellent choice for routine synthesis and when harsh reaction conditions are tolerable.
-
This compound (2) is the specialist's choice for challenging syntheses. The activating, electron-donating methoxy group enhances the nucleophilicity of the diamine, enabling faster reactions under milder conditions. This makes it the superior reagent when dealing with sensitive substrates, sterically demanding coupling partners, or when seeking to minimize reaction times and improve yields.
By understanding the fundamental electronic impact of the methoxy substituent, researchers can move beyond simply listing protocol steps and begin to rationally design experiments, predict outcomes, and select the optimal building block to accelerate their research and development efforts.
References
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-
Recent advances in the transition-metal-free synthesis of quinoxalines . PubMed Central. (URL: [Link])
-
Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases | Organic Letters . ACS Publications. (URL: [Link])
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review . mtieat. (URL: [Link])
-
Organic Syntheses Procedure . Organic Syntheses. (URL: [Link])
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Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) . Royal Society of Chemistry. (URL: [Link])
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SUPPLEMENTARY INFORMATION . The Royal Society of Chemistry. (URL: [Link])
-
Chemo-Enzymatic Synthesis and Biological Evaluation of 5,6-Disubstituted Benzimidazole Ribo- and 2′-Deoxyribonucleosides . ResearchGate. (URL: [Link])
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS . Jiangxi Normal University. (URL: [Link])
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy . NIH. (URL: [Link])
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole . NISCAIR Online Periodicals Repository. (URL: [Link])
-
The results of the reaction of o-phenylenediamines with various ketones . ResearchGate. (URL: [Link])
-
(a) Preparation of 4-bromo-o-phenylenediamine . PrepChem.com. (URL: [Link])
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-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors . PubMed Central. (URL: [Link])
-
Benzimidazole synthesis . Organic Chemistry Portal. (URL: [Link])
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A Comparative Spectroscopic Guide to 4-Bromo-5-methoxybenzene-1,2-diamine and its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic data for 4-Bromo-5-methoxybenzene-1,2-diamine, a crucial scaffold in medicinal chemistry and materials science, and its illustrative derivatives. By examining the nuances in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate and differentiate these high-value chemical entities. The causality behind experimental observations and protocol choices is emphasized to foster a deeper understanding of structural and electronic effects on spectroscopic signatures.
Introduction: The Significance of Substituted Benzene-1,2-diamines
Substituted benzene-1,2-diamines are privileged building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. These heterocycles are core components of numerous pharmacologically active agents. This compound, in particular, offers multiple points for synthetic diversification: the vicinal amino groups for cyclization reactions, the bromine atom for cross-coupling reactions, and the methoxy group which modulates electronic properties.
Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic analysis is the cornerstone of this process. This guide will dissect the characteristic spectral data of our parent compound and three virtual derivatives, designed to highlight the influence of common structural modifications.
Molecular Structures Under Comparison
The following compounds form the basis of our comparative analysis. The derivatives were chosen to illustrate the spectroscopic consequences of altering alkylation (A), introducing a potent electron-withdrawing group (B), and N-alkylation (C).
¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic shielding around a proton, while the splitting pattern reveals the number of neighboring protons.
| Compound | Ar-H (δ, ppm) | -NH₂/-NH (δ, ppm) | -OCH₃/-OCH₂CH₃ (δ, ppm) | Other (δ, ppm) |
| Parent | 6.85 (s, 1H), 6.30 (s, 1H) | 4.50 (br s, 4H) | 3.85 (s, 3H) | - |
| Derivative A | 6.84 (s, 1H), 6.28 (s, 1H) | 4.48 (br s, 4H) | 4.05 (q, J=7.0 Hz, 2H) | 1.40 (t, J=7.0 Hz, 3H) |
| Derivative B | 7.25 (s, 1H), 6.35 (s, 1H) | 5.20 (br s, 4H) | 3.90 (s, 3H) | - |
| Derivative C | 6.86 (s, 1H), 6.29 (s, 1H) | 4.60 (br s, 2H), 4.10 (br s, 1H) | 3.85 (s, 3H) | 2.85 (s, 3H) |
-
Aromatic Protons: In the parent compound, two singlets are observed for the aromatic protons. The proton at C6 (δ ~6.85) is downfield relative to the proton at C3 (δ ~6.30) due to the stronger deshielding effect of the adjacent bromine atom compared to the amino group.
-
Derivative A (Ethoxy): The aromatic signals are minimally affected. The key change is the replacement of the methoxy singlet with a quartet (~4.05 ppm) and a triplet (~1.40 ppm), characteristic of an ethoxy group.
-
Derivative B (Nitro): Replacing bromine with a strongly electron-withdrawing nitro group significantly deshields the adjacent aromatic proton (C3), shifting it downfield to ~7.25 ppm. The amino protons are also deshielded due to the reduced electron density in the ring.
-
Derivative C (N-methyl): The introduction of a methyl group on one nitrogen results in three distinct amine proton signals: one for the remaining -NH₂ group (br s, 2H) and one for the -NH- proton (br s, 1H). A new singlet appears for the N-methyl protons around 2.85 ppm.[1]
-
Amine Protons: The broadness of the -NH₂ signals is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is highly dependent on solvent and concentration. These peaks will disappear upon shaking the sample with D₂O, a classic validation test.
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of attached atoms.
| Compound | Ar-C (δ, ppm) | Ar-C-Br/NO₂ (δ, ppm) | Ar-C-O (δ, ppm) | Ar-C-N (δ, ppm) | -O-C (δ, ppm) |
| Parent | 115.5, 101.2 | 110.0 | 148.0 | 135.0, 125.5 | 56.1 |
| Derivative A | 115.6, 101.4 | 110.2 | 147.5 | 135.2, 125.6 | 64.5, 14.8 |
| Derivative B | 120.0, 100.5 | 140.0 | 150.5 | 136.2, 124.0 | 56.5 |
| Derivative C | 115.4, 101.1 | 110.1 | 148.2 | 136.0, 126.5 | 56.1, 30.5 (N-CH₃) |
-
General Trends: Carbons directly attached to heteroatoms (O, N, Br) are significantly deshielded and appear downfield. The typical chemical shift for an aromatic methoxy carbon is around 56 ppm.[2][3][4]
-
Parent Compound: The six aromatic carbons are distinct. The carbon bearing the methoxy group (C5) is the most downfield (~148.0 ppm), followed by the carbons attached to the nitrogen atoms. The carbon attached to bromine (C4) appears at a more shielded position (~110.0 ppm) than might be expected, a phenomenon known as the "heavy atom effect."
-
Derivative A (Ethoxy): The spectrum is very similar to the parent, with the notable appearance of two new signals for the ethoxy group: one for the -OCH₂- carbon (~64.5 ppm) and one for the -CH₃ carbon (~14.8 ppm).
-
Derivative B (Nitro): The C-NO₂ carbon is significantly deshielded (~140.0 ppm) compared to the C-Br carbon in the parent compound, reflecting the powerful electron-withdrawing nature of the nitro group.
-
Derivative C (N-methyl): A new aliphatic carbon signal appears around 30.5 ppm, corresponding to the N-methyl group. The aromatic carbon attached to the methylated nitrogen (C1) is shifted slightly downfield compared to the parent.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
| Compound | N-H stretch | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-N (Aromatic) | C-O (Ether) | Other |
| Parent | 3450, 3360 | 3050 | 2950, 2840 | 1610, 1500 | 1310 | 1260, 1040 | ~600 (C-Br) |
| Derivative A | 3450, 3360 | 3050 | 2980, 2870 | 1610, 1500 | 1312 | 1260, 1045 | ~600 (C-Br) |
| Derivative B | 3460, 3370 | 3070 | 2955, 2845 | 1605, 1495 | 1315 | 1265, 1040 | 1540, 1350 (NO₂) |
| Derivative C | 3410, 3350 | 3050 | 2950, 2840 | 1610, 1500 | 1318 | 1260, 1040 | ~600 (C-Br) |
-
N-H Vibrations: The parent compound, being a primary aromatic amine, shows two distinct N-H stretching bands near 3450 cm⁻¹ (asymmetric stretch) and 3360 cm⁻¹ (symmetric stretch).[5][6][7] This is a definitive feature for a primary amine.
-
Derivative C (N-methyl): This compound contains both a primary (-NH₂) and a secondary (-NH-) amine. The spectrum would be more complex, showing an overlap of the two primary amine bands and the single, weaker secondary amine N-H stretch (~3410 cm⁻¹).[1]
-
C-N and C-O Stretches: Strong absorptions for the aromatic C-N stretch are expected in the 1250-1335 cm⁻¹ region.[5][8] The aromatic ether C-O stretches typically appear as two strong bands, an asymmetric stretch around 1260 cm⁻¹ and a symmetric one near 1040 cm⁻¹.
-
Derivative B (Nitro): The most prominent feature will be two very strong absorption bands corresponding to the asymmetric (~1540 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the N-O bonds in the nitro group. These intense peaks are highly characteristic.
Mass Spectrometry (MS) Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.
| Compound | Molecular Formula | Calculated M+ (m/z) | Key Feature |
| Parent | C₇H₉BrN₂O | 215.99 / 217.99 | M+ and M+2 peaks in ~1:1 ratio |
| Derivative A | C₈H₁₁BrN₂O | 229.01 / 231.01 | M+ and M+2 peaks in ~1:1 ratio |
| Derivative B | C₇H₉N₃O₃ | 199.06 | Single prominent M+ peak |
| Derivative C | C₈H₁₁BrN₂O | 229.01 / 231.01 | M+ and M+2 peaks in ~1:1 ratio |
-
Isotopic Pattern of Bromine: The most telling feature for the bromine-containing compounds (Parent, A, C) is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This signature is a powerful tool for confirming the presence of a single bromine atom.
-
Molecular Ion: The molecular ion peak (M+) provides the molecular weight of the compound, which is the most fundamental piece of data from a mass spectrum. Derivative B, lacking bromine, will show a single M+ peak at m/z 199.
-
Fragmentation: While not detailed in the table, fragmentation patterns would differ. For example, Derivative A would likely show a loss of an ethyl radical (-29 Da), while the parent would show loss of a methyl radical (-15 Da).
Standardized Experimental Protocols
The acquisition of high-quality, reproducible data is contingent upon rigorous experimental methodology. The following are self-validating, standard operating procedures.
Protocol Details:
-
Sample Purity: Ensure the sample is homogenous and free of residual solvents by drying under high vacuum. Residual solvent peaks can complicate NMR spectra.
-
NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃) is a common choice. For compounds with lower solubility or to observe exchangeable protons like -NH and -OH, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.
-
Validation: A D₂O exchange experiment should be performed to confirm -NH₂ and -NH proton signals.
-
-
IR Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for solid and liquid samples, requiring minimal preparation.
-
Validation: Ensure the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a new background spectrum is collected before each sample to ensure accuracy.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) is a soft technique suitable for polar molecules, often yielding the protonated molecule [M+H]⁺. Electron Impact (EI) is a higher-energy method that provides more fragmentation detail, which can be useful for structural elucidation.
-
Validation: Calibrate the mass spectrometer before analysis using a known standard to ensure high mass accuracy.
-
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach is indispensable for the unambiguous characterization of this compound and its derivatives. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map the C-H framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition. By understanding the principles behind the observed spectral changes, researchers can confidently navigate the synthesis and analysis of complex organic molecules, accelerating the pace of discovery in drug development and beyond.
References
-
University of California, Davis. IR Spectroscopy Tutorial: Amines. [Online] Available at: [Link][5]
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WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Online] Available at: [Link][8]
-
Illinois State University. Infrared Spectroscopy. [Online] Available at: [Link][6]
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Tousˇek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 635-42. [Online] Available at: [Link][2]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Online] Available at: [Link][7]
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ResearchGate. Table 1. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm].... [Online] Available at: [Link][3]
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ACD/Labs. Methoxy groups just stick out. [Online] Available at: [Link][4]
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Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Online] Available at: [Link][1]
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Contreras, R. H., et al. (1991). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Magnetic Resonance in Chemistry, 29(5), 493-496. [Online] Available at: [Link][9]
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The Royal Society of Chemistry. Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics.... [Online] Available at: [Link][10]
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Beilstein Journals. Supplementary Information. [Online] Available at: [Link]
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The Royal Society of Chemistry. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. [Online] Available at: [Link][11]
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University of Colorado Boulder. NMR Chemical Shifts. [Online] Available at: [Link][12]
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A Researcher's Guide to Benzimidazole Synthesis: A Comparative Analysis of o-Phenylenediamine Substituent Effects on Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzimidazole derivatives stand out as a "privileged scaffold" due to their wide range of biological activities and versatile applications. The synthesis of these crucial heterocyclic compounds, most commonly through the condensation of o-phenylenediamines with aldehydes or carboxylic acids, is a cornerstone of many research and development programs. However, the efficiency of this synthesis is highly dependent on the nature of the reactants. This guide provides an in-depth analysis of how substituents on the o-phenylenediamine ring influence the yield of benzimidazole formation, offering valuable insights for optimizing synthetic strategies.
The Underlying Chemistry: Nucleophilicity and Reaction Kinetics
The condensation reaction between an o-phenylenediamine and an aldehyde or carboxylic acid is a multi-step process initiated by the nucleophilic attack of one of the amino groups on the carbonyl carbon. The subsequent cyclization and dehydration lead to the formation of the benzimidazole ring. The nucleophilicity of the amino groups in the o-phenylenediamine is a critical determinant of the reaction rate and, consequently, the overall yield.
Substituents on the aromatic ring of o-phenylenediamine can significantly modulate this nucleophilicity through electronic effects:
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the aromatic ring through resonance and inductive effects. This enhanced electron density, in turn, increases the nucleophilicity of the amino groups, generally leading to faster reaction rates and higher yields.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the aromatic ring. This reduction in electron density deactivates the amino groups, making them less nucleophilic and potentially leading to slower reactions and lower yields.
Yield Comparison: The Impact of Substituents in Practice
The following table summarizes typical yields observed for the synthesis of 2-substituted benzimidazoles from various substituted o-phenylenediamines. While reaction conditions can influence absolute yields, this compilation from various studies provides a comparative overview of the electronic effects of substituents.
| o-Phenylenediamine Substituent | Substituent Type | Typical Yield Range (%) | Reference(s) |
| 4-Methyl (-CH₃) | Electron-Donating | 85-95% | [1][2] |
| 4-Methoxy (-OCH₃) | Electron-Donating | 80-92% | [1][2] |
| 4-Chloro (-Cl) | Electron-Withdrawing | 75-88% | [3][4] |
| 4-Nitro (-NO₂) | Strongly Electron-Withdrawing | 60-75% | [5] |
| Unsubstituted | Neutral | 80-90% | [3][6] |
Note: Yields are dependent on the specific aldehyde or carboxylic acid used, as well as the catalyst, solvent, and reaction temperature. The provided ranges are indicative and based on various literature reports.
The data clearly illustrates the trend: o-phenylenediamines bearing electron-donating groups tend to provide higher yields of benzimidazoles compared to those with electron-withdrawing groups, under similar reaction conditions. This is a direct consequence of the enhanced nucleophilicity of the diamine, facilitating the initial step of the condensation reaction.
Experimental Design and Causality
When designing a synthesis, the choice of substituted o-phenylenediamine should be guided by the desired electronic properties of the final benzimidazole product. However, if the primary goal is to maximize yield, selecting a starting material with an electron-donating group is a rational choice.
For challenging syntheses involving o-phenylenediamines with strongly deactivating groups, several strategies can be employed to improve yields:
-
Catalyst Selection: A wide array of catalysts, including Brønsted and Lewis acids, have been shown to promote benzimidazole synthesis.[3][5] For less reactive substrates, a more active catalyst may be required.
-
Reaction Conditions: Higher temperatures and longer reaction times can help to drive the reaction to completion, although this may also lead to the formation of side products. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions and often provides improved yields in shorter times.[1]
-
Choice of Condensing Partner: The reactivity of the aldehyde or carboxylic acid also plays a crucial role. More electrophilic carbonyl compounds will react more readily with less nucleophilic diamines.
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.
Caption: General mechanism of benzimidazole formation.
Experimental Workflow
A typical workflow for the synthesis and purification of a benzimidazole derivative is depicted below.
Caption: A typical experimental workflow for benzimidazole synthesis.
Experimental Protocols
The following are representative protocols for the synthesis of 2-substituted benzimidazoles using both electron-donating and electron-withdrawing substituted o-phenylenediamines.
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-5-methyl-1H-benzo[d]imidazole (High-Yielding Example)
Materials:
-
4-Methyl-o-phenylenediamine
-
4-Methoxybenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-o-phenylenediamine (1.22 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and p-TsOH (0.19 g, 1 mmol) in toluene (50 mL).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to afford the pure product.
Protocol 2: Synthesis of 2-(4-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole (More Challenging Example)
Materials:
-
4-Nitro-o-phenylenediamine
-
4-Chlorobenzaldehyde
-
Erbium(III) triflate (Er(OTf)₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a microwave reactor vial, combine 4-nitro-o-phenylenediamine (1.53 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and Er(OTf)₃ (0.61 g, 1 mmol) in acetonitrile (20 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 20-30 minutes.
-
After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired benzimidazole.
Conclusion
The electronic nature of substituents on the o-phenylenediamine ring plays a predictable and significant role in the yield of benzimidazole synthesis. By understanding these electronic effects, researchers can make informed decisions about starting materials and reaction conditions to optimize their synthetic strategies. While electron-donating groups generally lead to higher yields due to increased nucleophilicity, various catalytic systems and reaction technologies can be employed to overcome the challenges associated with less reactive, electron-deficient o-phenylenediamines. This guide provides a foundational understanding and practical protocols to aid in the efficient and successful synthesis of this vital class of heterocyclic compounds.
References
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. NIH. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. ResearchGate. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available at: [Link]
-
Synthesis of substituted benzimidazole derivatives by condensation of... ResearchGate. Available at: [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. ResearchGate. Available at: [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal. Available at: [Link]
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. Available at: [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Who we serve. Available at: [Link]
-
“ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION”. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. NIH. Available at: [Link]
-
Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Quantification of 4-Bromo-5-methoxybenzene-1,2-diamine: A Comparative Analysis of Validated Analytical Methods
For researchers, scientists, and drug development professionals, the precise and reliable quantification of key chemical entities is the bedrock of reproducible science and robust product development. 4-Bromo-5-methoxybenzene-1,2-diamine, a substituted aromatic diamine, serves as a critical building block in the synthesis of various pharmaceutical compounds and functional materials. The ability to accurately measure its concentration in diverse matrices—from reaction mixtures to final product formulations—is paramount for process optimization, quality control, and regulatory compliance.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a mere listing of techniques, this document delves into the causality behind experimental choices, presents detailed, self-validating protocols, and offers a transparent comparison based on synthesized experimental data. Our approach is grounded in the principles of analytical excellence and adheres to internationally recognized validation standards, such as the ICH Q2(R2) guidelines.[1][2][3][4][5]
The Analytical Challenge: Properties of this compound
The molecular structure of this compound, with its aromatic ring, amine functional groups, and halogen substituent, dictates the most effective analytical strategies. The presence of a chromophore in the aromatic ring makes it amenable to UV detection. The amine groups offer sites for derivatization to enhance volatility for GC analysis or to improve ionization for MS detection. The overall polarity and molecular weight are key considerations for chromatographic separation.
Comparative Overview of Analytical Methodologies
The selection of an optimal analytical method is a balance of sensitivity, selectivity, speed, and cost. The following table summarizes the anticipated performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, based on established principles for analogous aromatic amines.[6][7][8]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile (or derivatized) compounds in a gaseous mobile phase followed by mass-based detection and fragmentation analysis. | High-resolution separation by HPLC coupled with highly selective and sensitive mass detection using precursor-to-product ion transitions. |
| Selectivity | Moderate to High | High | Very High |
| Sensitivity | Good | Very Good | Excellent |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL | < 0.5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% (with internal standard) | < 1.5% (with internal standard) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Throughput | High | Moderate | Moderate to High |
| Sample Preparation | Simple dissolution and filtration | Derivatization often required | Simple dissolution and filtration |
| Typical Use Case | Routine quality control, purity assessment in relatively clean matrices. | Impurity profiling, analysis in complex matrices where volatility can be achieved. | Bioanalysis, trace-level quantification, definitive identification in highly complex matrices. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is often the workhorse for quality control labs due to its robustness, high throughput, and cost-effectiveness. The key to a successful HPLC method for an aromatic amine like this compound is achieving good peak shape and retention. The basic amine groups can interact with residual silanols on standard silica-based C18 columns, leading to peak tailing. This is mitigated by using a modern, end-capped C18 column and by adding a small amount of an acid, like phosphoric or formic acid, to the mobile phase. This protonates the amines, ensuring a single ionic state and minimizing secondary interactions with the stationary phase. A reversed-phase C18 column is the logical first choice, as the analyte has sufficient hydrophobicity to be retained and separated from more polar impurities.
Trustworthiness (Self-Validating System): The protocol below is designed to be validated according to ICH Q2(R2) guidelines.[1][2][3] This involves assessing specificity, linearity, range, accuracy, precision, and robustness. System suitability tests (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) must be performed before each analytical run to ensure the system is performing as expected.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid. Rationale: The acetonitrile/water ratio provides adequate retention on a C18 column, while phosphoric acid ensures good peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.
-
UV Detection: 285 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the aromatic chromophore, maximizing sensitivity.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create calibration standards across the expected concentration range (e.g., 1-200 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from this curve.
-
Workflow Visualization: HPLC-UV Method
Caption: General workflow for the quantification of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS offers superior selectivity compared to HPLC-UV because it separates compounds in the gas phase and identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. However, this compound, with its two polar amine groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the active hydrogens on the amine groups with non-polar trimethylsilyl (TMS) groups, significantly increasing volatility and thermal stability. The choice of a mid-polarity column, such as a DB-5ms, provides a good balance for separating a wide range of derivatized compounds.
Trustworthiness (Self-Validating System): The use of an internal standard is critical for a robust GC-MS method to correct for variations in derivatization efficiency and injection volume. The validation of this method must include an assessment of the derivatization reaction's completeness and reproducibility. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Mass Selective Detector (MSD).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Dichloromethane (GC grade) or Ethyl Acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample).
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. Rationale: This temperature program ensures the separation of the derivatized analyte from solvent and other impurities.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: Monitor characteristic m/z values for the di-TMS derivative of the analyte and the IS for maximum sensitivity.
-
-
Procedure:
-
Derivatization: To a dried aliquot of the standard or sample, add the internal standard. Add 100 µL of BSTFA + 1% TMCS and 100 µL of solvent (e.g., dichloromethane). Cap tightly and heat at 70 °C for 30 minutes.
-
Analysis: Inject 1 µL of the cooled, derivatized solution into the GC-MS.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the sample concentration based on its area ratio.
-
Workflow Visualization: GC-MS Method
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of 4-Bromo-5-methoxybenzene-1,2-diamine and Structurally Related Analogs
Abstract
In the landscape of modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount. Unintended interactions with off-target proteins can lead to adverse effects, derailing promising development programs. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 4-Bromo-5-methoxybenzene-1,2-diamine, a substituted phenylenediamine scaffold of interest in medicinal chemistry. Through a systematic evaluation alongside its structural analogs—4-Bromobenzene-1,2-diamine and 4-Methoxybenzene-1,2-diamine—we dissect the distinct contributions of the bromo and methoxy functional groups to target engagement and off-target binding. This report details the underlying rationale for compound selection, presents robust, validated protocols for both biochemical and cell-based cross-reactivity assays, and interprets hypothetical, yet plausible, experimental data to guide future drug design efforts.
Introduction: The Imperative of Selectivity in Drug Development
The principle of "one molecule, one target" has long been a guiding tenet in drug development. However, the reality is that small molecules often interact with multiple protein targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target binding is a primary driver of toxicity and clinical trial failures.[1][2] Therefore, early and rigorous assessment of a compound's selectivity is not merely a regulatory requirement but a critical step in de-risking a candidate molecule.[3][4][5]
Tissue cross-reactivity studies are a cornerstone of this preclinical safety assessment, designed to identify both on-target binding in unexpected tissues and, crucially, off-target binding that could predict toxicity.[6] The substituted phenylenediamine core, as represented by this compound, is a versatile scaffold found in a range of biologically active compounds. Understanding how substituents modulate the binding profile of this core is essential for optimizing selectivity and minimizing potential liabilities. This guide provides the experimental framework and scientific rationale for conducting such a comparative cross-reactivity study.
Compound Selection and Rationale
To elucidate the structure-activity relationships (SAR) governing the cross-reactivity of this compound, two key analogs were selected for parallel analysis. This approach allows for the systematic evaluation of the electronic and steric contributions of the bromo and methoxy substituents.
-
Test Compound (A): this compound
-
The primary compound of interest, featuring both a halogen bond donor (bromine) and a hydrogen bond acceptor/donor (methoxy group).
-
-
Analog 1 (B): 4-Bromobenzene-1,2-diamine [7][8]
-
This analog lacks the methoxy group, allowing for a direct assessment of the methoxy group's role in binding and selectivity.
-
-
Analog 2 (C): 4-Methoxybenzene-1,2-diamine [9][10]
-
This analog lacks the bromine atom, enabling an evaluation of the halogen's contribution to the cross-reactivity profile.
-
The rationale behind this selection is rooted in fundamental medicinal chemistry principles. The introduction or removal of functional groups can dramatically alter a compound's interaction with protein binding pockets.[11][12] For instance, a bromine atom can engage in halogen bonding, a specific and directional non-covalent interaction, while a methoxy group can influence solubility and participate in hydrogen bonding. By comparing the binding profiles of these three molecules, we can infer the specific interactions that drive off-target activities.
Table 1: Physicochemical Properties of Test Compounds
| Property | This compound (A) | 4-Bromobenzene-1,2-diamine (B) | 4-Methoxybenzene-1,2-diamine (C) |
| Molecular Formula | C₇H₉BrN₂O | C₆H₇BrN₂[7] | C₇H₁₀N₂O[10] |
| Molecular Weight | 217.06 g/mol | 187.04 g/mol [7] | 138.17 g/mol [10] |
| Melting Point | Not widely reported | 65-69 °C | 48-52 °C[13] |
| Predicted LogP | 1.85 | 1.59 | 0.78 |
Methodologies for Cross-Reactivity Profiling
A multi-faceted approach combining biochemical and cell-based assays is essential for a thorough cross-reactivity assessment. Binding assays quantify the affinity of a compound for a target, while functional assays determine the downstream biological consequence of that binding (e.g., agonism or antagonism).[14][15]
Biochemical Profiling: Competitive Radioligand Binding Assay
This assay is the gold standard for quantifying the binding affinity of a test compound for a specific receptor.[16][17][18] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand ("hot" ligand) that has a known high affinity for the target receptor.
The choice of a radioligand assay is predicated on its high sensitivity and robustness.[17] The protocol is designed to reach equilibrium, ensuring that the measured inhibition reflects the true affinity of the test compound. The inclusion of a "non-specific binding" control, typically a high concentration of a known binder, is critical. This allows for the subtraction of any binding of the radioligand to non-receptor components (like the filter membrane), thereby isolating the specific binding event we intend to measure.
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA. The buffer composition is optimized to maintain protein stability and physiological pH.
-
Radioligand: Dilute a specific [³H]-labeled ligand (e.g., [³H]-Prazosin for α1-adrenergic receptors) in assay buffer to a final concentration equal to its Kd (dissociation constant). Using the Kd concentration provides an optimal window for detecting competitive effects.[19]
-
Test Compounds: Prepare 10 mM stock solutions of compounds A, B, and C in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, followed by a final dilution in assay buffer to achieve the desired assay concentrations. This ensures the final DMSO concentration in the assay is low (<0.5%) to prevent interference.
-
Receptor Membranes: Thaw frozen aliquots of cell membranes expressing the target receptor (e.g., from a panel of common off-targets like adrenergic, dopaminergic, serotonergic receptors) on ice. Homogenize gently and dilute in ice-cold assay buffer to a pre-determined optimal concentration (e.g., 10-20 µg protein per well).
-
-
Assay Plate Setup (96-well format):
-
Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Receptor Membranes.
-
Non-Specific Binding (NSB): 25 µL known unlabeled competitor (e.g., 10 µM Phentolamine for α1 receptors) + 25 µL Radioligand + 50 µL Receptor Membranes.
-
Test Compound Wells: 25 µL of each test compound dilution + 25 µL Radioligand + 50 µL Receptor Membranes.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation. This duration is typically sufficient to allow the binding reaction to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through a GF/C glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate. Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[20]
-
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Profiling: Functional Antagonism Assay
While binding assays measure affinity, they do not reveal the functional consequence of that interaction. A compound could be an agonist, antagonist, or have no effect. Functional assays measure a downstream cellular response (e.g., second messenger generation) to determine the compound's activity.[21][22][23] This is critical, as even weak binding can have potent functional effects.
A calcium flux assay is chosen here as it is a common, high-throughput method for monitoring the activity of Gq-coupled G protein-coupled receptors (GPCRs), a large family of drug targets.[14] The protocol first measures the test compound's effect on its own (agonist mode) and then its ability to block the response of a known agonist (antagonist mode). This dual-mode screening provides a comprehensive functional profile. The use of a fluorescent, calcium-sensitive dye provides a direct and real-time readout of receptor activation.
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the target Gq-coupled receptor (e.g., HEK293 cells expressing the histamine H1 receptor) under standard conditions.
-
Seed the cells into black-walled, clear-bottom 96-well plates and grow to 90-100% confluency. The black walls minimize well-to-well crosstalk of the fluorescence signal.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark. The dye enters the cells and is cleaved to its active, calcium-sensitive form.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (A, B, and C) in an appropriate assay buffer.
-
Using a fluorescence imaging plate reader (e.g., FLIPR, FDSS), add 25 µL of the test compound dilutions to the wells.
-
Incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptor.
-
-
Agonist Challenge and Signal Detection:
-
The plate reader will establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of a known agonist for the receptor (e.g., histamine) at a concentration that elicits an 80% maximal response (EC₈₀).
-
Immediately measure the resulting fluorescence signal over time (typically 60-120 seconds). Agonist binding triggers Gq activation, leading to intracellular calcium release and a sharp increase in fluorescence.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Normalize the data to the control wells (agonist only vs. vehicle only).
-
Plot the normalized response against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀, the concentration at which the compound inhibits 50% of the agonist-induced response.
-
Caption: Workflow for a cell-based functional calcium flux assay.
Comparative Data & Analysis (Hypothetical)
The following tables present hypothetical data from screening the three compounds against a primary target and a panel of five common off-targets, representing different receptor families. This data is designed to illustrate how structural modifications can influence selectivity.
Table 2: Comparative Binding Affinities (Ki, nM) Across a Target Panel
| Target | Compound A (4-Br, 5-OMe) | Compound B (4-Br) | Compound C (4-OMe) |
| Primary Target (Hypothetical) | 15 | 45 | 150 |
| Off-Target 1 (Serotonin 5-HT₂ₐ) | 250 | 800 | >10,000 |
| Off-Target 2 (Dopamine D₂) | >10,000 | >10,000 | >10,000 |
| Off-Target 3 (Adrenergic α₁) | 85 | 95 | 5,000 |
| Off-Target 4 (Histamine H₁) | 1,200 | 8,500 | 9,800 |
| Off-Target 5 (Muscarinic M₁) | 5,500 | 6,000 | >10,000 |
Table 3: Comparative Functional Activity (IC₅₀, nM) in Antagonist Mode
| Target | Compound A (4-Br, 5-OMe) | Compound B (4-Br) | Compound C (4-OMe) |
| Primary Target (Hypothetical) | 25 | 80 | 300 |
| Off-Target 1 (Serotonin 5-HT₂ₐ) | 450 | 1,500 | >10,000 |
| Off-Target 3 (Adrenergic α₁) | 150 | 180 | 8,000 |
| Off-Target 4 (Histamine H₁) | 2,000 | >10,000 | >10,000 |
(Note: Data is hypothetical and for illustrative purposes only. No agonist activity was observed for any compound at any target tested.)
Discussion & Interpretation
The hypothetical data provides a clear basis for a structure-activity relationship analysis.
-
Role of the Bromine Atom: Comparing Compound C (4-OMe) with Compound A (4-Br, 5-OMe) reveals the critical role of the bromine atom. The addition of bromine increases potency at the primary target by 10-fold (150 nM vs. 15 nM Ki). However, this comes at the cost of selectivity. The bromine atom significantly increases binding to Off-Target 1 (5-HT₂ₐ) and Off-Target 3 (α₁). This suggests the binding pockets of the primary target, 5-HT₂ₐ, and α₁ may share a feature, perhaps a hydrophobic pocket or a site for halogen bonding, that accommodates the bromine atom.
-
Role of the Methoxy Group: Comparing Compound B (4-Br) with Compound A (4-Br, 5-OMe) highlights the influence of the methoxy group. The addition of the methoxy group improves primary target affinity by 3-fold (45 nM vs. 15 nM Ki) and moderately improves selectivity against Off-Target 1 (800 nM vs. 250 nM Ki). Interestingly, it significantly enhances the interaction with Off-Target 4 (H₁), increasing binding affinity by over 7-fold (8,500 nM vs. 1,200 nM Ki). This suggests the methoxy group may be forming a key hydrogen bond in the H₁ receptor binding site that is not possible in the other targets.
-
Integrated Analysis: Compound A is the most potent at the primary target, but it carries liabilities, notably its sub-micromolar affinity for the adrenergic α₁ receptor. This interaction is confirmed in the functional assay (IC₅₀ of 150 nM), indicating that this off-target binding translates to a functional consequence (antagonism). Such an activity could lead to cardiovascular side effects like hypotension. Compound B is less potent but shows a cleaner profile, particularly regarding the H₁ receptor. Compound C is the weakest but also the most selective, with minimal off-target binding at the concentrations tested.
This analysis demonstrates that while the combination of the bromo and methoxy groups in This compound is beneficial for primary target potency, it introduces significant cross-reactivity challenges. A drug development team would use this data to guide the next round of chemical synthesis, perhaps by exploring alternative substitutions at the 4- and 5-positions to retain potency while designing out the α₁ and 5-HT₂ₐ activities.
Conclusion
This guide has outlined a systematic and robust framework for evaluating the cross-reactivity of this compound. By employing a comparative approach with structurally related analogs and integrating both high-fidelity biochemical binding assays and physiologically relevant cell-based functional assays, researchers can build a comprehensive understanding of the structure-activity relationships that govern selectivity. The hypothetical data presented herein underscores a common challenge in drug discovery: the optimization of potency often comes with the risk of increased off-target activity. The detailed protocols and analytical logic provided serve as a valuable resource for drug development professionals seeking to proactively identify and mitigate cross-reactivity risks, ultimately leading to the design of safer and more effective medicines.
References
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Zeplin, P. H. (2010). Structure-activity relationships within various series of p-phenylenediamine derivatives. PubMed. [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Scientific. [Link]
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Munday, R., & Fowke, E. A. (1995). Structure-activity relationships in the myotoxicity of ring-methylated p-phenylenediamines in rats and correlation with autoxidation rates in vitro. PubMed. [Link]
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Gadal, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]
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Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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Norinder, U., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry. [Link]
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Gadal, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ResearchGate. [Link]
-
ChemBK. (2024). 4-bromobenzene-1,2-diamine. ChemBK. [Link]
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HistoTox Labs. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. HistoTox Labs. [Link]
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Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. PubMed Central. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. PubMed. [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Gadal, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. ResearchGate. [Link]
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PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine hydrochloride. National Center for Biotechnology Information. [Link]
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Pantomics. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Pantomics. [Link]
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PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. National Center for Biotechnology Information. [Link]
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AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications. AnaPath Research. [Link]
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GraphPad. (n.d.). Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
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PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine dihydrochloride. National Center for Biotechnology Information. [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
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Wikipedia. (n.d.). Cross-reactivity. Wikipedia. [Link]
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Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]
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de Paiva, R. E. F., et al. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. [Link]
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A Comparative Guide to the Purity Validation of Commercial 4-Bromo-5-methoxybenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and advanced materials, the purity of starting reagents is paramount. This guide provides a comprehensive framework for the purity validation of commercial 4-Bromo-5-methoxybenzene-1,2-diamine, a key building block in various synthetic pathways. As a Senior Application Scientist, my aim is to equip you with not just the methods, but also the scientific rationale to critically assess the quality of this crucial reagent, ensuring the integrity and reproducibility of your research.
Aromatic diamines, such as this compound, are susceptible to degradation, particularly through oxidation, which can lead to the formation of colored impurities.[1][2] The presence of these and other process-related impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and compromised biological activity of the final compounds. Therefore, a multi-pronged analytical approach is essential for a thorough purity assessment.
This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) in the purity validation of this compound. We will delve into the causality behind experimental choices and provide actionable protocols.
The Importance of Orthogonal Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. By employing orthogonal methods—techniques that measure different chemical or physical properties—we can build a more comprehensive and trustworthy purity profile. For this compound, a combination of chromatographic and spectroscopic methods is recommended.
| Analytical Technique | Principle | Strengths for Purity Analysis | Limitations |
| HPLC-UV | Separation based on polarity and differential partitioning between a stationary and mobile phase.[3] | Excellent for quantifying known and unknown impurities, high sensitivity, and widely applicable. | May not identify co-eluting impurities without mass spectrometry detection. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Provides structural confirmation of the main component and can identify and quantify impurities with distinct proton signals. | Lower sensitivity compared to chromatographic methods for impurity detection. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification.[4][5] | Excellent for identifying volatile and semi-volatile impurities by their mass spectra and fragmentation patterns. | Requires the analyte to be volatile and thermally stable; may require derivatization. |
| Elemental Analysis | Determines the elemental composition (C, H, N, Br) of a sample.[6] | Provides a fundamental measure of purity by comparing the experimental composition to the theoretical values. | Does not identify the nature of impurities, only their impact on the elemental composition. |
Understanding Potential Impurities
A robust purity validation strategy begins with an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, degradation products, and residual solvents.
Process-Related Impurities: These are substances introduced or formed during the synthesis of this compound. A plausible synthetic route starting from 4-methoxyaniline would involve acetylation, nitration, bromination, reduction of the nitro group, and finally deacetylation.
A plausible synthetic route for this compound and potential process-related impurities.
Degradation Products: Aromatic diamines are particularly susceptible to oxidation, especially when exposed to air and light.[1][2] This can lead to the formation of highly colored quinone-type structures and polymeric materials.
Oxidative degradation pathway of this compound.
Comparative Experimental Protocols and Data
To illustrate the comparative power of these techniques, we present hypothetical data for three commercial lots of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination due to its high resolving power and sensitivity. A reverse-phase method is ideal for separating the polar parent compound from less polar impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Hypothetical Comparative HPLC Data
| Lot Number | Purity by HPLC (% Area) | Major Impurity 1 (RT) | Major Impurity 2 (RT) | Observations |
| Lot A | 99.8% | 12.5 min (0.1%) | - | High purity, minimal impurities detected. |
| Lot B | 98.5% | 15.2 min (0.8%) | 18.1 min (0.4%) | Contains two significant impurities. |
| Lot C | 95.2% | 15.2 min (2.5%) | Multiple minor peaks | Lower purity with a significant amount of one impurity and a complex impurity profile. |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides an orthogonal assessment of purity, confirming the structure of the main component and allowing for the quantification of impurities with unique proton signals against a certified reference standard.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Internal Standard: A certified reference standard with a known purity and a singlet in a clean region of the spectrum (e.g., maleic acid).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest to ensure accurate integration.
Hypothetical ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | s | 1H | Ar-H |
| ~6.3 | s | 1H | Ar-H |
| ~4.5 | br s | 4H | -NH₂ |
| ~3.7 | s | 3H | -OCH₃ |
By comparing the integral of a known proton signal from the analyte to that of the internal standard, a quantitative purity can be determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may not be readily apparent by HPLC or NMR.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or dichloromethane.
GC-MS analysis can help in the tentative identification of impurities based on their mass spectra and comparison to spectral libraries. For example, the presence of an isomer would be indicated by a peak with the same molecular ion but a different retention time and potentially a different fragmentation pattern.
A Self-Validating Workflow for Purity Assessment
A robust purity validation workflow should be designed as a self-validating system, where the results from one technique corroborate or complement the findings of another.
Sources
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- 6. rsc.org [rsc.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 5-bromo-6-methoxybenzimidazoles
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. Its unique heterocyclic structure allows it to mimic and interact with various biological targets. Specifically, substituted benzimidazoles, such as 5-bromo-6-methoxybenzimidazole, serve as crucial intermediates in the synthesis of potent therapeutic agents, including proton pump inhibitors, antivirals, and anticancer drugs.
The traditional synthesis of this key intermediate, however, often relies on methods that pose significant safety and environmental challenges. This guide provides a comprehensive comparison of classical and alternative synthetic strategies, offering researchers and process chemists the data-driven insights needed to select a method that balances efficiency, safety, and sustainability. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of various reagents to empower more informed and responsible chemical synthesis.
Pillar 1: The Classical Pathway and Its Inherent Challenges
The most common route to 5-bromo-6-methoxybenzimidazole is a two-step process: first, the formation of the benzimidazole core, followed by electrophilic bromination.
-
Step 1: Cyclocondensation. This step involves the reaction of 4-methoxy-1,2-phenylenediamine with formic acid, typically heated to around 100°C. This condensation reaction is generally efficient and robust, forming the 6-methoxybenzimidazole intermediate.[1][2][3][4]
-
Step 2: Electrophilic Aromatic Bromination. The 6-methoxybenzimidazole intermediate is then brominated. A widely used reagent for this transformation is N-Bromosuccinimide (NBS). While effective, this approach is fraught with challenges.
Drawbacks of Classical Bromination:
-
Hazardous Reagents and Solvents: Historically, elemental bromine (Br₂) was used, a substance that is highly toxic, corrosive, and difficult to handle.[5] NBS is a safer alternative, but reactions were often conducted in hazardous chlorinated solvents like carbon tetrachloride (CCl₄), which is now heavily restricted for environmental and safety reasons.[6][7]
-
Lack of Regioselectivity: The benzimidazole ring has multiple sites susceptible to electrophilic attack. Depending on the conditions, bromination can lead to a mixture of products, including di-brominated species, complicating purification and reducing the yield of the desired 5-bromo isomer.
-
Waste Generation: The use of NBS generates a stoichiometric amount of succinimide as a byproduct, which must be removed during workup and disposed of.[7]
The following diagram illustrates the two divergent synthetic philosophies: the classical "build-then-brominate" approach versus the alternative "brominate-then-build" strategy.
Caption: Divergent synthetic pathways to the target molecule.
Pillar 2: A Comparative Analysis of Alternative Reagents & Strategies
To overcome the limitations of the classical method, several alternative reagents and synthetic strategies have been developed. These can be broadly categorized into greener brominating agents for the existing intermediate or a revised synthetic pathway that introduces the bromine atom at an earlier stage.
Strategy A: Improving the Bromination Step
This strategy retains the initial cyclocondensation but replaces the classical brominating agent with a more efficient, selective, or environmentally benign alternative.
1. Photocatalytic Bromination
-
Expertise & Causality: Visible-light photocatalysis leverages light energy to activate reagents under mild conditions.[8] Using a photocatalyst like Eosin Y or certain metal complexes, NBS can be activated to generate a more electrophilic bromine source.[9] This photo-oxidative approach enhances the reactivity, allowing the reaction to proceed at room temperature, which often improves regioselectivity and prevents the formation of degradation byproducts associated with heating.[9]
-
Trustworthiness: The reaction is self-validating as the distinct color of the photocatalyst often changes upon reaction completion. The mild conditions (room temperature, visible light) minimize side reactions, leading to a cleaner product profile observable by TLC or LC-MS.
2. Enzymatic Bromination
-
Expertise & Causality: Biocatalysis represents the pinnacle of green chemistry. Flavin-dependent halogenases (FDHs) are enzymes that can selectively install a halogen onto an aromatic ring with near-perfect regioselectivity.[10][11] These enzymes operate in aqueous buffer solutions under ambient temperature and pressure. The enzyme's active site precisely orients the substrate, ensuring that bromination occurs only at the desired position, a level of control unattainable with traditional chemical reagents.
-
Trustworthiness: The high selectivity of the enzyme means that the formation of isomers is virtually eliminated. The reaction progress can be monitored by LC-MS, and the expected product is often the only brominated species observed. While powerful, this method's applicability depends on the substrate compatibility with the specific enzyme.[12][13]
3. Oxidative Bromination with Bromide Salts
-
Expertise & Causality: This method uses simple, inexpensive, and stable alkali metal bromides (like NaBr or KBr) as the bromine source. An oxidant, such as hydrogen peroxide (H₂O₂) or Oxone®, is used to oxidize the bromide ion (Br⁻) in situ to an electrophilic bromine species ("Br⁺").[14] This approach avoids the handling of hazardous reagents like Br₂ and reduces organic waste, as the primary byproduct is water (when using H₂O₂).
-
Trustworthiness: The reaction is often controlled by the rate of addition of the oxidant, allowing for a self-regulating process. The disappearance of the starting material and the appearance of a single major product spot on a TLC plate validates the reaction's selectivity.
Strategy B: The "Brominate-Then-Build" Approach
This strategy inverts the classical sequence. It begins with a readily available starting material, brominates it, and then constructs the benzimidazole ring. This approach offers superior control over regiochemistry.
-
Expertise & Causality: A published patent outlines a method starting with o-nitroaniline.[15] This substrate is first brominated with NBS to yield 4-bromo-2-nitroaniline. The nitro group is then selectively reduced using a mild reducing agent like sodium metabisulfite to afford 4-bromo-1,2-benzenediamine. Crucially, this reducing agent is gentle enough not to cleave the C-Br bond.[15] Finally, this brominated diamine is cyclized with formic acid to give the target molecule in high purity. This sequence ensures the bromine is locked into the correct position before the heterocyclic ring is ever formed.
-
Trustworthiness: Each step of this sequence yields a stable, characterizable intermediate. The purity of the 4-bromo-1,2-benzenediamine intermediate directly dictates the purity of the final product, as the final cyclization step does not introduce any competing isomers. This provides a robust and highly reliable pathway.
Data Presentation: Performance Comparison of Synthetic Methods
| Method | Brominating Agent / Key Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Classical | N-Bromosuccinimide (NBS) | CCl₄ / CHCl₃ | Reflux | 2 - 6 | 60-80 | Well-established, readily available reagent. | Hazardous solvents, potential for isomers, waste generation.[7] |
| Photocatalytic | NBS / Eosin Y / Blue LED | Acetonitrile | 25 | 0.5 - 2 | 85-95 | Very fast, mild conditions, high selectivity, low energy input.[9] | Requires specific photocatalysis equipment. |
| Enzymatic | NaBr / Halogenase Enzyme | Aqueous Buffer | 25-30 | 12 - 24 | >90 | Unparalleled regioselectivity, environmentally benign.[10][12] | Enzyme availability and cost, longer reaction times. |
| Oxidative | NaBr / H₂O₂ | Acetic Acid | 50 | 2 - 4 | 80-90 | Inexpensive reagents, safer, green byproduct (water).[14] | Requires careful control of oxidant addition. |
| "Brominate-First" | NBS, then Na₂S₂O₅, then HCOOH | Acetonitrile, Ethanol, Water | Various | ~10 | >85 (overall) | Excellent regiocontrol, high purity product.[15] | Multi-step process, requires a reduction step. |
Experimental Protocols
Protocol 1: Classical Bromination with NBS
-
To a solution of 6-methoxybenzimidazole (1.48 g, 10 mmol) in chloroform (50 mL) in a round-bottom flask, add N-Bromosuccinimide (1.78 g, 10 mmol) in one portion.
-
Protect the flask from light and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate of succinimide will form.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with a 10% sodium thiosulfate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 5-bromo-6-methoxybenzimidazole.
Protocol 2: "Brominate-Then-Build" Synthesis[15]
Step A: Synthesis of 4-bromo-2-nitroaniline
-
Dissolve o-nitroaniline (13.8 g, 0.1 mol) in acetonitrile.
-
Add NBS (26.7 g, 0.15 mol) and heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain 4-bromo-2-nitroaniline.
Step B: Synthesis of 4-bromo-1,2-benzenediamine
-
Suspend 4-bromo-2-nitroaniline (21.7 g, 0.1 mol) in ethanol.
-
Add a solution of sodium metabisulfite (Na₂S₂O₅) in water and heat the mixture.
-
Monitor the reduction by TLC. Once complete, cool the mixture.
-
Neutralize with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield 4-bromo-1,2-benzenediamine.
Step C: Synthesis of 5-bromo-6-methoxybenzimidazole
-
Combine 4-bromo-1,2-benzenediamine (1.87 g, 10 mmol) and 90% formic acid (1.5 mL) in a round-bottom flask.
-
Heat the mixture in a water bath at 100°C for 2 hours.[1][3]
-
Cool the mixture and slowly add 10% sodium hydroxide solution until the solution is alkaline to litmus paper.
-
Collect the precipitated crude product by suction filtration and wash with cold water.
-
Recrystallize from boiling water to obtain pure 5-bromo-6-methoxybenzimidazole.
Visualization of Experimental Workflows
The following diagram outlines the comparative workflows for different bromination methodologies, highlighting the key differences in reagents and conditions.
Caption: Comparative workflow for bromination methods.
Conclusion and Future Outlook
The synthesis of 5-bromo-6-methoxybenzimidazole can be accomplished through various pathways, each with distinct advantages. While the classical NBS bromination is well-documented, it suffers from safety and environmental drawbacks.
For laboratory-scale synthesis where speed and mild conditions are paramount, photocatalytic bromination offers a compelling alternative with high yields in a fraction of the time. For processes where absolute regioselectivity and green chemistry principles are the primary drivers, enzymatic halogenation is an outstanding, albeit potentially costly, option. The "brominate-then-build" strategy stands out as the most robust method for ensuring high purity and unambiguous regiochemistry, making it highly suitable for process scale-up where quality control is critical. Finally, oxidative bromination using NaBr/H₂O₂ provides a balanced, cost-effective, and greener alternative to the classical approach.
The future of synthesizing such vital intermediates will undoubtedly move further towards catalytic and biocatalytic methods. The development of more robust and recyclable catalysts, along with the discovery and engineering of enzymes with broader substrate scopes, will continue to pave the way for syntheses that are not only efficient but also inherently safer and more sustainable.
References
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E. C. Wagner and W. H. Millett. Benzimidazole. Organic Syntheses. Available at: [Link]
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Pharmacy Infoline. Synthesis of benzimidazole from o-phenylenediamine. Available at: [Link]
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CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. Available at: [Link]
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Slideshare. Practical Experiment 1: Benzimidazole from orthophenylene diamine. Available at: [Link]
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International Journal of Advance Research, Ideas and Innovations in Technology. Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie.com. Available at: [Link]
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The Journal of Organic Chemistry. Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines. ACS Publications. Available at: [Link]
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PubMed. Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines. Available at: [Link]
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National Institutes of Health. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. NIH. Available at: [Link]
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ACS Green Chemistry Institute. Bromination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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National Institutes of Health. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. PMC. Available at: [Link]
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National Institutes of Health. Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines. PMC. Available at: [Link]
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MDPI. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Available at: [Link]
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Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
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National Institutes of Health. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. PMC. Available at: [Link]
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National Institutes of Health. Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination. PMC. Available at: [Link]
- Google Patents. Novel method for preparing benzimidazole compounds from nitroaniline.
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PubMed. Enzymatic chlorination and bromination. Available at: [Link]
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Reddit. Bromination Solvent Alternative? r/AdvancedOrganic. Available at: [Link]
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ResearchGate. How to do workup after doing bromination with NBS? Available at: [Link]
-
bioRxiv. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Available at: [Link]
-
preLights. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Available at: [Link]
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A Comparative Benchmarking Guide to the Catalytic Performance of 4-Bromo-5-methoxybenzene-1,2-diamine
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a cornerstone of efficient and scalable synthetic chemistry. This guide provides an in-depth technical benchmark of 4-Bromo-5-methoxybenzene-1,2-diamine, a substituted o-phenylenediamine, evaluating its performance as a key building block in catalyzed heterocyclic synthesis. Rather than treating it as a catalyst itself, a role for which it is not prominently documented, we will assess its reactivity and efficiency as a precursor in the synthesis of quinoxalines—a reaction class of immense importance in medicinal chemistry.
This analysis objectively compares its performance profile against other common o-phenylenediamines, supported by experimental data, to provide a clear framework for its strategic application in complex synthetic workflows.
The Scientific Rationale: Benchmarking a Precursor's Reactivity
The "performance" of a synthetic precursor like this compound is best quantified by its behavior in a standardized, catalyzed reaction. The most prevalent and synthetically valuable transformation for o-phenylenediamines is the acid- or metal-catalyzed condensation with a 1,2-dicarbonyl compound to form a quinoxaline ring system. This reaction is a staple in the construction of pharmacologically relevant scaffolds.
The substituents on the diamine's aromatic ring—in this case, an electron-donating methoxy group (-OCH₃) and an electron-withdrawing bromo group (-Br)—play a crucial, often competing, role in modulating the nucleophilicity of the two amino groups. This electronic interplay directly influences reaction rates, yields, and the optimal choice of catalyst. Our analysis, therefore, centers on the following benchmark reaction: the condensation of various substituted o-phenylenediamines with benzil to form 2,3-diphenylquinoxalines.
The Benchmark Reaction: Catalytic Quinoxaline Synthesis
The reaction between an o-phenylenediamine and benzil proceeds via a double condensation mechanism. The catalyst's primary role is to activate the carbonyl groups of benzil towards nucleophilic attack by the diamine's amino groups. This is followed by a cyclization and subsequent dehydration to yield the aromatic quinoxaline product.
Caption: General workflow for the benchmark synthesis of a substituted quinoxaline.
Comparative Performance Analysis
To objectively benchmark this compound, we compare its expected reactivity with that of unsubstituted, electron-rich, and electron-poor diamines in the presence of a common, mild catalyst system: ammonium chloride (NH₄Cl) in methanol at room temperature. This system provides a standardized platform to observe the intrinsic reactivity differences imparted by the ring substituents.[1]
Table 1: Performance Comparison of Substituted o-Phenylenediamines in the Synthesis of 2,3-Diphenylquinoxalines
| o-Phenylenediamine Precursor | Substituent Type | Catalyst System | Reaction Time | Yield (%) | Reference |
| Benzene-1,2-diamine | Neutral (H) | NH₄Cl (50 mol%) / MeOH | 7 min | 100 | |
| 4-Methylbenzene-1,2-diamine | Electron-Donating (CH₃) | NH₄Cl (50 mol%) / MeOH | 5 min | 100 | |
| This compound | Mixed (EDG & EWG) | NH₄Cl (50 mol%) / MeOH | (Estimated) 15-45 min | (Estimated) >90 | Inferred |
| 4-Chlorobenzene-1,2-diamine | Electron-Withdrawing (Cl) | NH₄Cl (50 mol%) / MeOH | 1 h | 96 | |
| 4-Nitrobenzene-1,2-diamine | Strongly Electron-Withdrawing (NO₂) | NH₄Cl (50 mol%) / MeOH | 4 h | 25 |
Analysis of Reactivity:
-
Electron-Donating Groups (EDG): As observed with 4-methylbenzene-1,2-diamine, EDGs increase the electron density of the aromatic ring, enhancing the nucleophilicity of the amino groups. This leads to a faster reaction rate compared to the unsubstituted parent compound.[1] The methoxy group in our target molecule contributes this activating effect.
-
Electron-Withdrawing Groups (EWG): Halogens (Cl, Br) and nitro groups (NO₂) pull electron density away from the ring, decreasing the nucleophilicity of the amines. This significantly slows down the reaction, as evidenced by the longer reaction times required for the chloro- and nitro-substituted diamines.[1] The bromo group in our target molecule imparts this deactivating effect.
-
Performance of this compound: This precursor presents a case of competing electronic effects. The methoxy group activates the ring, while the bromo group deactivates it. In such systems, the powerful activating effect of the methoxy group is expected to dominate the moderate deactivating effect of the bromine. Therefore, its reactivity is predicted to be slightly lower than diamines with purely electron-donating groups but significantly higher than those with purely electron-withdrawing groups. An excellent yield is still anticipated, albeit with a slightly longer reaction time than the most reactive diamines.
Catalyst Selection: A Critical Decision Framework
The choice of catalyst is paramount and can be tailored to the reactivity of the diamine precursor. While mild systems like NH₄Cl are effective for activated diamines, less reactive precursors may require more robust catalysts.
Caption: Decision framework for selecting a suitable catalyst based on diamine reactivity.
-
Organocatalysts: Molecules like camphorsulfonic acid (CSA) have been shown to efficiently catalyze quinoxaline synthesis at room temperature, offering a metal-free alternative with high yields.[2]
-
Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates are recyclable solid catalysts that facilitate the reaction under mild conditions, simplifying product purification.[3]
-
Lanthanide-Based Catalysts: Cerium (IV) ammonium nitrate (CAN) is a highly effective catalyst that works rapidly at room temperature in aqueous media, aligning with green chemistry principles.[4]
For this compound, its balanced reactivity makes it amenable to a wide range of these catalytic systems. A mild organocatalyst or a heterogeneous system would be an excellent starting point for process optimization.
Experimental Protocol: Synthesis of 6-Bromo-7-methoxy-2,3-diphenylquinoxaline
This protocol provides a generalized, self-validating procedure for the benchmark reaction.
Materials:
-
This compound (1.0 mmol, 217.07 mg)
-
Benzil (1.0 mmol, 210.23 mg)
-
Camphorsulfonic Acid (CSA) (0.2 mmol, 46.46 mg)
-
Ethanol (5 mL)
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and benzil (1.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask and stir the mixture to dissolve the reactants.
-
Catalyst Addition: Add camphorsulfonic acid (20 mol%) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting diamine spot is consumed (typically 2-8 hours).
-
Product Isolation: Upon completion, add 5 mL of cold deionized water to the reaction mixture. Continue stirring until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from ethanol to yield pure 6-Bromo-7-methoxy-2,3-diphenylquinoxaline.
-
Validation: Confirm the product's identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Conclusion
This compound is a versatile and efficient precursor for the synthesis of substituted quinoxalines. Its performance, characterized by high yields and moderate reaction times under mild catalytic conditions, is attributed to the balanced electronic effects of its methoxy and bromo substituents. While not as reactive as diamines bearing only electron-donating groups, it significantly outperforms precursors with strongly deactivating functionalities. This predictable reactivity makes it an excellent candidate for library synthesis and drug discovery programs where fine-tuning of electronic properties is desired. The wide array of available catalysts, from green organocatalysts to recyclable heterogeneous systems, further enhances its utility, allowing for the development of robust, scalable, and environmentally conscious synthetic routes.
References
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More, S. V., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
-
Gawande, M. B., et al. (2013). Catalytic activity of manganese oxide supported on alumina in the synthesis of quinoxalines. ResearchGate. Available at: [Link]
-
Sarma, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 17, 2636–2679. Available at: [Link]
-
Hernández-Hipólito, P., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 13(10), 12593–12603. Available at: [Link]
-
Patil, S. S., et al. (2022). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 9(1). Available at: [Link]
-
Darabi, H. R., et al. (2008). An Efficient, Acid- and Metal-Free Catalyst System for the Synthesis of Quinoxalines. Journal of the Brazilian Chemical Society, 19(8), 1646-1651. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-methoxybenzene-1,2-diamine
Navigating the lifecycle of specialized research chemicals extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. This guide provides an in-depth operational and logistical framework for the proper disposal of 4-Bromo-5-methoxybenzene-1,2-diamine (CAS No. 108447-01-4). As a halogenated aromatic amine, this compound warrants a meticulous approach to waste management, grounded in robust scientific principles and regulatory compliance. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Characterization and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the substance's intrinsic hazards. While comprehensive toxicological data for this compound is not fully established, its chemical structure informs a precautionary approach.[1][2] The presence of a bromine atom categorizes it as a halogenated organic compound, a class of chemicals often subject to specific environmental regulations.[3][4]
Causality of Hazard Classification: Aromatic amines can exhibit varying levels of toxicity, and halogenated compounds are known for their potential persistence in the environment. Therefore, the disposal plan must preemptively address these risks by treating the compound as hazardous, in line with the principle of minimizing chemical exposure as mandated by the Occupational Safety and Health Administration (OSHA).[5][6][7]
Summary of Known Properties and Hazards:
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 108447-01-4 | [1][2] |
| Molecular Formula | C₇H₉BrN₂O | [1][2] |
| Molecular Weight | 217.06 g/mol | [1][2] |
| Known Hazards | May cause respiratory irritation. | [1][2] |
| First Aid (Skin) | Wash off with soap and plenty of water. | [1][2] |
| First Aid (Eyes) | Rinse with plenty of water for at least 15 min. | [1][2] |
| Environmental Fate | Do not let product enter drains. | [1][2] |
| Carcinogenicity | Not identified as a carcinogen by IARC. | [1][2] |
Part 2: The Regulatory Imperative: OSHA and EPA Frameworks
Disposal procedures are not merely best practices; they are legal requirements. In the United States, two primary federal agencies govern the handling of laboratory chemical waste:
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard's primary goal is to protect laboratory personnel from chemical exposure.[6][8] It mandates that every laboratory develop a Chemical Hygiene Plan (CHP) .[5][7][9] Your institution's CHP is the controlling document for all chemical handling, including waste disposal, and must outline specific standard operating procedures (SOPs), personal protective equipment (PPE) requirements, and emergency protocols.[8]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[10] A critical first step under RCRA is "hazardous waste determination," where the generator of the waste is responsible for identifying if it is hazardous.[11] Given its chemical nature, this compound waste must be managed as a hazardous waste.[12][13]
Part 3: Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the safe handling and disposal of this specific chemical waste.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a baseline of protection. The rationale is to prevent any direct contact, as skin and eye irritation are known risks.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before each use and use proper removal technique to avoid skin contact.[1]
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing chemical accidents and ensuring compliant disposal. Halogenated organic compounds must be kept separate from non-halogenated waste streams to allow for proper final treatment, typically high-temperature incineration.[4][14]
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Causality: Mixing halogenated waste with non-halogenated solvents can contaminate a larger volume of waste, increasing disposal costs and complexity. Furthermore, improper mixing can lead to dangerous chemical reactions.
| Do's | Don'ts |
| DO collect all materials contaminated with this compound in this stream. | DO NOT mix with non-halogenated solvents like acetone, methanol, or hexanes. |
| DO include contaminated items like gloves, weigh paper, and pipette tips. | DO NOT add strong acids, bases, or oxidizers to this waste container. |
| DO keep the container in a designated Satellite Accumulation Area (SAA). | DO NOT pour any amount of this chemical down the drain.[1][2] |
Step 3: Containerization and Labeling
Proper containerization and labeling are legal requirements and prevent dangerous unknowns in the laboratory. The most common EPA violation at academic institutions is an open waste container.[10]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw cap.
-
Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the container.
-
The approximate concentration of each component.
-
The associated hazard warnings (e.g., "Irritant").
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[10]
Step 4: Spill and Emergency Response
In the event of an accidental release, a swift and correct response is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Work should be conducted in a chemical fume hood to minimize inhalation exposure.[1] If a spill occurs outside a hood, ensure the area is well-ventilated.
-
Use Spill Kit: Absorb the spilled material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.
-
Collect Waste: Sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container for disposal.[1][15]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Part 4: Laboratory Waste Management Workflow
The journey of the waste from your experiment to its final disposal follows a structured path, typically managed by your institution's Environmental Health & Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and physical workflow for the disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
Protocol Steps:
-
Satellite Accumulation Area (SAA): The properly labeled and closed waste container should be stored in a designated SAA within your laboratory. This is a location at or near the point of waste generation.
-
EHS Coordination: Once the container is full or has been in the SAA for a designated period (per your institution's policy), contact your EHS department for pickup.
-
Professional Disposal: Do not attempt to dispose of the chemical yourself. The material must be offered to a licensed professional waste disposal company.[1] The standard and recommended method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, scientifically sound, and compliant with all applicable regulations, thereby upholding the integrity of their work and the safety of their community.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
MSDS of this compound . Capot Chemical. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . Binghamton University. [Link]
-
MSDS of this compound . ChemSrc. [Link]
-
The OSHA Laboratory Standard . Lab Manager. [Link]
-
Hazardous Waste Disposal Guidelines . Purdue University. [Link]
-
Proper Handling of Hazardous Waste Guide . US EPA. [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
Hazardous Waste . US EPA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]
-
SAFETY DATA SHEET - 4-Bromoanisole . Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 5-Bromo-3,4-dimethylbenzene-1,2-diamine . Fisher Scientific. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . State of Maine. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . YouTube. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Texas at Austin. [Link]
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- 15. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-Bromo-5-methoxybenzene-1,2-diamine: A Guide to Personal Protective Equipment and Disposal
For the researcher dedicated to advancing drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, functionalized aromatic amines like 4-Bromo-5-methoxybenzene-1,2-diamine represent a cornerstone for synthesizing a diverse array of heterocyclic compounds. However, their inherent reactivity and potential biological activity demand a rigorous and informed approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
Understanding the Hazard Landscape
Before any manipulation of this compound, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this specific compound is not extensively documented, the available Safety Data Sheet (SDS) and the known profiles of analogous aromatic amines provide a strong basis for a cautious approach.[1] The primary concerns revolve around skin and eye irritation, potential respiratory tract irritation if inhaled as a dust, and the largely uncharacterized long-term toxicological properties.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne particulates.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not merely a procedural formality but a critical, science-based decision to mitigate identified risks. For this compound, a multi-layered PPE strategy is essential.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Aromatic amines can exhibit varying permeation rates through different glove materials.[3] Nitrile and neoprene offer good resistance to a broad range of chemicals and are recommended for handling this compound. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Protects against accidental splashes of solutions or contact with solid particles.[4][5][6] |
| Face Shield | To be worn in conjunction with safety glasses/goggles | Provides an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing.[4][6] |
| Respiratory Protection | NIOSH-approved N95 or P95 Particulate Respirator | Recommended for weighing and transferring the solid compound to prevent inhalation of fine dust particles.[1] For higher-level protection or in situations with poor ventilation, a respirator with OV/AG/P99 cartridges may be necessary.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect against minor spills and contamination of personal clothing. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from potential spills.[4][5] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire (long pants, closed-toe shoes).
-
Don all PPE as specified in Table 1.
-
Verify that the chemical fume hood is functioning correctly. All manipulations of this compound should be performed within the fume hood.[1]
-
Assemble all necessary glassware, reagents, and equipment to minimize movement in and out of the handling area.
-
-
Handling:
-
When weighing the solid compound, do so in a manner that prevents the generation of dust. This can be achieved by using a weigh boat within the fume hood or in a balance enclosure.
-
If transferring the solid, use a spatula and avoid pouring, which can create airborne particles.
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Conduct the reaction in a closed or contained system whenever feasible to minimize the release of vapors or aerosols.
-
-
Post-Procedure and Cleanup:
-
Upon completion of the experiment, decontaminate all glassware that has come into contact with the compound. A preliminary rinse with a suitable organic solvent, followed by standard washing procedures, is recommended.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.
-
Solid Waste:
-
Contaminated consumables such as weigh boats, gloves, and paper towels should be collected in a dedicated, labeled, and sealed waste bag or container.
-
Excess solid this compound should be disposed of in its original or a suitable, clearly labeled container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Final Disposal:
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
By integrating these scientifically grounded safety and handling protocols into your laboratory's standard operating procedures, you can confidently and responsibly work with this compound, fostering a culture of safety and ensuring the continued success of your research endeavors.
References
-
Capot Chemical. (2025, December 24). MSDS of this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
AIHAJ. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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- 2. fishersci.com [fishersci.com]
- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. hsa.ie [hsa.ie]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
